(Z-Asp-Glu-Val-Asp)2-Rh110
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C56H66N10O23 |
|---|---|
Molekulargewicht |
1247.2 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[6'-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C56H66N10O23/c1-23(2)45(65-49(81)33(13-15-39(67)68)61-47(79)31(57)19-41(71)72)53(85)63-35(21-43(75)76)51(83)59-25-9-11-29-37(17-25)88-38-18-26(10-12-30(38)56(29)28-8-6-5-7-27(28)55(87)89-56)60-52(84)36(22-44(77)78)64-54(86)46(24(3)4)66-50(82)34(14-16-40(69)70)62-48(80)32(58)20-42(73)74/h5-12,17-18,23-24,31-36,45-46H,13-16,19-22,57-58H2,1-4H3,(H,59,83)(H,60,84)(H,61,79)(H,62,80)(H,63,85)(H,64,86)(H,65,81)(H,66,82)(H,67,68)(H,69,70)(H,71,72)(H,73,74)(H,75,76)(H,77,78)/t31-,32-,33-,34-,35-,36-,45-,46-/m0/s1 |
InChI-Schlüssel |
NBDFNNHYGGESSN-DFRKUSGVSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of (Z-Asp-Glu-Val-Asp)2-Rh110
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z-Asp-Glu-Val-Asp)2-Rh110, also known as Z-DEVD-R110, is a highly sensitive and specific fluorogenic substrate for caspase-3 and caspase-7, key executioner enzymes in the apoptotic pathway. Its robust performance and well-defined mechanism of action have established it as a critical tool in the study of programmed cell death (apoptosis) and in the high-throughput screening of potential therapeutic agents that modulate this process. This technical guide provides a comprehensive overview of the core mechanism of (Z-DEVD)2-Rh110, detailed experimental protocols for its use, and a summary of relevant quantitative data.
Core Mechanism of Action
The functionality of (Z-DEVD)2-Rh110 is predicated on the enzymatic activity of caspase-3 and caspase-7. The substrate is a bisamide derivative of the fluorophore rhodamine 110 (R110).[1][2][3][4] In its native state, two tetrapeptide sequences, Asp-Glu-Val-Asp (DEVD), are covalently linked to the amino groups of the rhodamine 110 molecule.[1][3][4] This configuration effectively quenches the fluorescence of the R110 dye.[1][3][4]
Upon the induction of apoptosis, initiator caspases activate the executioner caspases, including caspase-3 and caspase-7. These active caspases recognize and cleave the DEVD peptide sequence within the (Z-DEVD)2-Rh110 substrate. The cleavage occurs in a two-step process:
-
First Cleavage: An active caspase-3 or caspase-7 enzyme cleaves one of the DEVD peptides, resulting in a monoamide-R110 intermediate. This intermediate product is fluorescent, but its fluorescence intensity is only about 10% of the final product.[1]
-
Second Cleavage: A second molecule of active caspase-3 or caspase-7 cleaves the remaining DEVD peptide, releasing the free rhodamine 110 (R110) dye.[1]
The liberated R110 is a highly fluorescent molecule with spectral properties similar to fluorescein.[2][5] The resulting increase in fluorescence intensity is directly proportional to the activity of caspase-3 and caspase-7 in the sample.
Signaling Pathways Leading to Caspase-3 Activation
The activation of caspase-3, the primary target of (Z-DEVD)2-Rh110, is a central event in the apoptotic cascade and can be initiated through two main pathways: the intrinsic and extrinsic pathways.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, growth factor withdrawal, or oxidative stress. This leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. Cytosolic cytochrome c binds to Apaf-1, which, in the presence of dATP/ATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9, which in turn cleaves and activates the executioner pro-caspase-3.
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins, such as FADD, and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules undergo proximity-induced auto-activation. Active caspase-8 can then directly cleave and activate pro-caspase-3. In some cell types (Type II cells), caspase-8 can also cleave Bid to tBid, which then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.
Quantitative Data
The following tables summarize the key quantitative parameters associated with the (Z-DEVD)2-Rh110 substrate and its interaction with caspase-3.
| Parameter | Value | Reference |
| Excitation Wavelength (max) | ~496 nm | [1][5] |
| Emission Wavelength (max) | ~520 nm | [1][5] |
| Molecular Weight | 1515.48 g/mol | [6] |
| Kinetic Parameter | Value | Notes |
| Km | Data not available | The Michaelis-Menten constant (Km) for (Z-DEVD)2-R110 has not been consistently reported in the reviewed literature. |
| kcat | Data not available | The catalytic rate constant (kcat) for the cleavage of (Z-DEVD)2-R110 by caspase-3 is not readily available in public literature. |
| IC50 (for Z-DEVD-FMK inhibitor) | 1.326 µM | This value is for a related DEVD-based inhibitor and provides context for the affinity of the DEVD sequence for caspase-3.[5] |
Experimental Protocols
The following are detailed methodologies for performing caspase-3/7 activity assays using (Z-DEVD)2-Rh110 in both cell lysates and whole cells.
Caspase-3/7 Activity Assay in Cell Lysates
This protocol is suitable for quantifying caspase-3/7 activity in a cell population.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)
-
(Z-DEVD)2-Rh110 substrate stock solution (e.g., 2 mM in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM DTT, 2 mM EDTA)
-
Caspase-3 inhibitor (optional, for control), e.g., Ac-DEVD-CHO
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with an apoptosis-inducing agent for the desired time. Include an untreated control group.
-
Cell Harvesting:
-
Suspension cells: Centrifuge at 600 x g for 5 minutes at 4°C. Discard the supernatant.
-
Adherent cells: Scrape cells and collect them in a microcentrifuge tube. Centrifuge as above.
-
-
Cell Lysis: Wash the cell pellet once with ice-cold PBS. Resuspend the pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 106 cells).
-
Incubation: Incubate the cell suspension on ice for 15-20 minutes.
-
Centrifugation: Centrifuge the lysate at 16,000-20,000 x g for 10-15 minutes at 4°C to pellet cell debris.
-
Lysate Collection: Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Assay Preparation: Dilute the cell lysates to the same protein concentration using the Assay Buffer. Add 50 µL of each diluted lysate to the wells of a 96-well black microplate. For inhibitor controls, pre-incubate the lysate with a caspase-3 inhibitor for 10-15 minutes at room temperature.
-
Substrate Addition: Prepare the substrate working solution by diluting the (Z-DEVD)2-Rh110 stock solution in Assay Buffer to the desired final concentration (typically 50-100 µM). Add 50 µL of the substrate working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm.
Whole-Cell Caspase-3/7 Activity Assay
This protocol allows for the in-situ detection of caspase-3/7 activity in intact cells.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Cell culture medium
-
(Z-DEVD)2-Rh110 substrate
-
96-well black, clear-bottom microplate
-
Fluorescence microscope or a microplate reader with live-cell imaging capabilities
Procedure:
-
Cell Plating and Treatment: Plate cells in a 96-well black, clear-bottom microplate. Allow cells to adhere (for adherent cells). Treat cells with an apoptosis-inducing agent and include an untreated control.
-
Substrate Loading: Add (Z-DEVD)2-Rh110 substrate directly to the cell culture medium to the desired final concentration (typically 1-10 µM).
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired time period.
-
Imaging: Visualize the fluorescent signal in apoptotic cells using a fluorescence microscope with appropriate filters for R110 (similar to FITC). Alternatively, quantify the fluorescence intensity over time using a kinetic plate reader.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for a caspase-3/7 assay and the logical relationship of the (Z-DEVD)2-Rh110 mechanism.
Conclusion
This compound is a powerful and reliable tool for the detection and quantification of caspase-3 and caspase-7 activity, serving as a key indicator of apoptosis. Its mechanism of action, based on the specific enzymatic cleavage of the DEVD sequence and the subsequent release of the highly fluorescent rhodamine 110, provides a robust and sensitive method for researchers in both basic science and drug discovery. The detailed protocols and understanding of the underlying signaling pathways provided in this guide will enable researchers to effectively utilize this substrate in their studies of programmed cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abpbio.com [abpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecopoeia.com [genecopoeia.com]
(Z-DEVD)2-Rh110: A Technical Guide for Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application and methodology of (Z-DEVD)2-Rh110, a fluorogenic substrate, in the intricate field of apoptosis research. We will delve into its mechanism of action, the signaling pathways it helps to elucidate, and provide detailed experimental protocols for its use.
Core Principles: Detecting the Executioners of Apoptosis
(Z-DEVD)2-Rh110 is a powerful tool for identifying and quantifying the activity of key executioner caspases, specifically caspase-3 and caspase-7.[1][2] Caspases, a family of cysteine-aspartic proteases, are central to the apoptotic process, acting in a cascade to dismantle the cell in a controlled manner.[3][4] (Z-DEVD)2-Rh110 is a non-fluorescent molecule that becomes intensely fluorescent upon cleavage by these caspases.[5][6][7]
The substrate consists of two DEVD (Asp-Glu-Val-Asp) tetrapeptide sequences linked to a rhodamine 110 (Rh110) molecule.[1][8] In its intact form, the rhodamine dye is quenched. However, in the presence of active caspase-3 or caspase-7, the DEVD sequence is recognized and cleaved.[2] This enzymatic activity occurs in a two-step process, first releasing a mono-substituted and fluorescent intermediate, and then the highly fluorescent Rh110 molecule.[6][7] The resulting fluorescence can be readily measured using a fluorometer, fluorescence microplate reader, or visualized by fluorescence microscopy and flow cytometry, providing a direct readout of caspase-3/7 activity.[3][9]
The Apoptotic Signaling Pathways: A Visual Guide
Caspase-3 and caspase-7 are activated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Understanding these pathways is crucial for interpreting data from (Z-DEVD)2-Rh110 assays.
Extrinsic Apoptosis Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is activated and subsequently cleaves and activates downstream executioner caspases, including caspase-3 and caspase-7.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SensoLyte® Homogeneous Rh110 Caspase-3/7 Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 3. Rhodamine 110-linked amino acids and peptides as substrates to measure caspase activity upon apoptosis induction in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genecopoeia.com [genecopoeia.com]
- 5. (Z-DEVD)2-R110 | AAT Bioquest [aatbio.com]
- 6. abpbio.com [abpbio.com]
- 7. abpbio.com [abpbio.com]
- 8. biotium.com [biotium.com]
- 9. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Caspase-7: a protease involved in apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principle of the (Z-DEVD)2-Rh110 Fluorescence Assay: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the (Z-DEVD)2-Rh110 fluorescence assay, a highly sensitive and widely used method for detecting the activity of caspase-3 and caspase-7, key executioner enzymes in the apoptotic pathway. This document details the core principles of the assay, provides in-depth experimental protocols, presents quantitative data for comparative analysis, and illustrates key mechanisms and workflows through detailed diagrams.
Introduction to Apoptosis and Caspase-3/7
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. A key hallmark of apoptosis is the activation of a family of cysteine-aspartic proteases known as caspases. These enzymes participate in a cascade that leads to the systematic dismantling of the cell. Caspase-3 and caspase-7 are the primary executioner caspases, responsible for the cleavage of a broad range of cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptosis.
The (Z-DEVD)2-Rh110 Substrate: A Highly Sensitive Fluorogenic Probe
The (Z-DEVD)2-Rh110 assay utilizes a fluorogenic substrate to measure the enzymatic activity of caspase-3 and -7. The substrate consists of the fluorescent dye rhodamine 110 (Rh110) linked to two tetrapeptide sequences, DEVD (Asp-Glu-Val-Asp), through amide bonds. The DEVD sequence is the preferred recognition and cleavage site for caspase-3 and -7.
In its intact, uncleaved state, the (Z-DEVD)2-Rh110 substrate is non-fluorescent as the rhodamine 110 fluorophore is quenched. The cleavage of the substrate by active caspase-3 or -7 occurs in a two-step process, leading to a significant increase in fluorescence.
Mechanism of Action: A Two-Step Cleavage Process
The activation of the fluorescent signal is a sequential process:
-
First Cleavage: An active caspase-3 or -7 enzyme cleaves one of the DEVD peptides from the rhodamine 110 core. This initial cleavage results in a mono-substituted rhodamine 110 molecule, which is weakly fluorescent.
-
Second Cleavage: The second DEVD peptide is then cleaved from the mono-substituted intermediate, releasing the free rhodamine 110 molecule. Free rhodamine 110 is intensely fluorescent.
This two-step cleavage mechanism provides an amplification of the fluorescent signal, contributing to the high sensitivity of the assay.
Quantitative Analysis of Caspase-3/7 Activity
The (Z-DEVD)2-Rh110 assay allows for the quantitative determination of caspase-3 and -7 activity. The rate of fluorescence increase is directly proportional to the amount of active enzyme in the sample.
Spectral Properties
The fluorescent product of the assay, rhodamine 110, has the following spectral characteristics:
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~496 |
| Emission Maximum | ~520 |
These values may vary slightly depending on the buffer conditions and instrumentation.
Sensitivity Comparison
Fluorometric assays are generally more sensitive than colorimetric assays for detecting caspase activity. Among fluorometric substrates, those based on rhodamine 110 are considered to be among the most sensitive due to the high quantum yield of the Rh110 fluorophore.[1]
| Substrate | Detection Method | Reporter Molecule | Km for Caspase-3 (µM) | Relative Sensitivity |
| Ac-DEVD-pNA | Colorimetric | p-nitroaniline (pNA) | ~9.7 - 11 | Lower |
| Ac-DEVD-AMC | Fluorometric | 7-amino-4-methylcoumarin (AMC) | ~10 | Higher |
| (Z-DEVD)2-Rh110 | Fluorometric | Rhodamine 110 (Rh110) | Not specified | Very High |
Table based on data from Benchchem, with the note that specific Km for (Z-DEVD)2-Rh110 is not widely published.[1]
Inhibition of Caspase Activity
The (Z-DEVD)2-Rh110 assay is a valuable tool for screening and characterizing caspase inhibitors. The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50).
| Inhibitor | Target Caspases | IC50 for Caspase-3 (nM) |
| Ac-DEVD-CHO | Caspase-3, -7 | 3.04 |
| Nitrile acid | Caspase-1, -3, -4, -7, -8, -9 | 13.8 |
| YVAD-CN | Caspase-1, -3, -4, -7, -8, -9, -10 | 114 |
IC50 values were determined using a (Z-DEVD)2-Rh110 substrate for caspase-3 and -7. Data from the NIH Molecular Libraries Program.[2]
Experimental Protocols
The following sections provide detailed methodologies for performing the (Z-DEVD)2-Rh110 fluorescence assay.
Reagent Preparation
1. (Z-DEVD)2-Rh110 Stock Solution (10 mM):
-
Dissolve 1 mg of (Z-DEVD)2-Rh110 in 65 µL of DMSO.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
2. 1 M Dithiothreitol (DTT) Stock Solution:
-
Dissolve 154.25 mg of DTT in 1 mL of deionized water.
-
Aliquot and store at -20°C.
3. 100 mM EDTA Stock Solution (pH 8.0):
-
Dissolve 3.72 g of EDTA in 80 mL of deionized water.
-
Adjust the pH to 8.0 with NaOH.
-
Bring the final volume to 100 mL with deionized water.
-
Sterilize by autoclaving and store at room temperature.
4. 20 mM Tris Buffer (pH 7.4):
-
Dissolve 0.242 g of Tris base in 80 mL of deionized water.
-
Adjust the pH to 7.4 with HCl.
-
Bring the final volume to 100 mL with deionized water.
-
Store at 4°C.
5. 2X Caspase-3/7 Assay Solution:
-
To 10 mL of 20 mM Tris Buffer (pH 7.4), add:
-
50 µL of 10 mM (Z-DEVD)2-Rh110 stock solution (final concentration: 50 µM)
-
100 µL of 1 M DTT stock solution (final concentration: 10 mM)
-
400 µL of 100 mM EDTA stock solution (final concentration: 4 mM)
-
-
Mix well. This solution should be prepared fresh for each experiment.
6. Cell Lysis Buffer (Example):
-
50 mM HEPES (pH 7.4)
-
100 mM NaCl
-
0.1% CHAPS
-
1 mM EDTA
-
10% Glycerol
-
Add protease inhibitors (e.g., PMSF, aprotinin, leupeptin) immediately before use.
Assay Workflow
The general workflow for the (Z-DEVD)2-Rh110 assay involves cell lysis, incubation with the substrate, and fluorescence measurement.
Detailed Experimental Procedure
-
Cell Culture and Treatment:
-
Plate cells at the desired density in a suitable culture vessel.
-
Treat cells with the experimental compound(s) to induce apoptosis. Include appropriate positive and negative controls.
-
-
Cell Lysate Preparation:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
-
Assay Plate Setup:
-
In a black, flat-bottom 96-well plate, add a consistent amount of protein from each cell lysate to individual wells. Adjust the volume with Cell Lysis Buffer to ensure all wells have the same final volume.
-
-
Initiate the Reaction:
-
Add an equal volume of the freshly prepared 2X Caspase-3/7 Assay Solution to each well containing the cell lysate.
-
-
Incubation:
-
Incubate the plate at room temperature for at least 1 hour, protected from light. The optimal incubation time may vary depending on the cell type and the level of caspase activity.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation set to approximately 496 nm and emission set to approximately 520 nm.
-
Data Analysis and Interpretation
The fluorescence intensity readings are directly proportional to the caspase-3/7 activity in the sample. To analyze the data:
-
Subtract Background: Subtract the fluorescence reading of a blank well (containing only buffer and substrate) from all experimental readings.
-
Normalize to Protein Concentration: If different amounts of protein were used, normalize the fluorescence readings to the protein concentration of each lysate.
-
Calculate Fold Change: Express the caspase activity as a fold change relative to the negative control (untreated cells).
Conclusion
The (Z-DEVD)2-Rh110 fluorescence assay is a robust, highly sensitive, and reliable method for the quantitative measurement of caspase-3 and -7 activity. Its straightforward protocol and high sensitivity make it an invaluable tool for researchers in the fields of apoptosis, cancer biology, and drug discovery. By understanding the core principles and following the detailed protocols outlined in this guide, researchers can effectively utilize this assay to investigate the mechanisms of programmed cell death and to screen for novel therapeutic agents that modulate apoptosis.
References
The Structure and Application of (Z-Asp-Glu-Val-Asp)2-Rh110: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic caspase-3 substrate, (Z-Asp-Glu-Val-Asp)2-Rh110, also known as (Z-DEVD)2-R110. This document details its chemical structure, mechanism of action, and its application in the detection and quantification of caspase-3 activity, a key executioner enzyme in apoptosis.
Core Structure and Properties
This compound is a highly specific and sensitive substrate used to measure the activity of caspase-3 and caspase-7. The molecule consists of two tetrapeptide sequences, Asp-Glu-Val-Asp (DEVD), attached to a central rhodamine 110 (Rh110) fluorophore. The N-terminus of each peptide is protected by a benzyloxycarbonyl (Z) group. In its intact form, the substrate is non-fluorescent as the rhodamine 110 molecule is in a colorless and non-fluorescent lactone configuration.
The cleavage of the DEVD sequence by active caspase-3 occurs after the aspartate residue. This enzymatic cleavage proceeds in a two-step process, first yielding a fluorescent monoamide intermediate and then the highly fluorescent rhodamine 110 (R110) product. The resulting fluorescence can be readily measured using a fluorometer, providing a direct correlation to the level of caspase-3 activity in the sample.
Below is a table summarizing the key quantitative data for this compound and its fluorescent product, Rhodamine 110.
| Property | Value | Reference |
| Molecular Formula | C72H78N10O27 | [1] |
| Molecular Weight | 1515.48 g/mol | [1] |
| Excitation Wavelength (R110) | ~498 nm | [2] |
| Emission Wavelength (R110) | ~520 nm | [2] |
| Michaelis-Menten Constant (Km) for Caspase-3 | 0.9 µM | [3] |
| Catalytic Rate Constant (kcat) for Caspase-3 | 9.6 s⁻¹ | [3] |
| Catalytic Efficiency (kcat/Km) for Caspase-3 | 1.07 x 10⁷ M⁻¹s⁻¹ | [3] |
Experimental Protocols
In Vitro Caspase-3 Activity Assay in Cell Lysates
This protocol outlines a typical procedure for measuring caspase-3 activity in cell lysates using (Z-DEVD)2-R110 with a fluorescence microplate reader.
Materials:
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 10 mM HEPES or PIPES pH 7.2-7.4, 2 mM EDTA, 0.1% CHAPS)
-
(Z-DEVD)2-R110 substrate stock solution (e.g., 10 mM in DMSO)[2]
-
Assay Buffer (e.g., 20 mM Tris pH 7.4, 1 M DTT, 100 mM EDTA)[2]
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader with excitation and emission filters for ~490 nm and ~525 nm, respectively.[2]
-
Recombinant active caspase-3 (for positive control)
-
Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) (for negative control)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in a suitable culture vessel.
-
Induce apoptosis by treating the cells with the chosen agent for the desired time and concentration. Include an untreated control group.
-
-
Cell Lysis:
-
For adherent cells: Aspirate the culture medium, wash the cells with ice-cold PBS, and then add an appropriate volume of ice-cold Cell Lysis Buffer. Incubate on ice for 10-15 minutes with occasional gentle agitation. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes). Discard the supernatant, wash the cell pellet with ice-cold PBS, and resuspend the pellet in ice-cold Cell Lysis Buffer. Incubate on ice for 10-15 minutes.
-
Centrifuge the cell lysates at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay). This is essential for normalizing the caspase activity.
-
-
Assay Setup:
-
Prepare the 2X Caspase-3 Assay Solution by mixing the (Z-DEVD)2-R110 stock solution, DTT, EDTA, and Tris Buffer as per the manufacturer's recommendations (a typical formulation is provided in the materials list).[2]
-
In a black, clear-bottom 96-well plate, add a consistent amount of protein from each cell lysate (e.g., 20-50 µg) to individual wells. Adjust the volume with Cell Lysis Buffer to ensure all wells have the same initial volume.
-
Include the following controls:
-
Blank: Cell Lysis Buffer only.
-
Positive Control: Recombinant active caspase-3.
-
Negative Control: Apoptosis-induced cell lysate pre-incubated with a caspase-3 inhibitor.
-
-
-
Enzymatic Reaction and Measurement:
-
Add an equal volume of the 2X Caspase-3 Assay Solution to each well.
-
Incubate the plate at room temperature or 37°C, protected from light, for at least 1 hour.[2]
-
Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm using a fluorescence microplate reader.[2] Kinetic readings can be taken at regular intervals to monitor the reaction progress.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Normalize the fluorescence intensity to the protein concentration for each sample.
-
Express the caspase-3 activity as the fold-increase in fluorescence compared to the untreated control.
-
Visualizations
Chemical Structure of this compound
References
Unveiling Apoptosis: A Technical Guide to Measuring Caspase-3/7 Activity with (Z-DEVD)2-Rh110
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and practices involved in the measurement of caspase-3 and caspase-7 activity using the fluorogenic substrate (Z-DEVD)2-Rh110. This substrate is a powerful tool for studying apoptosis, enabling sensitive and quantitative analysis of these key executioner caspases. This document details the underlying biochemical mechanisms, provides robust experimental protocols, and offers a compilation of quantitative data to support experimental design and data interpretation.
Introduction: The Role of Caspase-3 and Caspase-7 in Apoptosis
Programmed cell death, or apoptosis, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. A family of cysteine-aspartic proteases, known as caspases, are central to the execution of this process. Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade. This cascade can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7. Once activated, these enzymes cleave a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
The (Z-DEVD)2-Rh110 Substrate: Mechanism of Action
The (Z-DEVD)2-Rh110 substrate is a highly sensitive and specific tool for detecting the activity of caspase-3 and caspase-7. The substrate consists of two DEVD (Asp-Glu-Val-Asp) tetrapeptide sequences linked to a rhodamine 110 (Rh110) fluorophore.[1][2][3] In its intact form, the substrate is non-fluorescent as the rhodamine 110 molecule is quenched.
Active caspase-3 and caspase-7 recognize and cleave the peptide bond C-terminal to the aspartate residue within the DEVD sequence. The cleavage occurs in a two-step process:
-
First Cleavage: An active caspase cleaves one of the DEVD peptides, resulting in a mono-DEVD-Rh110 intermediate. This intermediate is partially fluorescent.
-
Second Cleavage: The second DEVD peptide is subsequently cleaved from the rhodamine 110 molecule, releasing the free fluorophore.
The liberated rhodamine 110 is intensely fluorescent, with an excitation maximum around 498 nm and an emission maximum around 521 nm.[2] The increase in fluorescence intensity is directly proportional to the amount of active caspase-3 and caspase-7 in the sample.
Signaling Pathways Leading to Caspase-3/7 Activation
The activation of the executioner caspases-3 and -7 is a critical convergence point for both the intrinsic and extrinsic apoptotic pathways. Understanding these pathways is crucial for interpreting experimental results.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is triggered by various intracellular stresses, such as DNA damage, growth factor withdrawal, or oxidative stress. This leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome then recruits and activates procaspase-9, the initiator caspase of the intrinsic pathway. Active caspase-9, in turn, cleaves and activates the executioner procaspases-3 and -7.
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This ligand-receptor binding triggers the recruitment of adaptor proteins, such as FADD, and procaspase-8 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, procaspase-8 molecules are brought into close proximity, leading to their auto-activation. Active caspase-8 can then directly cleave and activate the executioner procaspases-3 and -7. In some cell types, caspase-8 can also cleave the Bcl-2 family protein Bid to its truncated form, tBid. tBid then translocates to the mitochondria and activates the intrinsic pathway, amplifying the apoptotic signal.
Experimental Protocols
The following sections provide detailed methodologies for performing a caspase-3/7 activity assay using (Z-DEVD)2-Rh110.
Reagent Preparation
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10% glycerol, and 10 mM DTT (add fresh).
-
(Z-DEVD)2-Rh110 Stock Solution: Dissolve the substrate in DMSO to a stock concentration of 1-10 mM. Store at -20°C, protected from light.
-
Rhodamine 110 Standard Stock Solution: Dissolve rhodamine 110 in DMSO to a stock concentration of 1 mM. Store at -20°C, protected from light.
Cell Lysate Preparation
For Adherent Cells:
-
Culture cells to the desired density and treat with apoptosis-inducing agents as required.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer to the cells (e.g., 100 µL for a 60 mm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 15-30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
For Suspension Cells:
-
Culture cells to the desired density and treat with apoptosis-inducing agents as required.
-
Collect the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).
-
Incubate the lysate on ice for 15-30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
Caspase-3/7 Activity Assay
-
Prepare the Reaction Mixture: In a 96-well black microplate, add the following components in order:
-
Assay Buffer
-
Cell Lysate (typically 20-50 µg of total protein per well)
-
Make up the volume to 90 µL with Assay Buffer.
-
-
Initiate the Reaction: Add 10 µL of the (Z-DEVD)2-Rh110 working solution (final concentration typically 10-50 µM) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~498 nm and emission at ~521 nm.
Quantitative Analysis using a Rhodamine 110 Standard Curve
To quantify the amount of cleaved substrate, a standard curve using free rhodamine 110 should be generated.
-
Prepare Rhodamine 110 Standards: Prepare a series of dilutions of the rhodamine 110 stock solution in Assay Buffer to final concentrations ranging from 0 to 1 µM.
-
Measure Fluorescence: Add 100 µL of each standard to the wells of the 96-well plate and measure the fluorescence as described above.
-
Plot the Standard Curve: Plot the fluorescence intensity versus the concentration of rhodamine 110. The resulting graph should be linear.
-
Calculate Caspase Activity: Use the equation from the linear regression of the standard curve to convert the fluorescence readings from the experimental samples into the concentration of released rhodamine 110. Caspase activity can be expressed as pmol of rhodamine 110 released per minute per mg of protein.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the (Z-DEVD)2-Rh110 assay.
Table 1: Substrate and Fluorophore Properties
| Parameter | Value | Reference |
| Substrate | (Z-DEVD)2-Rh110 | [1][2][3] |
| Target Enzymes | Caspase-3, Caspase-7 | [1][2] |
| Excitation Wavelength (λex) | ~498 nm | [2] |
| Emission Wavelength (λem) | ~521 nm | [2] |
| Cleavage Product | Rhodamine 110 | [1][2][3] |
Table 2: IC50 Values of Common Caspase Inhibitors
| Inhibitor | Target Caspases | IC50 (nM) | Assay Conditions | Reference |
| Ac-DEVD-CHO | Caspase-3/7 | ~7.6 (Caspase-3) | Purified enzyme, (Z-DEVD)2-Rh110 substrate | [4] |
| Z-DEVD-FMK | Caspase-3/7 | ~16.2 (Caspase-3) | Purified enzyme, (Z-DEVD)2-Rh110 substrate | [4] |
| Ac-DEVD-CHO | Caspase-3/7 | 1.49 µM (VEIDase activity in lysate) | Cell lysate, (Ac-VEID)2-Rh110 substrate | [4] |
Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations, and buffer composition.
Troubleshooting and Optimization
-
High Background Fluorescence:
-
Cause: Autohydrolysis of the substrate or presence of contaminating proteases.
-
Solution: Use high-purity substrate. Include a blank control (assay buffer + substrate) and a negative control (lysate from untreated cells). Ensure proper storage of the substrate (protected from light and moisture).
-
-
Low Signal:
-
Cause: Insufficient caspase activity, suboptimal assay conditions, or inactive enzyme.
-
Solution: Increase the amount of cell lysate. Optimize incubation time and temperature. Ensure DTT is added fresh to the buffers. Include a positive control (lysate from cells treated with a known apoptosis inducer).
-
-
Poor Reproducibility:
-
Cause: Inaccurate pipetting, variations in cell number or protein concentration.
-
Solution: Use calibrated pipettes. Carefully normalize caspase activity to the protein concentration of each lysate. Perform replicates for all samples and controls.
-
Conclusion
The (Z-DEVD)2-Rh110-based assay is a robust and sensitive method for the quantitative measurement of caspase-3 and caspase-7 activity. Its application is invaluable for researchers in the fields of apoptosis, cancer biology, and drug discovery. By following the detailed protocols and considering the quantitative data provided in this guide, scientists can effectively utilize this powerful tool to gain deeper insights into the mechanisms of programmed cell death and to screen for novel therapeutic agents that modulate this critical pathway.
References
The Intrinsic Properties and Applications of Rhodamine 110 Caspase Substrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core properties of rhodamine 110 (R110)-based caspase substrates, a cornerstone in the study of apoptosis. We will explore their fundamental chemical and spectral characteristics, the mechanism of action, and provide detailed experimental protocols for their application in research and drug discovery.
Introduction to Caspases and the Role of Fluorogenic Substrates
Caspases, a family of cysteine-aspartic proteases, are central executioners of the apoptotic pathway, a form of programmed cell death essential for tissue homeostasis and development. The detection of caspase activity serves as a reliable hallmark of apoptosis. Rhodamine 110-based fluorogenic substrates are powerful tools for this purpose, offering high sensitivity and a robust signal for the real-time measurement of caspase activity in both cell lysates and intact cells.
Fundamental Properties of Rhodamine 110 Caspase Substrates
Rhodamine 110 caspase substrates are essentially non-fluorescent molecules that become intensely fluorescent upon cleavage by active caspases. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making them ideal for sensitive detection.
Chemical Structure and Mechanism of Action
The core of these substrates is the rhodamine 110 fluorophore. In its substrate form, the amino groups of rhodamine 110 are typically derivatized with two identical peptide sequences recognized by specific caspases, forming a bis-amide substrate. This derivatization quenches the fluorescence of the rhodamine 110 core.
Upon incubation with a sample containing active caspases, the enzyme specifically cleaves the peptide sequence after an aspartic acid residue. This cleavage occurs in a two-step process:
-
First Cleavage: An active caspase cleaves one of the peptide chains, yielding a fluorescent mono-amide intermediate.
-
Second Cleavage: A second caspase molecule (or the same one) cleaves the remaining peptide chain, releasing the free rhodamine 110 molecule, which is even more fluorescent than the mono-amide.
This enzymatic cascade results in a significant increase in fluorescence intensity, which is directly proportional to the caspase activity in the sample.
There are two main types of rhodamine 110 caspase substrates:
-
Symmetric (Bis-amide) Substrates: These have two identical peptide recognition sites, as described above. The two-step cleavage can complicate kinetic analysis.[1]
-
Asymmetric Substrates: In these substrates, one of the amino groups of rhodamine 110 is blocked by a non-cleavable group. This results in a single cleavage event, simplifying kinetic studies.[1]
Spectral and Photophysical Properties
The key to the utility of rhodamine 110 substrates lies in their favorable spectral properties. The final product of the enzymatic reaction, free rhodamine 110, has excitation and emission maxima that are compatible with standard fluorescence instrumentation.
| Property | (Peptide)₂-R110 Substrate | Mono-amide Intermediate¹ | Rhodamine 110 (Final Product) |
| Fluorescence | Non-fluorescent | Fluorescent | Highly Fluorescent |
| Excitation Maximum (λex) | N/A | ~492 nm | ~496-500 nm[2] |
| Emission Maximum (λem) | N/A | ~520 nm | ~520-522 nm[2] |
| Molar Extinction Coefficient (ε) | N/A | ~23,500 M⁻¹cm⁻¹ | ~80,000 M⁻¹cm⁻¹[2] |
| Quantum Yield (Φ) | N/A | ~0.29 | ~0.9 |
¹Data for a mono-amide derivative of rhodamine 110, which serves as a proxy for the caspase cleavage product.
Common Rhodamine 110 Caspase Substrates
A variety of rhodamine 110 substrates are commercially available, each with a peptide sequence tailored to be recognized by specific caspases.
| Substrate Name | Peptide Sequence | Primary Target Caspase(s) |
| (Z-DEVD)₂-R110 | DEVD | Caspase-3, Caspase-7 |
| (Z-IETD)₂-R110 | IETD | Caspase-8 |
| (Z-LEHD)₂-R110 | LEHD | Caspase-9 |
| (Z-VEID)₂-R110 | VEID | Caspase-6 |
| (Z-YVAD)₂-R110 | YVAD | Caspase-1, Caspase-4 |
| (Ac-WEHD)₂-R110 | WEHD | Caspase-1, Caspase-5 |
| (Ac-LEED)₂-R110 | LEED | Caspase-13 |
| (Ac-AEVD)₂-R110 | AEVD | Caspase-10 |
Experimental Protocols
The following are generalized protocols for the use of rhodamine 110 caspase substrates. It is crucial to optimize these protocols for your specific cell type and experimental conditions.
Caspase Activity Assay in Cell Lysates
This protocol is suitable for quantifying caspase activity in a population of cells.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, with protease inhibitors)
-
Rhodamine 110 caspase substrate (e.g., (Z-DEVD)₂-R110 for caspase-3/7)
-
DMSO for substrate reconstitution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a suitable culture vessel and allow them to adhere (if applicable).
-
Treat cells with the apoptosis-inducing agent for the desired time. Include an untreated control.
-
-
Cell Lysis:
-
Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold cell lysis buffer. The volume will depend on the cell number; a typical starting point is 100 µL per 1-5 million cells.
-
Incubate on ice for 10-15 minutes with occasional vortexing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Caspase Activity Assay:
-
Prepare a master mix of the assay buffer containing the rhodamine 110 caspase substrate. A final substrate concentration of 50-100 µM is often used. The substrate is typically reconstituted in DMSO to a stock concentration of 1-10 mM and then diluted in the assay buffer.
-
Add 50-100 µL of cell lysate to each well of a 96-well black microplate.
-
Add 50-100 µL of the substrate-containing assay buffer to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for 1-2 hours) using a fluorescence microplate reader with excitation at ~496 nm and emission at ~520 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from a well with lysis buffer and substrate only) from all readings.
-
Plot the fluorescence intensity versus time. The slope of the linear portion of the curve represents the rate of the reaction and is proportional to the caspase activity.
-
Caspase Activity Assay in Live Cells using Flow Cytometry
This protocol allows for the detection of caspase activity in individual cells within a population.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Cell-permeable rhodamine 110 caspase substrate
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with an apoptosis-inducing agent as described in the previous protocol.
-
-
Cell Staining:
-
Harvest the cells and resuspend them in fresh culture medium or PBS at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add the cell-permeable rhodamine 110 caspase substrate to the cell suspension. The optimal concentration should be determined empirically but is typically in the low micromolar range.
-
Incubate the cells at 37°C for 30-60 minutes, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells once with flow cytometry buffer.
-
Resuspend the cells in flow cytometry buffer.
-
Analyze the cells on a flow cytometer. Excite the rhodamine 110 with a blue laser (488 nm) and collect the emission in the green channel (typically around 520-530 nm).
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter.
-
Analyze the fluorescence intensity of the cells. An increase in green fluorescence indicates the activation of caspases.
-
Visualizing the Process: Signaling Pathways and Workflows
To better understand the context and application of rhodamine 110 caspase substrates, the following diagrams illustrate the apoptotic signaling pathway and a typical experimental workflow.
References
A Technical Guide to Fluorogenic Caspase Assays for Researchers and Drug Development Professionals
An in-depth exploration of the principles, applications, and methodologies for quantifying caspase activity, a key indicator of apoptosis.
Introduction to Caspases and Their Role in Apoptosis
Caspases, a family of cysteine-aspartic proteases, are central executioners of programmed cell death, or apoptosis. These enzymes exist as inactive zymogens within the cell and are activated through proteolytic cleavage in response to pro-apoptotic signals. Once activated, caspases orchestrate the dismantling of the cell by cleaving a specific set of cellular proteins. There are two main classes of apoptotic caspases: initiator caspases (such as caspase-8 and -9) and executioner caspases (such as caspase-3, -6, and -7).[1] The activation of executioner caspases is a critical commitment step in the apoptotic process, making their activity a reliable hallmark of apoptosis.
Fluorogenic assays provide a sensitive and quantitative method for measuring caspase activity in biological samples. These assays are indispensable tools in basic research to understand the mechanisms of cell death and in drug discovery for screening compounds that modulate apoptosis.
Principle of Fluorogenic Caspase Assays
The fundamental principle of fluorogenic caspase assays lies in the use of a synthetic peptide substrate that contains a specific amino acid sequence recognized and cleaved by a particular caspase. This peptide is conjugated to a fluorescent reporter molecule (fluorophore) in such a way that its fluorescence is quenched. Upon cleavage of the peptide by an active caspase, the fluorophore is liberated, resulting in a measurable increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to the caspase activity in the sample.
A variety of fluorophores are commonly used, each with distinct spectral properties. The choice of fluorophore can influence the sensitivity and dynamic range of the assay.
Caspase Activation Signaling Pathways
Caspase activation is tightly regulated and can be initiated through two primary pathways: the intrinsic and extrinsic pathways.
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation. Active caspase-8 then directly cleaves and activates downstream executioner caspases, such as caspase-3 and -7.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is initiated by various intracellular stresses, such as DNA damage, growth factor withdrawal, or oxidative stress. These signals converge at the mitochondria, leading to the release of cytochrome c into the cytoplasm. In the cytosol, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form a multi-protein complex called the apoptosome. Within the apoptosome, pro-caspase-9 is activated, and it, in turn, cleaves and activates executioner caspases like caspase-3 and -7.
Data Presentation: Quantitative Parameters of Fluorogenic Caspase Substrates
The choice of substrate is critical for the specificity and sensitivity of a caspase assay. Different caspases exhibit preferences for distinct tetrapeptide recognition sequences. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide quantitative measures of a substrate's affinity for the enzyme and the enzyme's turnover rate, respectively. The ratio kcat/Km represents the catalytic efficiency of the enzyme for a given substrate.
Table 1: Fluorogenic Substrates for Various Caspases
| Target Caspase(s) | Peptide Sequence | Fluorophore | Excitation (nm) | Emission (nm) |
| Caspase-1 | Ac-YVAD-AMC | AMC | 342 | 441 |
| Caspase-2 | Ac-VDVAD-AFC | AFC | 400 | 505 |
| Caspase-3/7 | Ac-DEVD-AMC | AMC | 342 | 441 |
| Caspase-3/7 | Ac-DEVD-AFC | AFC | 400 | 505 |
| Caspase-3/7 | (Z-DEVD)₂-R110 | R110 | 499 | 521 |
| Caspase-6 | Ac-VEID-AFC | AFC | 400 | 505 |
| Caspase-8 | Ac-IETD-AFC | AFC | 400 | 505 |
| Caspase-9 | Ac-LEHD-AFC | AFC | 400 | 505 |
Ac- = Acetyl; Z- = Carbobenzoxy; AMC = 7-amino-4-methylcoumarin; AFC = 7-amino-4-trifluoromethylcoumarin; R110 = Rhodamine 110.
Table 2: Kinetic Parameters of Selected Fluorogenic Substrates for Caspase-3 and Caspase-7[2][3]
| Substrate (Peptide Sequence) | Caspase | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Asp-Glu-Val-Asp (DEVD) | Caspase-3 | 0.6 ± 0.1 | 0.9 ± 0.04 | 1.4 x 10⁶ |
| Caspase-7 | 0.5 ± 0.1 | 1.1 ± 0.1 | 2.1 x 10⁶ | |
| Asp-Gly-Val-Asp (DGVD) | Caspase-3 | 0.3 ± 0.1 | 0.5 ± 0.03 | 1.7 x 10⁶ |
| Caspase-7 | 1.2 ± 0.2 | 0.4 ± 0.1 | 0.3 x 10⁶ | |
| Asp-Ala-Pro-Asp (DAPD) | Caspase-3 | 0.4 ± 0.1 | 1.3 ± 0.1 | 3.4 x 10⁶ |
| Caspase-7 | 4.9 ± 2.1 | 1.6 ± 0.3 | 0.3 x 10⁶ | |
| Asp-Leu-Pro-Asp (DLPD) | Caspase-3 | 0.2 ± 0.04 | 1.7 ± 0.1 | 8.1 x 10⁶ |
| Caspase-7 | 3.6 ± 0.9 | 1.4 ± 0.2 | 0.4 x 10⁶ |
Experimental Protocols
Experimental Workflow Overview
The general workflow for a fluorogenic caspase assay is straightforward and can be adapted for high-throughput screening.
Protocol 1: Caspase-3/7 Activity Assay in Cell Lysates
This protocol is designed for the quantitative measurement of caspase-3 and -7 activity in cell extracts using a microplate reader.
Materials:
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
2x Reaction Buffer (100 mM HEPES, pH 7.4, 10% sucrose, 0.2% CHAPS, 10 mM DTT)
-
Caspase-3/7 Substrate (e.g., Ac-DEVD-AMC), 10 mM stock in DMSO
-
Caspase-3/7 Inhibitor (e.g., Ac-DEVD-CHO), 2 mM stock in DMSO (for negative control)
-
Black, flat-bottom 96-well microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a culture vessel.
-
Induce apoptosis by treating cells with the desired agent and for the appropriate duration. Include an untreated control group.
-
-
Preparation of Cell Lysate:
-
Harvest both adherent and floating cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10⁶ cells).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
Dilute the cell lysates with Cell Lysis Buffer to a consistent protein concentration (e.g., 1-2 mg/mL).
-
-
Caspase Activity Assay:
-
To each well of a 96-well black microplate, add 50 µL of the diluted cell lysate.
-
Include wells for a negative control by pre-incubating the lysate with a caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO at a final concentration of 10 µM) for 10 minutes at 37°C before adding the substrate.
-
Prepare a reaction mix by adding 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to each well to a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex: 360 nm, Em: 460 nm for AMC).
-
-
Data Analysis:
-
Subtract the fluorescence values of the blank (lysis buffer without lysate) from all readings.
-
The caspase activity can be expressed as the fold-increase in fluorescence compared to the untreated control.
-
Protocol 2: Live-Cell Imaging of Caspase-3/7 Activity
This protocol allows for the real-time visualization of caspase-3 and -7 activity in living cells using fluorescence microscopy.
Materials:
-
Cells of interest
-
Cell culture medium
-
Apoptosis-inducing agent
-
Live-cell imaging caspase-3/7 substrate (cell-permeable, e.g., a FRET-based probe or a substrate conjugated to a cell-penetrating peptide)
-
Fluorescence microscope with a live-cell imaging chamber (maintaining 37°C and 5% CO₂)
Procedure:
-
Cell Culture and Plating:
-
Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging.
-
Allow cells to adhere and grow to the desired confluency.
-
-
Substrate Loading and Treatment:
-
Prepare a working solution of the live-cell caspase-3/7 substrate in cell culture medium according to the manufacturer's instructions.
-
Remove the existing medium from the cells and replace it with the substrate-containing medium.
-
Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes to allow for substrate loading.
-
-
Induction of Apoptosis:
-
After substrate loading, add the apoptosis-inducing agent directly to the medium.
-
Include an untreated control group.
-
-
Live-Cell Imaging:
-
Immediately place the dish or slide on the stage of the fluorescence microscope equipped with a live-cell imaging chamber.
-
Acquire images at regular intervals (e.g., every 5-15 minutes) using the appropriate filter sets for the fluorophore.
-
Continue imaging for the desired duration of the experiment.
-
-
Image Analysis:
-
Analyze the time-lapse images to observe the spatio-temporal activation of caspase-3/7, as indicated by the increase in fluorescence in individual cells.
-
Quantify the fluorescence intensity changes over time in apoptotic versus non-apoptotic cells.
-
Troubleshooting
Table 3: Common Issues and Solutions in Fluorogenic Caspase Assays
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Autofluorescence of compounds or cell culture medium.- Non-specific substrate cleavage by other proteases. | - Run a blank control with all components except the cell lysate.- Use phenol (B47542) red-free medium for live-cell assays.- Include a control with a specific caspase inhibitor to confirm specificity. |
| Low or No Signal | - Insufficient apoptosis induction.- Inactive caspases in the lysate.- Incorrect assay buffer pH.- Degraded substrate or DTT. | - Optimize the concentration and incubation time of the apoptosis inducer.- Ensure proper lysate preparation and storage on ice.- Verify the pH of the assay buffer (typically 7.2-7.5).- Use freshly prepared DTT-containing buffers and protect the substrate from light. |
| High Well-to-Well Variability | - Inconsistent cell numbers or protein concentrations.- Pipetting errors. | - Ensure accurate cell counting and protein quantification.- Use calibrated pipettes and mix reagents thoroughly. |
| Signal Decreases Over Time (Kinetic Assay) | - Substrate depletion.- Caspase instability. | - Use a lower enzyme concentration or a higher substrate concentration.- Ensure the assay buffer conditions are optimal for caspase stability. |
Conclusion
Fluorogenic caspase assays are powerful and versatile tools for the quantitative analysis of apoptosis. By understanding the underlying principles, selecting the appropriate substrates and assay formats, and following optimized protocols, researchers can obtain reliable and reproducible data. This technical guide provides a comprehensive overview to aid scientists in the successful implementation of fluorogenic caspase assays in their research and drug discovery efforts.
References
Detecting Early Apoptosis with (Z-DEVD)2-Rh110: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. A key hallmark of the execution phase of apoptosis is the activation of a family of cysteine proteases known as caspases. Among these, caspase-3 and caspase-7 are the primary executioner caspases, responsible for the cleavage of a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes observed in apoptotic cells. The ability to accurately detect the activation of these caspases is crucial for research in numerous fields, including cancer biology, neurodegenerative diseases, and drug discovery.
(Z-DEVD)2-Rh110 is a highly sensitive and specific fluorogenic substrate for detecting caspase-3 and caspase-7 activity. This non-fluorescent di-peptide substrate is composed of two DEVD (Asp-Glu-Val-Asp) tetrapeptides linked to a rhodamine 110 (Rh110) molecule. In the presence of active caspase-3 or caspase-7, the DEVD peptide sequence is cleaved, releasing the highly fluorescent Rh110 molecule. The resulting fluorescence can be readily measured using various detection platforms, providing a reliable and quantifiable indicator of early-stage apoptosis.
This technical guide provides a comprehensive overview of the principles and methodologies for using (Z-DEVD)2-Rh110 to detect early apoptosis. It includes detailed experimental protocols for microplate-based assays, flow cytometry, and fluorescence microscopy, along with guidance on data analysis and interpretation.
Mechanism of Action
The (Z-DEVD)2-Rh110 substrate is designed to be intrinsically non-fluorescent. The two DEVD peptide sequences attached to the rhodamine 110 core effectively quench its fluorescence. During the early stages of apoptosis, the executioner caspases, caspase-3 and caspase-7, are activated. These active caspases specifically recognize and cleave the peptide bond within the DEVD sequence. This enzymatic cleavage occurs in a two-step process, sequentially removing the two DEVD peptides.[1][2][3] The cleavage of the first peptide results in a partially fluorescent intermediate, while the removal of the second peptide releases the free rhodamine 110, which is intensely fluorescent.[2] The increase in fluorescence intensity is directly proportional to the amount of active caspase-3 and caspase-7 in the sample.
The excitation and emission spectra of the cleaved rhodamine 110 are typically around 496 nm and 520 nm, respectively, making it compatible with standard fluorescence detection instruments.[4][5]
Signaling Pathways of Apoptosis
The activation of executioner caspases-3 and -7 is a central event in apoptosis and is primarily regulated by two main signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.
Intrinsic Pathway (Mitochondrial Pathway): This pathway is triggered by various intracellular stresses, such as DNA damage, oxidative stress, or growth factor deprivation. These stimuli lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates the initiator caspase, pro-caspase-9. Activated caspase-9 then cleaves and activates the executioner pro-caspases-3 and -7, initiating the final stages of apoptosis.
Extrinsic Pathway (Death Receptor Pathway): The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors (e.g., Fas, TNFR1) on the cell surface. This ligand-receptor interaction leads to the recruitment of adaptor proteins, such as FADD, and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation. Activated caspase-8 can then directly cleave and activate pro-caspases-3 and -7. In some cell types, caspase-8 can also cleave the Bcl-2 family protein Bid, leading to its truncated form, tBid. tBid then translocates to the mitochondria and initiates the intrinsic pathway, amplifying the apoptotic signal.
Experimental Protocols
The following sections provide detailed protocols for using (Z-DEVD)2-Rh110 in microplate-based assays, flow cytometry, and fluorescence microscopy.
Microplate-Based Assay
This is a high-throughput method suitable for quantifying caspase-3/7 activity in cell lysates from a large number of samples.
a. Materials
-
(Z-DEVD)2-Rh110 substrate
-
DMSO (for reconstituting the substrate)
-
Cell lysis buffer (e.g., containing Tris, NaCl, and a non-ionic detergent like Triton X-100 or NP-40)
-
Assay buffer (e.g., HEPES or Tris-based buffer with DTT and EDTA)
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescence microplate reader with excitation at ~490 nm and emission at ~525 nm
-
Apoptosis-inducing agent (positive control)
-
Caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO) (optional, for confirming specificity)
b. Experimental Workflow
c. Detailed Protocol
-
Reagent Preparation:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with an apoptosis-inducing agent for the desired time. Include untreated cells as a negative control.
-
-
Cell Lysis:
-
For adherent cells, remove the culture medium and add 50 µL of chilled cell lysis buffer to each well.
-
For suspension cells, centrifuge the plate, remove the supernatant, and resuspend the cell pellet in 50 µL of chilled cell lysis buffer.
-
Incubate the plate on ice for 10-30 minutes.
-
-
Caspase Activity Assay:
-
Add an equal volume of the 2X caspase 3/7 assay reaction solution to each well containing the cell lysate.[6]
-
Incubate the plate at room temperature for at least 1 hour, protected from light.[6]
-
(Optional) For a specificity control, pre-incubate a set of apoptotic cell lysates with a caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO) for 10-15 minutes before adding the substrate.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 490 nm and emission at 525 nm.[6]
-
d. Data Presentation
| Treatment Group | Average Fluorescence (RFU) | Standard Deviation | Fold Change vs. Control |
| Untreated Control | 5,234 | 452 | 1.0 |
| Vehicle Control | 5,489 | 512 | 1.05 |
| Apoptosis Inducer (e.g., Staurosporine) | 48,765 | 3,987 | 9.32 |
| Inducer + Caspase Inhibitor | 6,123 | 601 | 1.17 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Flow Cytometry
Flow cytometry allows for the analysis of caspase-3/7 activity at the single-cell level, enabling the quantification of the percentage of apoptotic cells within a heterogeneous population.
a. Materials
-
(Z-DEVD)2-Rh110 substrate
-
Binding buffer (e.g., Annexin V binding buffer)
-
Propidium Iodide (PI) or other viability dye (for distinguishing apoptotic from necrotic cells)
-
Flow cytometer with a blue laser (488 nm) for excitation
b. Detailed Protocol
-
Cell Preparation:
-
Induce apoptosis in your cell suspension or adherent cells as described previously. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add the (Z-DEVD)2-Rh110 substrate to the cell suspension at a final concentration to be optimized (typically in the low micromolar range).
-
Incubate the cells at 37°C for 30-60 minutes, protected from light.
-
(Optional) Just before analysis, add a viability dye like Propidium Iodide (PI) to distinguish between early apoptotic, late apoptotic/necrotic, and dead cells.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the 488 nm laser for excitation and collect the green fluorescence from (Z-DEVD)2-Rh110 (typically in the FL1 channel) and the red fluorescence from PI (typically in the FL3 channel).
-
c. Data Analysis and Gating Strategy
-
Gating on Cells: Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Doublet Discrimination: Use a plot of FSC-Area vs. FSC-Height to gate on single cells.
-
Apoptosis Analysis: Create a quadrant plot of (Z-DEVD)2-Rh110 fluorescence (e.g., FITC channel) versus PI fluorescence (e.g., PI channel).
-
Lower Left Quadrant (Q4): Live cells (negative for both stains).
-
Lower Right Quadrant (Q3): Early apoptotic cells (positive for (Z-DEVD)2-Rh110, negative for PI).
-
Upper Right Quadrant (Q2): Late apoptotic/necrotic cells (positive for both stains).
-
Upper Left Quadrant (Q1): Necrotic cells (negative for (Z-DEVD)2-Rh110, positive for PI).
-
d. Data Presentation
| Cell Population | Untreated Control (%) | Apoptosis Inducer (%) |
| Live (Q4) | 95.2 | 35.8 |
| Early Apoptotic (Q3) | 2.1 | 52.5 |
| Late Apoptotic/Necrotic (Q2) | 1.5 | 10.2 |
| Necrotic (Q1) | 1.2 | 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Fluorescence Microscopy
Fluorescence microscopy provides spatial information, allowing for the visualization of caspase-3/7 activation within individual cells and in the context of tissue architecture.
a. Materials
-
(Z-DEVD)2-Rh110 substrate
-
Live-cell imaging medium
-
Nuclear counterstain (e.g., Hoechst 33342 or DAPI)
-
Fluorescence microscope with appropriate filters for Rh110 (green) and the nuclear stain (blue)
b. Detailed Protocol
-
Cell Preparation:
-
Grow cells on glass-bottom dishes or coverslips.
-
Induce apoptosis as previously described.
-
-
Staining:
-
Replace the culture medium with live-cell imaging medium containing the (Z-DEVD)2-Rh110 substrate at the desired concentration.
-
Incubate at 37°C for 30-60 minutes.
-
Add a cell-permeant nuclear stain like Hoechst 33342 to visualize the nuclei and assess morphological changes associated with apoptosis (e.g., chromatin condensation).[7] Incubate for an additional 5-15 minutes.[7]
-
-
Imaging:
-
Image the cells using a fluorescence microscope.
-
Capture images in the green channel for (Z-DEVD)2-Rh110 and the blue channel for the nuclear stain.
-
Observe for green fluorescence in the cytoplasm of apoptotic cells, which may also exhibit condensed or fragmented nuclei (bright blue staining with Hoechst).
-
c. Data Analysis
-
Qualitative Analysis: Visually assess the number of green fluorescent cells and their morphology.
-
Quantitative Analysis: Use image analysis software to quantify the fluorescence intensity per cell or the percentage of fluorescent cells in the population.
d. Data Presentation Present representative images showing the co-localization of green fluorescence from cleaved (Z-DEVD)2-Rh110 with condensed or fragmented nuclei stained with a blue fluorescent dye in apoptotic cells, compared to the lack of green fluorescence in healthy, non-apoptotic cells.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Autofluorescence of cells or medium.- Substrate degradation.- Impure substrate. | - Use a medium with low background fluorescence.- Include a "no-substrate" control.- Store substrate protected from light and moisture.- Use a high-quality, purified substrate. |
| Low or No Signal in Apoptotic Cells | - Insufficient apoptosis induction.- Inactive caspases.- Incorrect filter set on the instrument.- Sub-optimal substrate concentration or incubation time. | - Confirm apoptosis induction with an alternative method (e.g., Annexin V staining).- Ensure the cell type expresses caspase-3/7.- Verify the excitation and emission filter settings are appropriate for rhodamine 110.- Titrate the substrate concentration and optimize the incubation time. |
| Inconsistent Results | - Variation in cell number.- Uneven apoptosis induction.- Pipetting errors. | - Normalize fluorescence to cell number or protein concentration.- Ensure uniform treatment of all samples.- Use calibrated pipettes and careful technique. |
| High Signal in Negative Control (Flow Cytometry) | - Dead cells non-specifically taking up the substrate. | - Co-stain with a viability dye (e.g., PI) to exclude dead cells from the analysis. |
Conclusion
(Z-DEVD)2-Rh110 is a powerful and versatile tool for the detection of early apoptosis through the measurement of caspase-3 and -7 activity. Its application in microplate-based assays, flow cytometry, and fluorescence microscopy provides researchers with a range of options for both quantitative and qualitative analysis of programmed cell death. By following the detailed protocols and troubleshooting guidance provided in this technical guide, researchers can confidently and accurately assess early apoptotic events in their experimental systems, advancing our understanding of this critical cellular process and its role in health and disease.
References
Methodological & Application
Application Notes and Protocols for (Z-Asp-Glu-Val-Asp)2-Rh110 Caspase-3 Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the measurement of caspase-3 and -7 activity in cell lysates using the fluorogenic substrate (Z-Asp-Glu-Val-Asp)2-Rh110, also known as (Z-DEVD)2-R110. This assay is a sensitive and specific method for quantifying apoptosis, a critical process in developmental biology, tissue homeostasis, and various disease states, including cancer.
Principle of the Assay
The (Z-DEVD)2-R110 caspase-3 assay is based on the proteolytic activity of executioner caspases, primarily caspase-3 and caspase-7, which are key mediators of apoptosis.[1][2][3][4] The substrate, (Z-DEVD)2-R110, is a non-fluorescent bisamide derivative of rhodamine 110 (R110).[5][6] In the presence of active caspase-3/7, the enzyme specifically recognizes and cleaves the DEVD tetrapeptide sequence.[1][7] This cleavage occurs in a two-step process, first yielding a fluorescent monoamide intermediate and then the highly fluorescent R110 molecule.[5][6] The resulting increase in fluorescence intensity is directly proportional to the caspase-3/7 activity in the sample and can be measured using a fluorescence microplate reader.[5][6]
The reaction proceeds as follows:
(Z-DEVD)₂-R110 (Non-fluorescent) → Z-DEVD-R110 (Fluorescent) + Z-DEVD → R110 (Highly fluorescent) + Z-DEVD
Data Presentation
Table 1: Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | (Z-Asp-Glu-Val-Asp)₂-Rh110 | |
| Target Enzymes | Caspase-3, Caspase-7 | [1] |
| Fluorophore | Rhodamine 110 (R110) | [8][9][10] |
| Excitation Wavelength (Max) | ~496-502 nm | [5][6][7][8][10][11] |
| Emission Wavelength (Max) | ~520-529 nm | [5][6][7][8][10][11][12] |
| Recommended Substrate Concentration (in assay) | 50 µM | [1] |
| Recommended Cell Lysate Protein Concentration | 20-200 µg per sample | [13] |
| Incubation Time | 60-120 minutes at 37°C | [14] |
| Inhibitor Control | Ac-DEVD-CHO | [1][5][7] |
| Standard for Quantification | Rhodamine 110 | [1][5][7] |
Experimental Protocols
This protocol is designed for a 96-well plate format. Adjust volumes as needed for other formats.
Materials and Reagents
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
(Z-DEVD)₂-R110 substrate
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
Dithiothreitol (DTT)
-
Caspase-3 Inhibitor (Ac-DEVD-CHO)
-
Rhodamine 110 standard
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader with fluorescence detection capabilities
-
96-well black, clear-bottom microplates
Assay Procedure
Step 1: Cell Culture and Induction of Apoptosis
-
Seed cells in a 96-well plate at a desired density and culture overnight.
-
Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include an untreated cell population as a negative control.
Step 2: Preparation of Cell Lysates
-
For suspension cells, pellet the cells by centrifugation. For adherent cells, gently scrape them.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10⁶ cells).
-
Incubate the cell suspension on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. This is the cell lysate.
Step 3: Caspase-3 Activity Assay
-
Prepare the Assay Buffer by mixing the 2x Reaction Buffer with DTT to a final concentration of 10 mM.
-
Add 50 µL of cell lysate to each well of a 96-well plate.
-
For inhibitor controls, pre-incubate the lysate with Ac-DEVD-CHO for 10-15 minutes before adding the substrate.
-
Prepare the Substrate Mix by diluting the (Z-DEVD)₂-R110 stock solution in the Assay Buffer to the desired final concentration.
-
Start the reaction by adding 50 µL of the Substrate Mix to each well containing cell lysate.
-
Incubate the plate at 37°C for 60-120 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~499 nm and an emission wavelength of ~521 nm.
Step 4: Data Analysis
-
Subtract the background fluorescence (wells with buffer and substrate but no lysate) from all readings.
-
The caspase-3 activity can be expressed as the fold-increase in fluorescence compared to the untreated control.
-
For quantitative analysis, create a standard curve using known concentrations of Rhodamine 110. Plot the fluorescence intensity versus the R110 concentration and use the linear regression of this curve to determine the concentration of R110 produced in your samples.
Visualizations
Signaling Pathway
Caption: Caspase-3 Activation Pathways.
Experimental Workflow
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. Caspase 3 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abpbio.com [abpbio.com]
- 6. abpbio.com [abpbio.com]
- 7. biotium.com [biotium.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Spectrum [Rhodamine 110] | AAT Bioquest [aatbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biotium.com [biotium.com]
- 12. media.iris-biotech.de [media.iris-biotech.de]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. abcam.com [abcam.com]
Quantitative Measurement of Caspase-7 Activity with (Z-DEVD)2-Rh110: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental process in multicellular organisms, crucial for tissue homeostasis and development. A key family of proteases central to the apoptotic signaling cascade are the caspases (cysteine-aspartic proteases). Caspase-7, along with caspase-3, is an executioner caspase, responsible for the cleavage of key cellular substrates that leads to the morphological and biochemical hallmarks of apoptosis.[1][2] The quantitative measurement of caspase-7 activity is therefore a critical tool for studying apoptosis and for the screening of therapeutic compounds that modulate this pathway.
This document provides detailed application notes and protocols for the quantitative measurement of caspase-7 activity using the fluorogenic substrate (Z-DEVD)2-Rh110. This substrate is a derivative of rhodamine 110 (R110) linked to two DEVD peptides.[3][4] In its native state, the substrate is non-fluorescent. Upon cleavage by active caspase-3 or caspase-7 at the aspartate residue, the fluorescent R110 molecule is released in a two-step process, first yielding a fluorescent monoamide and then the highly fluorescent R110.[5][6] The resulting fluorescence is directly proportional to the caspase activity and can be measured using a fluorometer or fluorescence microplate reader.
Principle of the Assay
The (Z-DEVD)2-Rh110 substrate is a highly sensitive and specific tool for detecting the activity of executioner caspases, primarily caspase-3 and caspase-7, which recognize the DEVD peptide sequence.[7] The assay is based on the enzymatic cleavage of the non-fluorescent bisamide substrate, leading to the release of the fluorescent rhodamine 110 (R110) molecule. The fluorescence intensity can be monitored over time to determine the reaction kinetics or measured at a fixed time point for endpoint analysis.
Signaling Pathway of Caspase-7 Activation
Caspase-7 is synthesized as an inactive zymogen, procaspase-7, and requires proteolytic cleavage for activation. This activation occurs downstream of initiator caspases, such as caspase-8 and caspase-9, which are themselves activated by distinct signaling pathways.[1][8]
-
Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors, leading to the activation of caspase-8.[9]
-
Intrinsic Pathway: Triggered by intracellular stress signals (e.g., DNA damage), resulting in the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 within the apoptosome complex.[9]
Activated initiator caspases then cleave and activate executioner caspases, including caspase-7, which in turn cleave a broad range of cellular targets to orchestrate the dismantling of the cell.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the caspase-7 activity assay using (Z-DEVD)2-Rh110, compiled from various sources.
Table 1: Substrate and Reagent Concentrations
| Parameter | Recommended Concentration | Notes |
| (Z-DEVD)2-Rh110 Substrate | 10 - 100 µM | Optimal concentration may vary depending on cell type and experimental conditions.[7] |
| Cell Lysate Protein | 1 - 4 mg/mL | Ensure protein concentration is within this range for accurate results.[10] |
| Recombinant Caspase-7 | Varies by supplier | Refer to manufacturer's instructions for specific activity and concentration. |
| Caspase Inhibitor (e.g., Ac-DEVD-CHO) | 10 µM (or as specified) | Used as a negative control to confirm specificity of the caspase activity.[5] |
Table 2: Spectrofluorometer Settings
| Parameter | Wavelength (nm) | Notes |
| Excitation (Ex) | 496 - 498 nm | Optimal excitation for the cleaved R110 product.[5][6] |
| Emission (Em) | 520 - 521 nm | Optimal emission for the cleaved R110 product.[5][6] |
Table 3: Typical Assay Conditions
| Parameter | Condition | Notes |
| Incubation Temperature | Room Temperature or 37°C | 37°C may increase reaction rate but can also lead to higher background.[11] |
| Incubation Time | 30 - 60 minutes (up to 3 hours) | Kinetic reads can be taken every 5-10 minutes. Endpoint assays are typically read after 30-60 minutes.[11][12] |
| Assay Buffer pH | 7.2 - 7.4 | Typically a HEPES or PIPES based buffer.[6][7] |
Experimental Protocols
This section provides a detailed protocol for measuring caspase-7 activity in cell lysates using (Z-DEVD)2-Rh110.
Experimental Workflow
Materials and Reagents
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
(Z-DEVD)2-Rh110 substrate
-
Caspase Assay Buffer (e.g., 10 mM HEPES or PIPES, pH 7.2-7.4, 2 mM EDTA, 0.1% CHAPS)[6][7]
-
Cell Lysis Buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)
-
Caspase inhibitor (e.g., Ac-DEVD-CHO) for negative control[5]
-
Rhodamine 110 standard for calibration curve[5]
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Protocol
1. Cell Culture and Treatment 1.1. Plate cells at an appropriate density in a suitable culture vessel and allow them to adhere overnight. 1.2. Treat cells with the desired apoptosis-inducing agent or vehicle control for the appropriate duration.
2. Preparation of Cell Lysates 2.1. For adherent cells, aspirate the culture medium and wash the cells once with ice-cold PBS. 2.2. For suspension cells, centrifuge the cells at 600 x g for 5 minutes and discard the supernatant. Wash the cell pellet with ice-cold PBS.[10] 2.3. Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1 x 10^6 cells).[10] 2.4. Incubate the cell suspension on ice for 30 minutes, with occasional vortexing.[10] 2.5. Centrifuge the lysate at 11,000 x g for 10-15 minutes at 4°C.[10] 2.6. Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microcentrifuge tube. 2.7. Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay). Adjust the concentration to be within 1-4 mg/mL with Cell Lysis Buffer.[10]
3. Caspase-7 Activity Assay 3.1. Prepare the Assay Reagent by diluting the (Z-DEVD)2-Rh110 stock solution in Caspase Assay Buffer to the desired final concentration (e.g., 50 µM). 3.2. To each well of a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of protein). 3.3. For negative controls, pre-incubate the lysate with a caspase inhibitor (e.g., 10 µM Ac-DEVD-CHO) for 10-15 minutes at room temperature before adding the substrate. 3.4. Initiate the reaction by adding 50 µL of the Assay Reagent to each well. 3.5. Incubate the plate at room temperature or 37°C, protected from light. 3.6. Measure the fluorescence intensity at an excitation wavelength of ~498 nm and an emission wavelength of ~521 nm. Readings can be taken kinetically every 5-10 minutes or as an endpoint measurement after 30-60 minutes.
Data Analysis
References
- 1. Caspase-7: a protease involved in apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase 7 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abpbio.com [abpbio.com]
- 5. abpbio.com [abpbio.com]
- 6. genecopoeia.com [genecopoeia.com]
- 7. abpbio.com [abpbio.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. benchchem.com [benchchem.com]
- 10. assaygenie.com [assaygenie.com]
- 11. abpbio.com [abpbio.com]
- 12. promega.com [promega.com]
Application Notes: (Z-DEVD)2-Rh110 Assay in 96-Well Plate Format
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (Z-DEVD)2-Rh110 assay is a highly sensitive and specific method for detecting the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway. Apoptosis, or programmed cell death, is a critical process in normal development and tissue homeostasis.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and neurodegenerative disorders.[1] This application note provides a detailed protocol for utilizing the (Z-DEVD)2-Rh110 substrate in a 96-well plate format, suitable for high-throughput screening of apoptosis inducers and inhibitors.
Principle of the Assay
The assay utilizes the fluorogenic substrate (Z-DEVD)2-R110, a derivative of rhodamine 110 (R110).[3][4] The substrate consists of two DEVD (Asp-Glu-Val-Asp) tetrapeptides linked to the amino groups of R110.[4] This configuration renders the molecule non-fluorescent.[3][5] In the presence of active caspase-3 or caspase-7, the DEVD sequence is recognized and cleaved.[6][7] This enzymatic cleavage occurs in a two-step process, first yielding a fluorescent monoamide intermediate and then the highly fluorescent R110 molecule.[3] The resulting fluorescence intensity is directly proportional to the amount of active caspase-3/7 in the sample and can be measured using a fluorescence plate reader.[6][8]
Key Features:
-
High Sensitivity: R110-based substrates are among the most sensitive fluorimetric indicators for caspase activity.[5][6]
-
Specificity: The DEVD sequence is a preferred substrate for caspase-3 and caspase-7.[6][7]
-
Continuous Monitoring: The assay allows for real-time kinetic measurement of enzyme activity.
-
High-Throughput Compatibility: The 96-well plate format is ideal for screening large numbers of samples.[9]
Applications
-
Screening for Apoptosis Inducers: Identification of compounds that activate the caspase cascade is crucial for cancer drug discovery.
-
Evaluating Drug Efficacy: Assessing the effectiveness of therapeutic agents designed to induce apoptosis in cancer cells.
-
Toxicity Studies: Determining the apoptotic potential of new chemical entities in drug development.
-
Basic Research: Investigating the mechanisms of apoptosis and the roles of caspase-3 and -7 in various cellular processes.
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from a (Z-DEVD)2-Rh110 assay.
Table 1: Caspase-3/7 Activity in Response to an Apoptosis Inducer
| Treatment Concentration (µM) | Mean Fluorescence (RFU) | Standard Deviation | Fold Change vs. Control |
| 0 (Control) | 1520 | 125 | 1.0 |
| 0.1 | 3890 | 210 | 2.6 |
| 1 | 8750 | 450 | 5.8 |
| 10 | 15600 | 890 | 10.3 |
| 100 | 16100 | 920 | 10.6 |
Table 2: Inhibition of Caspase-3/7 Activity by a Test Compound
| Inhibitor Concentration (µM) | Mean Fluorescence (RFU) | Standard Deviation | % Inhibition |
| 0 (No Inhibitor) | 15500 | 850 | 0 |
| 0.01 | 13200 | 710 | 14.8 |
| 0.1 | 8100 | 430 | 47.7 |
| 1 | 3500 | 210 | 77.4 |
| 10 | 1800 | 150 | 88.4 |
Experimental Protocols
Materials
-
Black, clear-bottom 96-well plates
-
(Z-DEVD)2-R110 substrate
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA)
-
Apoptosis-inducing agent (positive control)
-
Caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO) (optional)
-
Fluorescence microplate reader with excitation at ~490 nm and emission at ~520 nm.[9]
Protocol 1: Endpoint Assay in Adherent Cells
-
Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat cells with test compounds or an apoptosis-inducing agent at various concentrations. Include untreated wells as a negative control. Incubate for the desired period (e.g., 4-24 hours).
-
Prepare Assay Reagent: Prepare the 2X Caspase-3/7 assay solution. For example, mix 50 µL of 10 mM (Z-DEVD)2-R110 stock solution, 100 µL of 1M DTT, 400 µL of 100 mM EDTA, and 10 mL of 20 mM Tris Buffer (pH 7.4).[8]
-
Cell Lysis and Substrate Addition: Remove the culture medium and add 50 µL of Cell Lysis Buffer to each well. Incubate for 10-15 minutes at room temperature with gentle shaking. Add 50 µL of the 2X Caspase-3/7 assay solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 490 nm and emission at approximately 520 nm.
Protocol 2: Kinetic Assay in Suspension Cells
-
Cell Seeding: Seed suspension cells in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ to 2 x 10⁵ cells per well in 50 µL of culture medium.
-
Prepare Assay Reagent: Prepare the Caspase-3/7 assay reagent containing the (Z-DEVD)2-R110 substrate in an appropriate assay buffer.
-
Compound Treatment and Assay Initiation: Add 50 µL of the assay reagent containing the test compounds or apoptosis inducer to each well.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure the fluorescence at regular intervals (e.g., every 5-10 minutes) for a desired duration (e.g., 2-6 hours) with excitation at ~490 nm and emission at ~520 nm.
Mandatory Visualization
Caption: Simplified signaling pathway of apoptosis leading to the activation of Caspase-3/7.
Caption: Step-by-step experimental workflow for the (Z-DEVD)2-Rh110 assay.
References
- 1. abpbio.com [abpbio.com]
- 2. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and Evaluation of Derivatives of the Proteasome Deubiquitinase Inhibitor b-AP15 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. (Z-DEVD)2-R110 | AAT Bioquest [aatbio.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. abpbio.com [abpbio.com]
Application Notes and Protocols for High-Throughput Screening of Caspase Inhibitors using (Z-DEVD)2-Rh110
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis (programmed cell death) and inflammation. Among them, caspase-3 and caspase-7 are key executioner caspases, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The dysregulation of caspase activity is implicated in a wide range of human diseases, including neurodegenerative disorders, autoimmune diseases, and cancer, making them attractive therapeutic targets for drug discovery. High-throughput screening (HTS) provides an efficient approach to identify novel caspase inhibitors from large compound libraries. This document outlines a robust and sensitive HTS assay for caspase-3 and -7 inhibitors using the fluorogenic substrate (Z-DEVD)2-Rh110.
Assay Principle
The assay utilizes the fluorogenic substrate (Z-DEVD)2-Rh110, a derivative of rhodamine 110 (Rh110). In its native state, the substrate is a non-fluorescent bisamide. The DEVD tetrapeptide sequence is a specific recognition motif for caspase-3 and -7. In the presence of active caspase-3 or -7, the enzyme cleaves the amide bonds in a two-step process. The initial cleavage yields a monoamide intermediate with minimal fluorescence. The second cleavage releases the highly fluorescent rhodamine 110 (Rh110) molecule. The resulting fluorescence intensity is directly proportional to the caspase activity and can be measured using a fluorescence plate reader. This method offers an excellent signal-to-background ratio, making it highly suitable for HTS applications.[1][2]
Data Presentation
Assay Performance Characteristics
Successful implementation of a high-throughput screening campaign relies on a robust and reproducible assay. Key parameters for evaluating the suitability of an assay for HTS include the Z'-factor and the signal-to-background (S/B) ratio. While specific values can vary depending on instrumentation and assay conditions, the (Z-DEVD)2-Rh110 assay is known for its excellent performance.
| Parameter | Formula | Typical Value | Interpretation |
| Z'-Factor | 1 - (3 * (σ_positive + σ_negative)) / |μ_positive - μ_negative| | ≥ 0.5 | An assay with a Z'-factor of 0.5 or greater is considered excellent for HTS. |
| Signal-to-Background (S/B) Ratio | μ_positive / μ_negative | > 10 | A high S/B ratio indicates a large dynamic range and a clear distinction between the signal and the background noise. |
Note: σ represents the standard deviation and μ represents the mean of the positive and negative controls.
Inhibitor Potency (IC50)
The potency of caspase inhibitors is typically determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). The following table provides IC50 values for known caspase inhibitors obtained using the (Z-DEVD)2-Rh110 substrate.
| Inhibitor | Target Caspase(s) | IC50 (nM) | Reference |
| Ac-DEVD-CHO | Caspase-3 | 3.04 | [3] |
| Ac-DEVD-CHO | Caspase-7 | 3.54 | [3] |
| Morin Hydrate | Caspase-3 | 66.4% inhibition at 20 µM | [4] |
Experimental Protocols
Protocol 1: High-Throughput Screening of Caspase-3/7 Inhibitors using Purified Enzyme
This protocol is designed for a 384-well microplate format and is suitable for screening large compound libraries against purified recombinant human caspase-3 or caspase-7.
Materials and Reagents:
-
Recombinant Human Caspase-3 or Caspase-7
-
(Z-DEVD)2-Rh110 substrate
-
Ac-DEVD-CHO (positive control inhibitor)
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2)
-
DMSO (for compound dilution)
-
384-well black, flat-bottom microplates
-
Fluorescence plate reader with excitation at ~496 nm and emission at ~520 nm
Procedure:
-
Compound Plating:
-
Prepare a stock solution of test compounds in DMSO.
-
Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 50 nL) of each test compound, positive control (Ac-DEVD-CHO), and DMSO (negative control) to the appropriate wells of a 384-well assay plate.
-
-
Enzyme Preparation and Addition:
-
On the day of the assay, thaw the recombinant caspase-3 or caspase-7 on ice.
-
Prepare the enzyme solution by diluting the caspase to the desired final concentration (e.g., 0.5 nM) in cold Assay Buffer.
-
Add 10 µL of the diluted enzyme solution to each well of the assay plate containing the compounds.
-
Mix by gentle shaking for 1 minute.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Preparation and Reaction Initiation:
-
Prepare the substrate solution by diluting the (Z-DEVD)2-Rh110 stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM).
-
Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Mix by gentle shaking for 1 minute.
-
-
Signal Detection:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at approximately 496 nm and emission at approximately 520 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (RFU_compound - RFU_negative_control) / (RFU_positive_control - RFU_negative_control)) where RFU is the Relative Fluorescence Unit.
-
For hit compounds, perform a dose-response analysis to determine the IC50 value.
-
Protocol 2: Cell-Based High-Throughput Screening of Caspase-3/7 Inhibitors
This protocol is designed for a 96-well or 384-well microplate format and allows for the screening of compounds in a more physiologically relevant cellular context.
Materials and Reagents:
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
(Z-DEVD)2-Rh110 substrate
-
Ac-DEVD-CHO (positive control inhibitor)
-
Cell Lysis Buffer (e.g., 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, pH 7.4)
-
DMSO (for compound dilution)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with excitation at ~496 nm and emission at ~520 nm
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well or 384-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Add the test compounds, positive control (Ac-DEVD-CHO), and DMSO (vehicle control) to the appropriate wells.
-
Incubate for a predetermined time (e.g., 1 hour) to allow for cell penetration.
-
-
Induction of Apoptosis:
-
Add the apoptosis-inducing agent to all wells except for the negative control wells.
-
Incubate for a time sufficient to induce apoptosis and activate caspases (e.g., 3-6 hours).
-
-
Cell Lysis and Substrate Addition:
-
Prepare a 2X working solution of the (Z-DEVD)2-Rh110 substrate in Cell Lysis Buffer.
-
Carefully remove the culture medium from the wells.
-
Add the substrate/lysis solution to each well.
-
Mix by gentle shaking for 1-2 minutes to ensure complete cell lysis.
-
-
Signal Detection:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at approximately 496 nm and emission at approximately 520 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition of caspase activity for each compound as described in Protocol 1.
-
Determine the IC50 values for active compounds.
-
Visualizations
Caspase Signaling Pathway
Caption: Caspase activation and substrate cleavage pathway.
High-Throughput Screening Workflow
Caption: General workflow for caspase inhibitor HTS.
References
- 1. genecopoeia.com [genecopoeia.com]
- 2. abpbio.com [abpbio.com]
- 3. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Establishment of a high-throughput screening system for caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (Z-DEVD)2-Rh110 for the Quantification of Caspase-3/7 Activity in Cancer Cell Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a crucial process for normal tissue development and homeostasis.[1] Its dysregulation is a hallmark of many diseases, including cancer. A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases.[2] Caspase-3 and Caspase-7 are considered effector caspases, playing a central role in the execution phase of apoptosis by cleaving various cellular substrates.[2] Therefore, detecting the activity of Caspase-3 and -7 is a reliable method for identifying and quantifying apoptosis in cell populations.
(Z-DEVD)2-Rh110 is a highly sensitive and specific fluorogenic substrate for Caspase-3 and -7.[2][3][4] This application note provides a detailed protocol for using (Z-DEVD)2-Rh110 to measure caspase activity in cancer cells undergoing apoptosis.
Principle of the Assay
The (Z-DEVD)2-Rh110 substrate is a non-fluorescent bisamide derivative of rhodamine 110 (R110).[5][6] The DEVD peptide sequence is the recognized cleavage site for Caspase-3 and -7.[2][7] In the presence of active Caspase-3/7, the substrate is cleaved in a two-step process. This enzymatic cleavage first produces a fluorescent monoamide intermediate and then releases the highly fluorescent R110 molecule.[5][6] The resulting fluorescence intensity is directly proportional to the amount of active Caspase-3/7 in the sample. The signal can be measured using a fluorescence microplate reader or fluorometer.[1][5]
Caption: Mechanism of (Z-DEVD)2-Rh110 cleavage by Caspase-3/7.
Key Assay Parameters
The following table summarizes the essential quantitative information for the (Z-DEVD)2-Rh110 assay.
| Parameter | Value | Source |
| Substrate Specificity | Caspase-3, -7 (also -6, -8, -10) | [2][5] |
| Excitation Wavelength | 488-496 nm | [1][3][5][6] |
| Emission Wavelength | 520-530 nm | [1][2][3][5] |
| Stock Solution Conc. | 10 mM in DMSO | [2][8] |
| Assay Type | Endpoint or Continuous | [1][9] |
| Detection Method | Fluorescence Microplate Reader, Fluorometer | [1][5][6] |
| Recommended Controls | Negative, Positive, Inhibitor (Ac-DEVD-CHO) | [1][6][10] |
Experimental Protocols
Required Materials
-
(Z-DEVD)2-Rh110 substrate
-
DMSO (anhydrous)
-
Cell Lysis Buffer (e.g., Tris-based buffer, pH 7.4)
-
DTT (Dithiothreitol)
-
EDTA (Ethylenediaminetetraacetic acid)
-
Caspase-3/7 Inhibitor (e.g., Ac-DEVD-CHO) (for control)[1][6]
-
Cancer cell line of interest
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
Black, clear-bottom 96-well microplates[1]
-
Fluorescence microplate reader
Reagent Preparation
This section provides protocols for preparing the necessary stock and working solutions.
| Reagent | Preparation Steps | Storage |
| (Z-DEVD)2-Rh110 Stock Solution (10 mM) | Dissolve 1 mg of (Z-DEVD)2-R110 in 65 µL of high-quality DMSO.[2][8] Vortex to ensure it is fully dissolved. | Store in single-use aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[8] |
| 2X Caspase-3/7 Assay Buffer | For 10 mL: • 10 mL Tris Buffer (20 mM, pH 7.4) • 400 µL EDTA (100 mM) • 100 µL DTT (1 M) • 50 µL (Z-DEVD)2-R110 Stock Solution (10 mM)[2][8] | Prepare fresh before use. Keep on ice. |
| Cell Lysis Buffer | A common formulation includes 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton X-100, and 10 mM Sodium Pyrophosphate. | Store at 4°C. |
| R110 Standard Solutions | Prepare a stock solution of R110 in Cell Lysis Buffer. Perform serial dilutions to create a standard curve (e.g., 0.156 µM to 20 µM).[1] | Prepare fresh for each experiment. |
Experimental Workflow: Cell-Based Assay
The following protocol is designed for a 96-well plate format. Volumes can be scaled as needed.[1]
Caption: Workflow for Caspase-3/7 activity assay using cell lysates.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells (adherent or suspension) in a black 96-well plate at a density of 100,000 to 1,000,000 cells per well.[1][10]
-
Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent for a specific duration. Include the following controls:[1][10]
-
Negative Control: Untreated cells.
-
Positive Control: Cells treated with a known apoptosis inducer.
-
-
Cell Lysis:
-
Inhibitor Control (Optional but Recommended): To confirm signal specificity, add a Caspase-3/7 inhibitor (e.g., 1 µL of 5 mM Ac-DEVD-CHO) to a set of positive control wells. Incubate for 10 minutes at room temperature.[1]
-
Assay Reaction:
-
Prepare the 2X Caspase-3/7 Assay Buffer as described in Section 5.
-
Add an equal volume (50 µL) of the 2X Assay Buffer to each well containing cell lysate (50 µL). The total volume should be 100 µL.[1][2]
-
Incubate at room temperature or 37°C for at least 1 hour, protected from light.[1][2][8] The incubation time can be optimized (e.g., 30-60 minutes).[1][10]
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to ~496 nm and emission to ~520 nm.[1][5][6]
Data Analysis and Interpretation
The increase in fluorescence is proportional to the amount of Caspase-3/7 activity.
-
Background Subtraction: Subtract the fluorescence value of a blank well (containing only Cell Lysis Buffer and Assay Buffer) from all readings.
-
Standard Curve: Plot the fluorescence values of the R110 standards against their known concentrations to generate a standard curve.
-
Quantification: Use the standard curve to determine the concentration of R110 generated in each sample. This reflects the enzymatic activity.
-
Interpretation:
-
A significant increase in fluorescence in treated cells compared to untreated cells indicates the induction of apoptosis via Caspase-3/7 activation.
-
The signal in the inhibitor-treated wells should be significantly reduced, confirming that the measured fluorescence is due to specific Caspase-3/7 activity.[6]
-
Caption: Role of Caspase-3/7 and (Z-DEVD)2-Rh110 in apoptosis.
Disclaimer: This product is for research use only and is not intended for therapeutic or diagnostic applications.[2][8] Proper handling of all chemicals is required. Consult the Safety Data Sheet (SDS) for detailed information.
References
- 1. abpbio.com [abpbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. (Z-DEVD)2-R110 | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abpbio.com [abpbio.com]
- 6. abpbio.com [abpbio.com]
- 7. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. biotium.com [biotium.com]
- 10. abpbio.com [abpbio.com]
Measuring Caspase-3/7 Activity in Neurodegenerative Disease Models Using (Z-DEVD)2-Rh110
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
Introduction:
Caspase-3 and caspase-7 are key executioner caspases in the apoptotic signaling cascade, playing a critical role in the programmed cell death observed in various neurodegenerative disorders such as Alzheimer's disease and Huntington's disease.[1] Their activity is a crucial biomarker for assessing neuronal cell death and evaluating the efficacy of potential therapeutic interventions. (Z-DEVD)2-Rh110 is a highly sensitive and specific fluorogenic substrate for caspase-3 and -7. This non-fluorescent di-peptide substrate is cleaved by active caspase-3/7, releasing the highly fluorescent Rhodamine 110 (Rh110), which can be readily quantified using a fluorescence microplate reader or fluorometer.[2] This document provides detailed application notes and experimental protocols for measuring caspase-3/7 activity in relevant in vitro and ex vivo models of neurodegenerative diseases.
Mechanism of Action
The (Z-DEVD)2-Rh110 substrate consists of two DEVD tetrapeptides linked to a Rhodamine 110 molecule. In its intact form, the substrate is non-fluorescent. Upon cleavage by active caspase-3 or -7 at the aspartate residue of the DEVD sequence, the Rhodamine 110 is released, resulting in a significant increase in fluorescence. The fluorescence intensity is directly proportional to the amount of active caspase-3/7 in the sample. The excitation and emission wavelengths for Rhodamine 110 are approximately 496 nm and 520 nm, respectively.[3]
Data Presentation
The following tables summarize representative quantitative data on caspase-3 activity in neurodegenerative disease models.
Table 1: Caspase-3 Activity in a Cellular Model of Huntington's Disease.
Data adapted from a study investigating the role of huntingtin protein on caspase-3 activation. Caspase-3 activity was measured in striatal cells with reduced levels of huntingtin (htt) compared to control cells. The results are expressed as a fold increase in caspase-3 activity.[1]
| Cell Line | Condition | Fold Increase in Caspase-3 Activity (Mean ± SEM) |
| Parental ST14A cells | Control | 1.0 ± 0.0 |
| Parental ST14A cells | htt reduction (siRNA) | 4.3 ± 0.5** |
| Mutant htt ST14A cells | Control | 2.5 ± 0.3* |
| Mutant htt ST14A cells | htt reduction (siRNA) | 10.3 ± 1.2*** |
*p<0.05, **p<0.01, ***p<0.001 compared to parental ST14A control.
Table 2: Caspase-3 Activity in a Neuroblastoma Cell Model of Amyloid-Beta Toxicity.
This table provides a representative data structure for quantifying caspase-3 activity in SH-SY5Y neuroblastoma cells treated with the amyloid-beta (Aβ) fragment 25-35, a common in vitro model for Alzheimer's disease research. Data is expressed as a percentage of control.
| Treatment Group | Concentration | Duration (hours) | Caspase-3 Activity (% of Control, Mean ± SD) |
| Control (Vehicle) | - | 48 | 100 ± 8 |
| Aβ (25-35) | 1 µM | 48 | 185 ± 15* |
| Aβ (25-35) | 5 µM | 48 | 250 ± 22** |
| Aβ (25-35) + Z-DEVD-FMK | 5 µM + 50 µM | 48 | 110 ± 10 |
*p<0.05, **p<0.01 compared to control. Data is illustrative, based on findings that Aβ induces caspase-3 activation.[4][5]
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay in Cultured Neurons (e.g., Primary Cortical Neurons or SH-SY5Y cells)
This protocol describes the measurement of caspase-3/7 activity in neuronal cell cultures treated with neurotoxic stimuli, such as amyloid-beta peptides or mutant huntingtin protein expression.
Materials:
-
(Z-DEVD)2-Rh110 substrate
-
DMSO (for substrate reconstitution)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation: ~496 nm, Emission: ~520 nm)
-
Protein assay reagent (e.g., BCA or Bradford)
-
Cultured neurons (e.g., primary cortical neurons or SH-SY5Y cells)
-
Neurotoxic stimulus (e.g., aggregated Aβ peptides)
-
Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for control experiments
Procedure:
-
Cell Culture and Treatment:
-
Plate neurons in a 96-well plate at a suitable density and allow them to adhere and differentiate.
-
Treat the cells with the desired neurotoxic stimulus (e.g., Aβ peptides) for the appropriate duration. Include untreated control wells. For inhibitor controls, pre-incubate cells with a caspase-3 inhibitor before adding the stimulus.
-
-
Cell Lysis:
-
After treatment, remove the culture medium and wash the cells once with ice-cold PBS.
-
Add 50-100 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10-20 minutes.
-
Gently scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cytosolic extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay. This is crucial for normalizing the caspase activity.
-
-
Caspase-3/7 Assay:
-
Prepare the (Z-DEVD)2-Rh110 substrate stock solution (e.g., 1 mM in DMSO).
-
In a new 96-well black plate, add 20-50 µg of protein from each cell lysate to individual wells. Adjust the volume with Cell Lysis Buffer to have an equal volume in each well (e.g., 50 µL).
-
Prepare a reaction buffer (similar to lysis buffer but can be at 2x concentration).
-
Prepare the substrate working solution by diluting the (Z-DEVD)2-Rh110 stock solution in the reaction buffer to the final desired concentration (e.g., 10-50 µM).
-
Add an equal volume of the substrate working solution to each well (e.g., 50 µL).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~496 nm and emission at ~520 nm.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the protein concentration of each sample.
-
Express the results as relative fluorescence units (RFU) per µg of protein or as a fold change compared to the untreated control.
-
Protocol 2: Caspase-3/7 Activity Assay in Brain Tissue Homogenates
This protocol is designed for measuring caspase-3/7 activity in brain tissue samples from animal models of neurodegenerative diseases.
Materials:
-
All materials from Protocol 1
-
Brain tissue samples (e.g., cortex, hippocampus, or striatum)
-
Dounce homogenizer
-
Tissue Lysis Buffer (a more robust buffer may be needed, e.g., containing protease inhibitors)
Procedure:
-
Tissue Homogenization:
-
Dissect the brain region of interest on ice.
-
Weigh the tissue and add 5-10 volumes of ice-cold Tissue Lysis Buffer.
-
Homogenize the tissue using a Dounce homogenizer on ice.
-
Transfer the homogenate to a microcentrifuge tube.
-
-
Lysate Preparation:
-
Centrifuge the homogenate at 14,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the brain tissue lysate.
-
-
Caspase-3/7 Assay:
-
Follow steps 4-6 from Protocol 1, using the brain tissue lysate instead of the cell lysate.
-
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for measuring caspase-3/7 activity.
Caption: Aβ-mediated caspase-3 activation pathway.
Caption: mHtt-mediated caspase-3 activation pathway.
References
- 1. Huntingtin inhibits caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abpbio.com [abpbio.com]
- 3. abpbio.com.cn [abpbio.com.cn]
- 4. Beta-amyloid-induced activation of caspase-3 in primary cultures of rat neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of caspase-3 in beta-amyloid-induced apoptosis of cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Apoptosis Detection in Drug Discovery using (Z-DEVD)2-Rh110 and Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a critical process in development, tissue homeostasis, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders. A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases. Caspase-3 and caspase-7 are considered the primary executioner caspases, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[1][2][3] The ability to accurately quantify caspase-3/7 activity is therefore essential for screening potential therapeutic agents that modulate apoptosis.
This application note details a robust and sensitive flow cytometry-based assay for the detection of apoptosis through the measurement of caspase-3 and caspase-7 activity in intact, live cells using the fluorogenic substrate (Z-DEVD)2-Rh110.
Assay Principle
The (Z-DEVD)2-Rh110 substrate is a cell-permeable molecule that is intrinsically non-fluorescent.[4][5] The substrate consists of two DEVD (Asp-Glu-Val-Asp) tetrapeptides linked to a rhodamine 110 (Rh110) molecule.[6][7] The DEVD sequence is a specific recognition and cleavage site for activated caspase-3 and caspase-7.[8]
In apoptotic cells, activated caspase-3/7 cleaves the DEVD peptides from the Rh110 molecule in a two-step process. This enzymatic cleavage releases the highly fluorescent Rh110, which emits a green fluorescence signal upon excitation. The intensity of this fluorescence is directly proportional to the amount of active caspase-3/7 in the cell. This allows for the quantification of apoptotic cells within a population using a standard flow cytometer. The Rh110 cleavage product has excitation and emission spectra similar to fluorescein (B123965) (Ex: 496 nm / Em: 520 nm), making it compatible with common flow cytometer filter sets.[4][5]
Caspase-3 Signaling Pathway in Apoptosis
Caspase-3 is a central executioner caspase that can be activated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[1][3]
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8. Activated caspase-8 then directly cleaves and activates caspase-3.
-
Intrinsic Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage or growth factor deprivation. These signals lead to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c, along with Apaf-1 and pro-caspase-9, forms a complex called the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates caspase-3.
Once activated, caspase-3 proceeds to cleave a wide range of cellular substrates, leading to the dismantling of the cell.
Caption: Caspase-3 activation pathways in apoptosis.
Data Presentation
The following tables present hypothetical data from an experiment where Jurkat cells were treated with a known apoptosis-inducing agent (Compound X) and analyzed using the (Z-DEVD)2-Rh110 flow cytometry protocol.
Table 1: Percentage of Apoptotic Cells after Treatment
| Treatment Group | Concentration | Treatment Time (hours) | % Apoptotic Cells (Rh110 Positive) |
| Vehicle Control | 0 µM | 4 | 3.5% |
| Compound X | 1 µM | 4 | 25.8% |
| Compound X | 5 µM | 4 | 68.2% |
| Compound X + Inhibitor | 5 µM | 4 | 5.1% |
Data are representative. Actual results may vary.
Table 2: Median Fluorescence Intensity (MFI) of Apoptotic Population
| Treatment Group | Concentration | Treatment Time (hours) | MFI of Rh110 Positive Population |
| Vehicle Control | 0 µM | 4 | 150 |
| Compound X | 1 µM | 4 | 2500 |
| Compound X | 5 µM | 4 | 8750 |
| Compound X + Inhibitor | 5 µM | 4 | 210 |
MFI values are in arbitrary units and depend on instrument settings.
Experimental Protocols
Materials and Reagents
-
(Z-DEVD)2-Rh110 substrate (e.g., from ABP Biosciences, MedchemExpress)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Cell culture medium appropriate for the cell line
-
Apoptosis-inducing agent (e.g., Staurosporine, Camptothecin, or experimental compound)
-
Caspase-3/7 inhibitor (optional, e.g., Ac-DEVD-CHO)
-
Propidium Iodide (PI) or other viability dye (optional)
-
Flow cytometry tubes
-
Flow cytometer equipped with a 488 nm laser and appropriate emission filters (e.g., 525/35 nm or similar for FITC/GFP)
Protocol
This protocol is optimized for suspension cells. For adherent cells, gently detach cells using a non-enzymatic method (e.g., EDTA-based dissociation buffer) before proceeding.
1. Reagent Preparation
-
(Z-DEVD)2-Rh110 Stock Solution: Prepare a 1-10 mM stock solution of (Z-DEVD)2-Rh110 in anhydrous DMSO. Store protected from light at -20°C.
-
Apoptosis Inducer Stock Solution: Prepare a stock solution of the apoptosis-inducing agent in an appropriate solvent (e.g., DMSO) at a concentration 1000x the final desired concentration.
-
Wash Buffer: Use 1X PBS.
2. Cell Culture and Treatment
-
Seed cells at a density of 0.5 - 1 x 10^6 cells/mL in appropriate culture vessels.
-
Induce apoptosis by adding the apoptosis-inducing agent to the desired final concentration. Include a vehicle-only control (e.g., DMSO).
-
(Optional) For an inhibitor control, pre-incubate cells with a caspase-3/7 inhibitor for 30-60 minutes before adding the apoptosis-inducing agent.
-
Incubate the cells for the desired period (e.g., 2-8 hours, depending on the inducer and cell type) under standard culture conditions (37°C, 5% CO2).
3. Cell Staining
-
Following the treatment period, transfer 0.5 - 1 x 10^6 cells per condition to a flow cytometry tube.
-
Centrifuge the cells at 300-400 x g for 5 minutes. Aspirate the supernatant.
-
Resuspend the cell pellet in 500 µL of pre-warmed cell culture medium or PBS.
-
Add the (Z-DEVD)2-Rh110 stock solution to a final concentration of 1-10 µM. Mix gently.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
(Optional) If co-staining for viability, add a viability dye like Propidium Iodide (to a final concentration of 1-5 µg/mL) for the last 5-10 minutes of the incubation.
-
Centrifuge the cells at 300-400 x g for 5 minutes.
-
Resuspend the cell pellet in 400-500 µL of 1X PBS for flow cytometry analysis. Keep samples on ice and protected from light.
4. Flow Cytometry Analysis
-
Set up the flow cytometer using an unstained cell sample to adjust forward scatter (FSC) and side scatter (SSC) voltages and to define the primary cell population.
-
Use a sample of cells treated with a potent apoptosis inducer to set the fluorescence detector voltages (e.g., FITC or GFP channel for Rh110). A clear separation between the Rh110-negative (live) and Rh110-positive (apoptotic) populations should be visible.
-
If using a viability dye, set up compensation controls using single-stained samples.
-
Acquire data for all samples, collecting at least 10,000 events per sample within the primary cell gate.
-
Analyze the data using appropriate software. Gate on the cell population of interest based on FSC and SSC. Quantify the percentage of Rh110-positive cells and the median fluorescence intensity (MFI) of this population.
Caption: Experimental workflow for apoptosis detection.
References
- 1. Assessment of Caspase Activities in Intact Apoptotic Thymocytes Using Cell-Permeable Fluorogenic Caspase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abpbio.com [abpbio.com]
- 6. abpbio.com [abpbio.com]
- 7. abpbio.com [abpbio.com]
- 8. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Application Notes and Protocols: (Z-DEVD)2-Rh110 for Caspase-3/7 Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of (Z-DEVD)2-Rh110, a highly sensitive fluorogenic substrate for measuring the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.
(Z-DEVD)2-Rhodamine 110 is a non-fluorescent substrate that, upon cleavage by active caspase-3 or caspase-7, releases the fluorescent rhodamine 110 (Rh110) molecule. The resulting fluorescence can be measured to quantify enzyme activity. This substrate is characterized by its high sensitivity and specificity for the DEVD peptide sequence, which is selectively recognized and cleaved by caspase-3 and caspase-7.[1][2] The detection of the fluorescent product is typically performed using a fluorescence microplate reader or fluorometer with excitation and emission wavelengths of approximately 490 nm and 525 nm, respectively.[1][3]
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative data for the preparation of (Z-DEVD)2-Rh110 stock and working solutions.
| Parameter | Value | Details |
| Stock Solution Concentration | 10 mM | Prepared in DMSO. |
| Working Solution Concentration | Varies (typically 2X) | Diluted from the stock solution into an assay buffer. |
| Solvent for Stock Solution | DMSO | High-purity, anhydrous DMSO is recommended. |
| Storage of Stock Solution | -20°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[3] |
| Excitation Wavelength (Ex) | ~490-498 nm | Optimal wavelength for exciting the cleaved Rh110 fluorophore.[1] |
| Emission Wavelength (Em) | ~520-530 nm | Optimal wavelength for detecting the emitted fluorescence from Rh110.[1][3] |
Experimental Protocols
Preparation of 10 mM (Z-DEVD)2-Rh110 Stock Solution
This protocol describes the preparation of a 10 mM stock solution from a 1 mg vial of (Z-DEVD)2-Rh110.
Materials:
-
(Z-DEVD)2-Rh110 (1 mg)
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Allow the vial of (Z-DEVD)2-Rh110 to equilibrate to room temperature before opening to prevent condensation.
-
Add 65 µL of anhydrous DMSO to the vial containing 1 mg of (Z-DEVD)2-Rh110.[1][3]
-
Vortex the vial thoroughly until the substrate is completely dissolved.
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution is stable for several months when stored properly.[3]
Preparation of 2X Caspase-3/7 Assay Working Solution
This protocol provides a method for preparing a 2X working solution for a typical caspase-3/7 activity assay.
Materials:
-
10 mM (Z-DEVD)2-Rh110 stock solution in DMSO
-
1 M Dithiothreitol (DTT)
-
100 mM EDTA
-
20 mM Tris Buffer, pH 7.4
-
Sterile conical tubes or flasks
Procedure:
-
For the preparation of 10 mL of 2X caspase-3/7 assay solution, combine the following reagents in a sterile tube:[1][3]
-
50 µL of 10 mM (Z-DEVD)2-Rh110 stock solution
-
100 µL of 1 M DTT
-
400 µL of 100 mM EDTA
-
10 mL of 20 mM Tris Buffer, pH 7.4
-
-
Mix the solution thoroughly by gentle inversion.
-
This 2X working solution is now ready to be mixed in equal volumes with cell lysates or purified enzyme samples for the caspase activity assay. For example, add 50 µL of the 2X working solution to 50 µL of your sample in a 96-well plate.
-
Incubate the reaction at room temperature for at least 1 hour, protected from light.[1][3]
-
Measure the fluorescence intensity at Ex/Em = 490/525 nm.
Visualizations
Caspase-3/7 Signaling Pathway and (Z-DEVD)2-Rh110 Cleavage
Caption: Caspase-3/7 activation cascade and substrate cleavage.
Experimental Workflow: Preparation of (Z-DEVD)2-Rh110 Solutions
Caption: Workflow for preparing (Z-DEVD)2-Rh110 solutions.
References
Application Note & Protocol: (Z-DEVD)2-Rh110 Assay for Caspase-3/7 Activity in Jurkat Cell Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. A key biochemical feature of apoptosis is the activation of a family of cysteine proteases known as caspases.[1] These enzymes exist as inactive zymogens and are activated in a cascade-like fashion in response to pro-apoptotic signals. Caspases are broadly categorized as initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). Executioner caspases are responsible for cleaving a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[1][2]
The Jurkat cell line, derived from a human T-cell leukemia, is a widely used in vitro model for studying apoptosis due to its high sensitivity to various apoptotic stimuli.[3][4][5] The (Z-DEVD)2-Rh110 assay provides a sensitive and reliable method for quantifying the activity of the key executioner caspases, caspase-3 and caspase-7, in cell lysates. This application note provides a detailed protocol for inducing apoptosis in Jurkat cells and measuring caspase-3/7 activity using the (Z-DEVD)2-Rh110 substrate.
Principle of the Assay
The assay utilizes the fluorogenic substrate (Z-DEVD)2-R110, a bisamide derivative of rhodamine 110 (R110).[6][7] The substrate contains two DEVD tetrapeptide sequences, which are recognized and preferentially cleaved by caspase-3 and caspase-7.[2] In its intact form, the substrate is non-fluorescent as the fluorescence of the R110 dye is quenched.[7] Upon activation during apoptosis, caspase-3/7 cleaves the substrate in a two-step process. The first cleavage yields a monoamide intermediate (Ac-DEVD-R110) which is weakly fluorescent. The subsequent cleavage of the second DEVD peptide releases the free R110 fluorophore, resulting in a substantial increase in fluorescence intensity.[6][8] The resulting fluorescence, measured at an excitation/emission wavelength of approximately 496/520 nm, is directly proportional to the level of active caspase-3/7 in the sample.[6][8][9]
Caption: Principle of the (Z-DEVD)2-Rh110 caspase-3/7 assay.
Apoptosis Signaling Pathways Leading to Caspase-3/7 Activation
Apoptosis is primarily initiated through two major pathways: the extrinsic (death receptor) and the intrinsic (mitochondrial) pathway. Both pathways converge at the activation of executioner caspases.
-
Extrinsic Pathway: Triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in the activation of caspase-8, which in turn directly activates caspase-3.
-
Intrinsic Pathway: Initiated by intracellular stress signals such as DNA damage or growth factor withdrawal. This leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c binds to Apaf-1, which oligomerizes and recruits pro-caspase-9 to form the apoptosome, leading to caspase-9 activation. Active caspase-9 then cleaves and activates caspase-3 and -7.[5]
Caption: Extrinsic and intrinsic apoptosis pathways converge on Caspase-3/7.
Experimental Workflow
The general workflow involves culturing Jurkat cells, inducing apoptosis with a chosen agent, preparing cell lysates, performing the enzymatic assay with the (Z-DEVD)2-Rh110 substrate, and quantifying the fluorescent signal.
Caption: General experimental workflow for the caspase-3/7 assay.
Detailed Experimental Protocol
A. Materials and Reagents
-
Jurkat E6-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Apoptosis Inducer: e.g., Camptothecin (10 µM), Staurosporine (1-2 µM), or anti-Fas antibody (CH11 clone, 100 ng/mL)
-
Caspase-3/7 Assay Kit (containing (Z-DEVD)2-Rh110 substrate, Lysis Buffer, Assay Buffer, and Caspase-3 Inhibitor Ac-DEVD-CHO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with filters for Ex/Em = 490-500 nm / 520-530 nm
-
Standard laboratory equipment (pipettes, centrifuges, incubators, etc.)
B. Protocol Steps
Part 1: Cell Culture and Apoptosis Induction
-
Culture Jurkat cells in suspension in RPMI-1640 complete medium in a humidified incubator at 37°C with 5% CO₂. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
Seed cells into the wells of a black, clear-bottom 96-well plate at a density of 1 x 10⁵ to 2 x 10⁵ cells per well in 100 µL of culture medium.
-
Set up control and treatment wells:
-
Negative Control: Add vehicle (e.g., DMSO) to cells.
-
Positive Control: Add a known apoptosis inducer (e.g., 10 µM Camptothecin) to induce apoptosis.[10]
-
Inhibitor Control: Pre-incubate cells with a caspase inhibitor (e.g., 1 µL of 5 mM Ac-DEVD-CHO) for 10-15 minutes before adding the apoptosis inducer.[10] This control verifies that the signal is specific to caspase-3/7 activity.
-
Test Compound Wells: Add test compounds at desired concentrations.
-
-
Incubate the plate at 37°C in a CO₂ incubator for the desired treatment period (typically 3-6 hours, but may require optimization).
Part 2: Cell Lysis and Assay Procedure This protocol is based on a typical endpoint assay requiring cell lysis.
-
After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the suspension cells.[10]
-
Carefully aspirate the supernatant, leaving the cell pellets intact.
-
Resuspend the cell pellets in 50 µL of chilled Cell Lysis Buffer.[10]
-
Incubate the plate on ice for 30 minutes to ensure complete lysis.[10]
-
Prepare the substrate working solution according to the manufacturer's instructions. A typical dilution involves mixing 50 µL of 1 mM (Z-DEVD)2-R110 substrate with 950 µL of Assay Buffer.[10]
-
Add 50 µL of the substrate working solution to each well and mix gently.[10]
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[10] Note: Incubation time can be extended if the signal is low.
Part 3: Fluorescence Measurement and Data Analysis
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~496 nm and an emission wavelength of ~520 nm.[6][9]
-
Data Analysis:
-
Subtract the fluorescence reading of a blank well (containing Lysis Buffer and Substrate Solution only) from all experimental readings.
-
Verify that the signal in the "Inhibitor Control" wells is significantly lower than in the "Positive Control" wells.
-
Calculate the fold change in caspase-3/7 activity by dividing the average fluorescence of treated samples by the average fluorescence of the negative control samples.
-
Data Presentation
Quantitative data from the (Z-DEVD)2-Rh110 assay can be summarized to compare the effects of different apoptosis-inducing agents on Jurkat cells.
| Inducing Agent | Cell Line | Treatment Duration | Result | Reference |
| Daunorubicin | Jurkat E6.1 | 8 hours | 3340 ± 130% increase in caspase-3-like activity compared to basal levels. | [3] |
| ABT-737 | Jurkat | 4 hours | Concentration-dependent increase in the percentage of apoptotic cells. | [4] |
| Camptothecin | Jurkat | 4 hours | Significant increase in fluorescence signal (caspase-3/7 activity) compared to untreated control. | [2][10] |
| Staurosporine | Jurkat | 2-4 hours | Time-dependent increase in caspase-3 activity detected. | [11] |
| Falcarinol | Jurkat | 24 hours | Statistically significant increase in cells positive for caspase-3 activity. | [12] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence in negative control | - Contaminated reagents.- Insufficiently purified substrate.- Spontaneous apoptosis in cell culture. | - Use fresh, high-quality reagents and assay kits.[13]- Ensure cells are healthy and not overgrown before plating. |
| Low signal in positive control | - Ineffective apoptosis inducer.- Insufficient incubation time.- Cell lysis was incomplete. | - Confirm the activity of the inducer.- Optimize treatment duration and concentration.- Extend incubation on ice during lysis step. |
| High variability between replicate wells | - Inconsistent cell seeding.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and careful technique. |
| Signal in inhibitor control is not reduced | - Inhibitor is inactive.- Observed fluorescence is not due to caspase-3/7 activity. | - Use a fresh aliquot of inhibitor.- Re-evaluate the experimental system for other protease activities. |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. stemcell.com [stemcell.com]
- 3. Caspase-3-like activity is necessary but not sufficient for daunorubicin-induced apoptosis in Jurkat human lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 5. Activation of Caspase-9, but Not Caspase-2 or Caspase-8, Is Essential for Heat-induced Apoptosis in Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abpbio.com [abpbio.com]
- 7. abpbio.com [abpbio.com]
- 8. biotium.com [biotium.com]
- 9. abpbio.com [abpbio.com]
- 10. abpbio.com [abpbio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. (Z-DEVD)2-R110 | AAT Bioquest [aatbio.com]
Application Note: Detecting Drug-Induced Apoptosis in HeLa Cells with (Z-DEVD)2-Rh110
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged cells. A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases.[1] These enzymes exist as inactive zymogens and are activated in a cascade-like fashion.[2] The apoptotic process can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathway.[3] Both pathways converge on the activation of executioner caspases, primarily Caspase-3 and Caspase-7, which are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[2][4]
The (Z-DEVD)2-Rhodamine 110 ((Z-DEVD)2-Rh110) substrate provides a sensitive and specific method for detecting Caspase-3 and Caspase-7 activity in living cells.[5][6] The substrate consists of the fluorophore Rhodamine 110 (Rh110) linked to two DEVD tetrapeptide sequences.[7] In this configuration, the substrate is non-fluorescent. Upon induction of apoptosis, active Caspase-3/7 enzymes recognize and cleave the DEVD sequence, releasing the Rh110 fluorophore.[8][9] The liberated Rh110 emits a bright green fluorescence, and the intensity of this signal is directly proportional to the amount of active Caspase-3/7, serving as a reliable indicator of apoptosis. This application note provides detailed protocols for using (Z-DEVD)2-Rh110 to quantify drug-induced apoptosis in HeLa cells using fluorescence microscopy, flow cytometry, and microplate-based assays.
Signaling Pathway: Caspase Activation in Apoptosis
Apoptosis is executed by caspases, which are activated through the intrinsic and extrinsic pathways. The intrinsic pathway is triggered by cellular stress and mitochondrial outer membrane permeabilization, leading to the formation of the apoptosome and activation of Caspase-9, which in turn activates Caspase-3.[3] The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of Caspase-8, which can then directly activate Caspase-3.[3] Both pathways culminate in the activation of executioner Caspase-3, a central mediator of apoptosis.[4]
Caption: Intrinsic and extrinsic pathways leading to Caspase-3 activation.
Principle of Detection
The (Z-DEVD)2-Rh110 assay relies on the enzymatic activity of Caspase-3/7 to generate a fluorescent signal. The substrate itself is cell-permeable and non-fluorescent. In apoptotic cells, activated Caspase-3/7 cleaves the DEVD peptide sequence, liberating Rhodamine 110, which is intensely fluorescent with excitation and emission maxima around 496 nm and 520 nm, respectively.[10]
Caption: Mechanism of (Z-DEVD)2-Rh110 activation by Caspase-3/7.
Experimental Workflow
The general workflow involves seeding HeLa cells, inducing apoptosis with a compound of interest, staining the cells with the (Z-DEVD)2-Rh110 substrate, and subsequent analysis using a fluorescence detection method.
Caption: General experimental workflow for the apoptosis assay.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Cell Line | HeLa (human cervical adenocarcinoma) cells |
| Culture Medium | DMEM or EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin |
| Caspase Substrate | (Z-DEVD)2-Rhodamine 110 |
| Positive Control | Staurosporine, Cisplatin, or other known apoptosis inducer[11][12] |
| Inhibitor Control | Ac-DEVD-CHO or Z-DEVD-FMK (pan-caspase or Caspase-3 specific inhibitor)[8][13] |
| Solvent | DMSO (for dissolving substrate and many drugs) |
| Buffers | Phosphate-Buffered Saline (PBS), HEPES-buffered saline |
| Labware | 96-well black, clear-bottom plates (for microscopy/plate reader), 6-well plates (for flow cytometry), cell culture flasks |
| Instrumentation | Fluorescence Microscope, Flow Cytometer, Fluorescence Microplate Reader |
Quantitative Parameters
| Parameter | Value | Notes |
| (Z-DEVD)2-Rh110 Stock Conc. | 1-10 mM in DMSO | Store at -20°C, protected from light. |
| (Z-DEVD)2-Rh110 Working Conc. | 2-10 µM for live cells | Optimal concentration should be determined empirically. |
| Rh110 Excitation (max) | ~496 nm | Compatible with standard FITC/GFP filter sets.[8][14] |
| Rh110 Emission (max) | ~520 nm | Compatible with standard FITC/GFP filter sets.[8][14] |
| HeLa Seeding Density (96-well) | 5,000 - 10,000 cells/well | Allow cells to adhere overnight before treatment.[11] |
| Incubation Time (Staining) | 30 - 60 minutes | Longer times may be needed but can increase background signal. |
Experimental Protocols
Protocol 1: General Cell Culture and Apoptosis Induction
-
Cell Seeding : Culture HeLa cells in complete medium at 37°C in a humidified atmosphere of 5% CO2. For analysis, seed cells in the appropriate vessel (e.g., 96-well black, clear-bottom plate for microscopy) at a density that will result in 60-80% confluency at the time of the assay. Allow cells to adhere for 18-24 hours.
-
Experimental Setup : Prepare dilutions of the test compound (drug) in culture medium. Include the following controls:
-
Negative Control : Cells treated with vehicle (e.g., DMSO) only.
-
Positive Control : Cells treated with a known apoptosis inducer (e.g., 1 µM Staurosporine for 4-6 hours).
-
Inhibitor Control : Cells pre-incubated with a caspase inhibitor (e.g., 50 µM Z-DEVD-FMK) for 1 hour before adding the apoptosis-inducing drug.[12][13]
-
-
Induction : Remove the old medium from the cells and add the medium containing the test compounds and controls.
-
Incubation : Incubate the cells for a predetermined time (e.g., 6, 12, 24, or 48 hours), as the optimal time for apoptosis induction is drug- and concentration-dependent.
Protocol 2: Analysis by Fluorescence Microscopy
-
Substrate Preparation : Prepare a 2X working solution of (Z-DEVD)2-Rh110 (e.g., 10 µM) in culture medium.
-
Staining : At the end of the drug treatment period, add an equal volume of the 2X substrate solution to each well (final concentration will be 1X, e.g., 5 µM). Mix gently.
-
Incubation : Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Imaging : Image the cells directly in the 96-well plate using a fluorescence microscope equipped with a FITC/GFP filter set (Ex/Em: ~490/525 nm). Apoptotic cells will exhibit bright green fluorescence. A counterstain for the nucleus, such as Hoechst 33342, can be included to visualize the entire cell population and observe nuclear condensation.
-
Analysis : Quantify apoptosis by counting the number of green fluorescent (apoptotic) cells relative to the total number of cells (e.g., from Hoechst staining or a brightfield image).
Protocol 3: Analysis by Flow Cytometry
-
Cell Preparation : Following apoptosis induction in a 6-well plate, collect both adherent and floating cells. To do this, first collect the culture supernatant (which contains detached apoptotic cells), then wash the adherent cells with PBS, detach them with trypsin, and combine them with the supernatant.
-
Cell Collection : Centrifuge the cell suspension at 400 x g for 5 minutes and discard the supernatant.
-
Staining : Resuspend the cell pellet in 100-200 µL of fresh medium or a suitable buffer containing the final working concentration of (Z-DEVD)2-Rh110 (e.g., 5 µM).
-
Incubation : Incubate the cells at 37°C for 30-60 minutes, protected from light.
-
Analysis : Analyze the cells on a flow cytometer, exciting with a 488 nm laser and collecting emission in the FITC/GFP channel (~520-530 nm).[6] A viability dye like Propidium Iodide (PI) or 7-AAD can be included to distinguish between early apoptotic (Rh110-positive, PI-negative) and late apoptotic/necrotic cells (Rh110-positive, PI-positive).
-
Data Interpretation : The percentage of cells in the Rh110-positive gate represents the apoptotic population.[15][16]
Protocol 4: Analysis by Fluorescence Microplate Reader
This protocol is suitable for high-throughput screening and provides an average population response.
-
Experiment Setup : Perform apoptosis induction in a black, clear-bottom 96-well plate as described in Protocol 1.
-
Staining : Add (Z-DEVD)2-Rh110 substrate to each well to the final desired concentration and incubate at 37°C for 30-60 minutes (or longer, for kinetic reads), protected from light.
-
Measurement : Read the fluorescence intensity of each well using a microplate reader with excitation set to ~490 nm and emission to ~525 nm.[8][9]
-
Analysis : Subtract the background fluorescence from wells containing medium only. The fluorescence intensity in each well is proportional to the overall Caspase-3/7 activity in the cell population. Data can be expressed as fold-change over the vehicle-treated negative control.
Data Interpretation and Troubleshooting
| Observation | Possible Cause | Suggested Solution |
| High background fluorescence in negative control | Substrate concentration too high; Incubation time too long; Spontaneous apoptosis in unhealthy cells. | Decrease substrate concentration or incubation time. Ensure cell culture is healthy and not overgrown. |
| No signal in positive control | Apoptosis was not induced; Substrate is inactive; Wrong filter set. | Confirm positive control efficacy with another method (e.g., Annexin V staining). Check substrate storage and handling. Verify instrument settings. |
| Signal present in inhibitor control | Caspase-independent cell death (necrosis); Inhibitor concentration too low or inactive. | Use a viability dye to check for necrosis. Increase inhibitor concentration or test its activity. |
| High well-to-well variability | Inconsistent cell seeding; Edge effects in the plate; Uneven compound distribution. | Improve seeding technique. Avoid using outer wells of the plate. Ensure proper mixing after adding reagents. |
Disclaimer: This application note provides a general framework. Researchers should optimize parameters such as cell density, drug concentration, treatment time, and substrate concentration for their specific experimental conditions. For research use only.
References
- 1. Rhodamine 110-linked amino acids and peptides as substrates to measure caspase activity upon apoptosis induction in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase 3 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (Z-DEVD)2-R110 | AAT Bioquest [aatbio.com]
- 7. genecopoeia.com [genecopoeia.com]
- 8. abpbio.com [abpbio.com]
- 9. abpbio.com [abpbio.com]
- 10. abpbio.com [abpbio.com]
- 11. Monitor Stages of Apoptosis with Live Cell Kinetic Imaging [moleculardevices.com]
- 12. Rapid Apoptosis Induced by Shiga Toxin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. biotium.com [biotium.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting high background in (Z-DEVD)2-Rh110 caspase assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the (Z-DEVD)2-Rh110 caspase-3/7 assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the (Z-DEVD)2-Rh110 caspase assay?
The (Z-DEVD)2-Rh110 assay is a fluorometric method for detecting caspase-3 and caspase-7 activity, key events in apoptosis. The substrate, (Z-DEVD)2-Rh110, is a non-fluorescent bisamide derivative of rhodamine 110 (R110).[1][2][3] In the presence of active caspase-3 or -7, the DEVD peptide sequences are cleaved. This cleavage occurs in a two-step process, first producing a fluorescent monoamide intermediate and then the highly fluorescent R110 product.[1][2][3] The resulting fluorescence, which can be measured at an excitation/emission maximum of approximately 496/520 nm, is directly proportional to the caspase-3/7 activity in the sample.[2][4]
Q2: What are the primary applications of this assay?
This assay is widely used for:
-
Quantifying caspase-3/7 activity in cell lysates and purified enzyme preparations.[1][2]
-
Screening for activators and inhibitors of apoptosis.
-
Studying the mechanisms of drug-induced cell death.
-
High-throughput screening (HTS) for caspase-3/7 activity.[3]
Q3: What are the key components of a typical (Z-DEVD)2-Rh110 caspase assay kit?
A standard kit usually includes:
-
(Z-DEVD)2-Rh110 substrate
-
Cell lysis buffer
-
Assay buffer
-
A reversible caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO) to serve as a negative control.[4]
-
Rhodamine 110 (R110) standard for creating a standard curve to quantify caspase activity.[3][4]
Troubleshooting High Background Fluorescence
High background fluorescence can mask the true signal from caspase activity, leading to inaccurate results. The following guide addresses common causes and solutions for this issue.
Problem 1: High background in "no-cell" or "reagent-only" controls.
This suggests an issue with the assay reagents or the assay plate itself.
| Potential Cause | Troubleshooting Steps |
| Substrate Degradation | 1. Protect from light: The (Z-DEVD)2-Rh110 substrate is light-sensitive. Store it protected from light at -20°C.[1] 2. Proper Storage: Ensure the substrate is stored as recommended by the manufacturer, typically at -20°C for long-term storage.[1] 3. Fresh Working Solution: Prepare the substrate working solution immediately before use. Do not store and reuse diluted substrate. |
| Contaminated Reagents | 1. Use fresh buffers: Prepare fresh lysis and assay buffers using high-purity water and reagents. 2. Filter-sterilize: If microbial contamination is suspected, filter-sterilize the buffers. |
| Plate Autofluorescence | 1. Use appropriate plates: For fluorescence assays, use black-walled, clear-bottom microplates to minimize background and prevent crosstalk between wells.[5] White plates can increase background by reflecting excitation light.[5] 2. Test new plates: If you switch plate manufacturers, test the new plates for autofluorescence. |
Problem 2: High background in "no-treatment" or "negative" cell controls.
This indicates that there may be an issue with the cells or the experimental procedure.
| Potential Cause | Troubleshooting Steps |
| High Spontaneous Apoptosis | 1. Optimize cell density: Plate cells at an optimal density. Over-confluent or very sparse cultures can lead to increased cell death. 2. Check cell health: Before starting the experiment, examine cells under a microscope for signs of stress or death, such as blebbing or detachment.[6] 3. Minimize handling stress: Handle cells gently during plating and treatment. |
| Cell Culture Media Autofluorescence | 1. Use phenol (B47542) red-free media: Phenol red, a common pH indicator in cell culture media, is a known source of autofluorescence.[5][7] If possible, switch to phenol red-free media for the duration of the assay. 2. Wash cells: Before adding the lysis buffer and substrate, gently wash the cells with PBS to remove residual media. |
| Insufficient Cell Lysis | 1. Ensure complete lysis: Incomplete cell lysis can lead to inconsistent results. Ensure the recommended concentration of lysis buffer is used and that incubation is sufficient. 2. Optimize lysis conditions: The optimal lysis buffer concentration and incubation time can vary between cell types. |
| Non-specific Protease Activity | 1. Include inhibitor control: Use a specific caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO) to confirm that the signal is due to caspase-3/7 activity.[4][8] A significant decrease in signal in the presence of the inhibitor indicates that the assay is specific. |
Experimental Protocols
Protocol 1: Preparation of a Reagent Blank Control
This control is essential to determine the background fluorescence of the assay reagents and the microplate.
-
Prepare the assay buffer and substrate working solution according to the manufacturer's protocol.
-
In at least three wells of your 96-well plate, add the same volume of assay buffer as you would for your experimental samples.
-
Add the substrate working solution to these wells.
-
Incubate the plate under the same conditions as your experimental samples.
-
Measure the fluorescence. The signal from these wells represents the background from your reagents and the plate.
Protocol 2: Preparation of a "No-Cell" Lysate Control
This control helps to identify if any component of the lysis buffer is contributing to the high background.
-
In a microcentrifuge tube, add the same volume of cell culture medium (without cells) as you would for your cell samples.
-
Add the lysis buffer as you would to your cell pellets.
-
Incubate on ice for the recommended duration (e.g., 30 minutes).[8]
-
Transfer the "lysate" to wells of the 96-well plate.
-
Add the substrate working solution.
-
Incubate and measure fluorescence.
Visualizations
Caspase-3/7 Signaling Pathway
Caption: Intrinsic pathway of apoptosis leading to caspase-3/7 activation.
(Z-DEVD)2-Rh110 Assay Workflow
Caption: General experimental workflow for the (Z-DEVD)2-Rh110 caspase assay.
Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting high background in the assay.
References
how to reduce autofluorescence in caspase-3 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce autofluorescence in their caspase-3 assays, ensuring more accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in caspase-3 assays?
A1: Autofluorescence is the natural fluorescence emitted by biological materials when illuminated with light.[1][2] This intrinsic fluorescence is not related to the specific fluorescent probes used in your caspase-3 assay. It becomes a problem when this background "noise" is strong enough to mask the true signal from your caspase-3 activity reporter, leading to reduced sensitivity and inaccurate quantification of apoptosis.[2]
Q2: What are the common sources of autofluorescence in cell-based caspase-3 assays?
A2: Autofluorescence in caspase-3 assays can originate from several sources:
-
Endogenous Cellular Components: Molecules like NADH, riboflavins, collagen, and elastin (B1584352) naturally fluoresce, typically in the blue-green spectral range.[1] Lipofuscin, an age-related pigment, is another common source of broad-spectrum autofluorescence.[2]
-
Cell Culture Media: Common media components like phenol (B47542) red and fetal bovine serum (FBS) can contribute significantly to background fluorescence.[3][4][5]
-
Fixation Methods: Aldehyde fixatives such as formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence by reacting with cellular amines to form fluorescent products.[1][2][4]
-
Dead Cells: Dead cells are generally more autofluorescent than live cells and can non-specifically bind fluorescent reagents.[4]
-
Red Blood Cells: If working with tissue samples, the heme in red blood cells is a potent source of autofluorescence.[2]
Q3: How can I determine if my samples have an autofluorescence problem?
A3: The most straightforward method is to include an unstained control sample in your experiment.[4] This sample should be treated identically to your experimental samples (including fixation and any other processing steps) but without the addition of the fluorescent caspase-3 substrate or antibody. If you observe significant fluorescence in this control when viewed under the microscope or analyzed by a plate reader or flow cytometer, then autofluorescence is likely a significant issue in your assay.[1]
Troubleshooting Guide: High Background Fluorescence
This guide provides solutions to common issues related to high autofluorescence in caspase-3 assays.
| Problem | Possible Cause | Recommended Solution |
| High background in all channels (Microscopy/Flow Cytometry) | Broad-spectrum autofluorescence from fixation or endogenous fluorophores. | 1. Chemical Quenching: Treat samples with an autofluorescence quencher like Sudan Black B or a commercial reagent.[1][2] 2. Spectral Separation: Switch to a caspase-3 assay kit that uses a fluorophore in the far-red or near-infrared spectrum.[6][7][8][9] 3. Optimize Fixation: Reduce fixation time or switch to a non-aldehyde fixative like ice-cold methanol.[2][4] |
| High background in plate reader assays | Fluorescent components in the cell culture medium. | 1. Use Phenol Red-Free Media: Switch to a medium that does not contain phenol red.[5] 2. Reduce or Replace Serum: Lower the concentration of Fetal Bovine Serum (FBS) or replace it with Bovine Serum Albumin (BSA).[4] 3. Wash Cells: Before adding the caspase-3 reagent, gently wash the cells with PBS to remove residual media.[3] 4. Use Appropriate Microplates: Use black, clear-bottom microplates designed for fluorescence assays to minimize background.[3][5][10] |
| Granular, punctate fluorescence | Accumulation of lipofuscin, especially in older cells or tissues. | Treat samples with Sudan Black B, which is effective at quenching lipofuscin-based autofluorescence.[2] |
| Increased autofluorescence in apoptotic cells | Dead and dying cells exhibit higher intrinsic fluorescence. | 1. Gate out Dead Cells: In flow cytometry, use a viability dye to exclude dead cells from the analysis.[4] 2. Remove Debris: For plate reader and microscopy assays, gently wash to remove dead cells and debris before analysis. |
| Signal from red blood cells obscuring the target signal (tissue samples) | Heme groups in red blood cells are highly autofluorescent. | If possible, perfuse tissues with PBS prior to fixation to remove red blood cells.[2] |
Experimental Protocols
Protocol 1: Sodium Borohydride (B1222165) Treatment for Aldehyde-Induced Autofluorescence
This method is effective for reducing autofluorescence caused by glutaraldehyde and formaldehyde fixation.[1]
-
Sample Preparation: Deparaffinize and rehydrate formalin-fixed paraffin-embedded (FFPE) tissue sections or fix cells as required by your primary caspase-3 assay protocol.
-
Quenching Solution Preparation: Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS. The solution will appear to fizz.[11]
-
Incubation: Apply the freshly prepared sodium borohydride solution to your samples.
-
Washing: Wash the samples thoroughly three times for 5 minutes each with PBS to remove all traces of sodium borohydride.[1]
-
Proceed with Caspase-3 Assay: Continue with your standard caspase-3 staining protocol (e.g., blocking, substrate/antibody incubation).
Caution: Sodium borohydride is a chemical reducing agent and should be handled with care.
Protocol 2: Sudan Black B Staining for Lipofuscin-Related Autofluorescence
This protocol is particularly effective for reducing autofluorescence from lipofuscin.
-
Sample Preparation: Process your samples (cells or tissue sections) up to the rehydration step (e.g., 70% ethanol).[1]
-
Staining Solution Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-20 minutes and filter to remove any undissolved particles.[1]
-
Incubation: Incubate the samples in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.[1]
-
Washing: Wash the samples extensively with PBS until no more color is seen leaching from the sample.[1]
-
Proceed with Caspase-3 Assay: Continue with your standard caspase-3 staining protocol.
Protocol 3: Utilizing a Far-Red Fluorescent Caspase-3 Assay
This approach avoids the spectral range of most common autofluorescence.
-
Assay Selection: Choose a caspase-3/7 assay kit that utilizes a far-red fluorescent probe, such as one with excitation around 660 nm and emission around 685-690 nm.[6][8][9]
-
Cell Preparation: Prepare and treat your cells with the desired apoptosis-inducing agent. Include appropriate positive and negative controls.
-
Reagent Preparation: Reconstitute the far-red caspase-3/7 inhibitor reagent (e.g., 660-DEVD-FMK) as per the manufacturer's instructions.[8]
-
Staining: Add the reconstituted reagent to your cell suspension or adherent cells and incubate at 37°C, protected from light. Incubation times may vary depending on the cell type and experimental conditions.[8]
-
Washing: Wash the cells with the provided wash buffer to remove any unbound reagent.[8]
-
Analysis: Analyze the samples using a flow cytometer with a 633 nm excitation laser and appropriate emission filters, or a fluorescence microscope with a suitable filter set for far-red fluorescence.[9]
Quantitative Data Summary
The following table summarizes the reported effectiveness of various autofluorescence reduction methods. Quantitative data for caspase-3 assays specifically is limited; therefore, this table draws from broader immunofluorescence applications.
| Method | Source of Autofluorescence | Reported Effectiveness | Potential Drawbacks |
| Sodium Borohydride | Aldehyde Fixation | Moderately effective for formaldehyde-induced autofluorescence.[1][11] | Variable results have been reported.[2] May not be effective for all sources of autofluorescence. |
| Sudan Black B | Lipofuscin | Highly effective.[1][2] | Can introduce its own background in the far-red channel. Not as effective for aldehyde-induced autofluorescence.[12] |
| Commercial Quenchers (e.g., TrueVIEW®) | Multiple sources (lipofuscin, collagen, red blood cells, fixation) | Reported to be highly effective across a broad range of autofluorescence sources.[2][12] | May require optimization for specific sample types. |
| Spectral Separation (Far-Red Fluorophores) | Endogenous fluorophores (NADH, flavins, etc.) | Very effective as it avoids the excitation/emission spectra of common autofluorescent molecules.[7] | Requires appropriate instrumentation (lasers and detectors) for far-red fluorescence. |
| Photobleaching | General | Can be effective but is time-consuming and may damage the sample or the target epitope. | Not widely recommended for quantitative assays due to potential for inconsistent results. |
Visualizing Key Concepts
Caspase-3 Signaling Pathway
The following diagram illustrates the central role of Caspase-3 in both the intrinsic and extrinsic apoptosis pathways.
Experimental Workflow for Caspase-3 Assay with Autofluorescence Reduction
This workflow outlines the key steps in performing a caspase-3 assay while incorporating a step to reduce autofluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. abcam.com [abcam.com]
- 9. Caspase 3/7 Staining Kit (Far Red) (ab270785) | Abcam [abcam.com]
- 10. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 11. docs.research.missouri.edu [docs.research.missouri.edu]
- 12. vectorlabs.com [vectorlabs.com]
Technical Support Center: Optimizing (Z-DEVD)2-Rh110 Assays in Cell Lysates
Welcome to the technical support center for optimizing (Z-DEVD)2-Rh110 concentration for cell lysate-based caspase activity assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the (Z-DEVD)2-Rh110 caspase assay?
The (Z-DEVD)2-Rh110 assay is a fluorometric method for detecting the activity of executioner caspases, primarily caspase-3 and caspase-7.[1][2] The substrate, (Z-DEVD)2-Rh110, is a non-fluorescent bisamide derivative of rhodamine 110 (R110).[3][4][5] In the presence of active caspase-3 or -7, the DEVD peptide sequence is cleaved.[3][6] This cleavage occurs in a two-step process, first yielding a fluorescent monoamide and then the highly fluorescent R110 molecule.[2][3][4] The resulting fluorescence, which can be measured using a fluorescence microplate reader, is directly proportional to the caspase activity in the sample.[3][4]
Q2: What are the optimal excitation and emission wavelengths for the cleaved R110 product?
The cleaved rhodamine 110 (R110) product has excitation and emission maxima similar to fluorescein. The optimal excitation wavelength is approximately 496-498 nm, and the emission wavelength is around 520-525 nm.[2][3][7][8]
Q3: What is the recommended starting concentration of (Z-DEVD)2-Rh110 for cell lysates?
A common starting concentration for the (Z-DEVD)2-Rh110 substrate in the final reaction mix is around 10-50 µM. However, the optimal concentration can vary depending on the cell type, the level of caspase activity, and the specific assay kit being used. Some protocols suggest a working concentration of approximately 100 µM.[3][6] It is always recommended to perform a substrate titration to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare and store the (Z-DEVD)2-Rh110 substrate?
The (Z-DEVD)2-Rh110 substrate is typically supplied as a lyophilized solid. It should be reconstituted in high-quality, anhydrous DMSO to create a stock solution, often at a concentration of 1-10 mM.[9] To avoid repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes and store them at -20°C, protected from light.[9] When stored properly, stock solutions are generally stable for up to three months.
Q5: How can I be sure that the detected fluorescence is specific to caspase-3/7 activity?
To confirm the specificity of the assay, it is essential to include a negative control and an inhibitor control in your experiment.[5][10]
-
Negative Control: Lysates from untreated or vehicle-treated cells should be used to establish a baseline fluorescence level.[5][10]
-
Inhibitor Control: Pre-incubating your apoptotic cell lysate with a specific caspase-3/7 inhibitor, such as Ac-DEVD-CHO, before adding the (Z-DEVD)2-Rh110 substrate should significantly reduce the fluorescent signal.[2][11] This confirms that the measured activity is due to DEVD-specific caspases.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Substrate degradation | Prepare fresh substrate dilutions before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[9] |
| Contaminated reagents or buffers | Use high-purity water and reagents. Filter-sterilize buffers if necessary. | |
| Autofluorescence from cell lysates | Include a lysate-only control (without substrate) to measure and subtract the background fluorescence. | |
| Low or No Signal | Insufficient caspase activity | Ensure that apoptosis has been successfully induced by using a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine).[12] Optimize the induction time and concentration of the apoptotic stimulus. |
| Low protein concentration in lysate | Increase the number of cells used for lysate preparation.[13] A typical starting point is 1-5 x 10^6 cells.[13] Ensure the protein concentration is within the recommended range (e.g., 50-200 µg per assay).[13][14] | |
| Suboptimal substrate concentration | Perform a substrate titration to determine the optimal concentration for your experimental setup. | |
| Inactive caspases | Prepare lysates on ice using a lysis buffer containing protease inhibitors to prevent non-specific degradation. Ensure the assay buffer contains a reducing agent like DTT to maintain caspase activity.[13] | |
| High Well-to-Well Variability | Inconsistent cell seeding or lysis | Ensure uniform cell seeding and complete cell lysis. Pipette lysates carefully to avoid introducing bubbles. |
| Inaccurate pipetting | Use calibrated pipettes and proper pipetting techniques. | |
| Temperature fluctuations | Ensure all wells of the plate are at a uniform temperature during incubation. |
Experimental Protocols
Preparation of Cell Lysates
This protocol provides a general procedure for preparing cell lysates for caspase activity assays.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA). Note: Add DTT fresh before use.[13]
-
Microcentrifuge tubes, pre-chilled
-
Cell scraper (for adherent cells)
Procedure for Adherent Cells:
-
Induce apoptosis in your cells using the desired method.
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the plate (e.g., 0.5 ml for a 10 cm plate).[12]
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[12]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[12]
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your cell lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
Procedure for Suspension Cells:
-
Induce apoptosis in your cells using the desired method.
-
Pellet the cells by centrifugation at 300 x g for 5-10 minutes.[12]
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.[13]
-
Incubate on ice for 10-15 minutes.
-
Proceed with centrifugation as described in step 7 for adherent cells.
-
Collect the supernatant and determine the protein concentration.
Caspase-3/7 Activity Assay
This protocol outlines the steps for measuring caspase-3/7 activity in cell lysates using the (Z-DEVD)2-Rh110 substrate.
Materials:
-
Cell lysates (prepared as described above)
-
(Z-DEVD)2-Rh110 stock solution (in DMSO)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT). Note: Add DTT fresh before use.
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Dilute the cell lysates to the desired protein concentration (e.g., 1-2 mg/mL) with assay buffer.
-
Prepare a substrate working solution by diluting the (Z-DEVD)2-Rh110 stock solution in assay buffer to the desired final concentration (e.g., 2X the final desired concentration).
-
In a 96-well black microplate, add 50 µL of each cell lysate sample per well.
-
Controls:
-
Blank: 50 µL of assay buffer without lysate.
-
Negative Control: 50 µL of lysate from untreated cells.
-
Inhibitor Control: Pre-incubate 50 µL of apoptotic lysate with a caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO) for 10-15 minutes at room temperature before proceeding.
-
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.[5]
-
Measure the fluorescence using a microplate reader with excitation at ~498 nm and emission at ~521 nm.
Visualizations
Signaling Pathway: Caspase-3/7 Activation and Cleavage of (Z-DEVD)2-Rh110
Caption: Caspase-3/7 activation by apoptotic stimuli and subsequent cleavage of the fluorogenic substrate.
Experimental Workflow: Caspase Activity Assay
Caption: A step-by-step workflow for performing a caspase activity assay using cell lysates.
Logical Relationship: Troubleshooting Flowchart
Caption: A logical flowchart to guide troubleshooting common issues in the caspase assay.
References
- 1. abpbio.com [abpbio.com]
- 2. abpbio.com [abpbio.com]
- 3. genecopoeia.com [genecopoeia.com]
- 4. abpbio.com [abpbio.com]
- 5. abpbio.com [abpbio.com]
- 6. abpbio.com [abpbio.com]
- 7. biotium.com [biotium.com]
- 8. (Z-DEVD)2-R110 | AAT Bioquest [aatbio.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. abpbio.com [abpbio.com]
- 11. abpbio.com.cn [abpbio.com.cn]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. abcam.com [abcam.com]
improving signal-to-noise ratio in (Z-DEVD)2-Rh110 experiments
Welcome to the technical support center for the (Z-DEVD)2-Rh110 fluorogenic substrate assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for a robust signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is (Z-DEVD)2-Rh110 and how does it work?
(Z-DEVD)2-Rh110 is a highly sensitive fluorogenic substrate for measuring the activity of caspase-3 and caspase-7, key executioner enzymes in the apoptotic pathway. The substrate consists of two DEVD tetrapeptide sequences linked to a rhodamine 110 (Rh110) molecule. In its intact form, the substrate is non-fluorescent. Upon cleavage by active caspase-3 or -7, the Rh110 fluorophore is released in a two-step process, resulting in a significant increase in fluorescence that can be measured.[1][2][3]
Q2: Why is the signal-to-noise ratio important in this assay?
A high signal-to-noise ratio (SNR) is crucial for distinguishing a true positive signal (caspase activity) from background noise. A poor SNR can lead to false negatives (missing real caspase activity) or false positives (detecting a signal that is not due to caspase activity). Optimizing your experimental conditions to maximize the SNR is essential for reliable and reproducible data.
Q3: How is the signal-to-noise ratio calculated for this assay?
The signal-to-noise ratio can be calculated using the following formula:
SNR = (Signal - Background) / Standard Deviation of Background
-
Signal: The fluorescence intensity of your experimental sample (e.g., apoptotic cells).
-
Background: The fluorescence intensity of your negative control (e.g., non-apoptotic cells or a no-enzyme control).
-
Standard Deviation of Background: A measure of the variability in your background signal.
A higher SNR value indicates a more robust assay.
Troubleshooting Guide
This guide addresses common issues encountered during (Z-DEVD)2-Rh110 experiments, categorized by the problem.
High Background Fluorescence
High background fluorescence can mask the true signal from caspase activity, leading to a low signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Substrate Impurity | High-purity (Z-DEVD)2-Rh110 should be used to minimize the presence of free Rh110, which can contribute to high background.[4] |
| Cellular Autofluorescence | Include a "no-substrate" control to quantify the intrinsic fluorescence of your cells. If autofluorescence is high, consider using a lysis buffer and measuring caspase activity in the cell lysate rather than with live cells. |
| Media Component Fluorescence | Phenol (B47542) red in culture media can contribute to background fluorescence. When possible, use phenol red-free media for the final incubation step of the assay. |
| Substrate Instability | Prepare fresh substrate dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the substrate protected from light.[1] |
| Non-specific Protease Activity | To confirm that the signal is from caspase-3/7, include an inhibitor control using a specific caspase-3 inhibitor like Ac-DEVD-CHO. A significant reduction in signal with the inhibitor confirms specificity.[3] |
Low or No Signal
A weak or absent signal can indicate a problem with the cells, reagents, or assay procedure.
| Potential Cause | Recommended Solution |
| Insufficient Apoptosis Induction | Ensure that your method of inducing apoptosis is effective. Use a positive control, such as treating cells with staurosporine, to confirm that the apoptosis pathway can be activated in your cell line.[5] |
| Low Caspase-3/7 Activity | Increase the number of cells per well or the concentration of protein in the cell lysate.[6] Optimize the incubation time with the apoptosis-inducing agent. |
| Incorrect Buffer Conditions | The assay buffer should have a neutral pH (typically 7.2-7.4).[2] Ensure that a reducing agent like DTT is included in the buffer to maintain the active state of the caspase enzymes.[6] |
| Sub-optimal Substrate Concentration | The optimal substrate concentration is typically around 100 µM.[2] Titrate the substrate concentration to find the optimal level for your specific experimental conditions. |
| Improper Instrument Settings | Use the correct excitation and emission wavelengths for Rh110 (Ex: ~496 nm, Em: ~520 nm).[7] Optimize the gain setting on your plate reader to enhance signal detection without saturating the detector. |
| Substrate Degradation | Store the (Z-DEVD)2-Rh110 stock solution at -20°C, protected from light, and in aliquots to avoid multiple freeze-thaw cycles. Prepare working solutions fresh for each experiment. |
Issues with Drug Screening
When screening compound libraries, interference from the compounds themselves can be a significant issue.
| Potential Cause | Recommended Solution |
| Autofluorescent Compounds | Screen compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths in a parallel "compound only" plate.[8] |
| Fluorescence Quenching | Test compounds for their ability to quench the fluorescence of free Rh110. A reduction in the fluorescence of a known concentration of Rh110 in the presence of the compound indicates quenching. |
| Compound-mediated Enzyme Inhibition | Differentiate between true inhibitors of apoptosis and direct inhibitors of caspase-3/7 by performing a counter-screen with purified active caspase-3 enzyme. |
Experimental Protocols & Data Presentation
Key Experimental Parameters
| Parameter | Recommended Range/Value | Notes |
| Excitation Wavelength | 488 - 496 nm | |
| Emission Wavelength | 520 - 530 nm | |
| (Z-DEVD)2-Rh110 Conc. | 50 - 100 µM | Optimal concentration should be determined empirically. |
| Cell Number (96-well plate) | 0.5 - 2 x 10^5 cells/well | Varies by cell type and level of apoptosis. |
| Protein Conc. (lysate) | 50 - 200 µ g/assay | |
| Incubation Time (assay) | 30 - 120 minutes | Monitor kinetics to ensure measurements are in the linear range. |
| DTT Concentration | 5 - 10 mM | Prepare fresh for each experiment. |
| pH of Assay Buffer | 7.2 - 7.4 |
Protocol 1: Caspase-3/7 Activity Assay in Cell Lysate
-
Cell Preparation: Plate cells in a 96-well plate and treat with apoptosis-inducing agents and controls.
-
Lysis: After treatment, centrifuge the plate and remove the supernatant. Add a chilled lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT) to each well. Incubate on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the plate at 10,000 x g for 1 minute to pellet cell debris.
-
Assay Setup: Transfer the supernatant (lysate) to a new black, clear-bottom 96-well plate.
-
Reaction Initiation: Prepare a 2X reaction buffer containing 2X (Z-DEVD)2-Rh110 substrate. Add an equal volume of the 2X reaction buffer to each well containing the lysate.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Read the fluorescence on a microplate reader with excitation at ~496 nm and emission at ~520 nm.
Protocol 2: Establishing Controls
-
Negative Control: Use untreated, healthy cells to determine the basal level of caspase-3/7 activity and background fluorescence.
-
Positive Control: Treat cells with a known apoptosis inducer (e.g., staurosporine) to ensure the assay can detect an increase in caspase activity.
-
Inhibitor Control: To confirm the signal is specific to caspase-3/7, pre-incubate a lysate from apoptotic cells with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for 10-15 minutes before adding the (Z-DEVD)2-Rh110 substrate. A significant reduction in fluorescence confirms specificity.
Visualizations
Caspase-3 Activation Pathway
Caption: Intrinsic and extrinsic pathways leading to Caspase-3 activation.
(Z-DEVD)2-Rh110 Assay Workflow
Caption: Workflow of the (Z-DEVD)2-Rh110 caspase-3/7 assay.
Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: Decision tree for troubleshooting a low signal-to-noise ratio.
References
- 1. genecopoeia.com [genecopoeia.com]
- 2. abpbio.com [abpbio.com]
- 3. abpbio.com [abpbio.com]
- 4. (Z-DEVD)2-R110 | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: (Z-DEVD)2-Rh110 Caspase-3/7 Assay
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the (Z-DEVD)2-Rh110 fluorogenic substrate to measure Caspase-3 and Caspase-7 activity, with a specific focus on the use of Ac-DEVD-CHO as a negative control.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the (Z-DEVD)2-Rh110 assay?
The (Z-DEVD)2-Rh110 assay is a highly sensitive method for detecting the activity of executioner caspases, primarily Caspase-3 and Caspase-7, which are key mediators of apoptosis. The substrate, (Z-DEVD)2-R110, consists of two DEVD tetrapeptides linked to a rhodamine 110 (R110) fluorophore.[1] In its intact, bisamide form, the substrate is non-fluorescent.[2] When active Caspase-3 or -7 is present, it cleaves the DEVD sequence. This cleavage occurs in a two-step process, first releasing a fluorescent monoamide and then the highly fluorescent R110 molecule.[3][4][5] The resulting fluorescence, typically measured at an excitation/emission of ~496/520 nm, is directly proportional to the caspase activity in the sample.[3]
Q2: What is the role of Ac-DEVD-CHO in the (Z-DEVD)2-Rh110 assay?
Ac-DEVD-CHO is a potent, reversible, and competitive inhibitor of Caspase-3 and Caspase-7.[6][7] It contains the DEVD recognition sequence, allowing it to bind to the active site of these caspases without being cleaved. In the context of this assay, it serves as a crucial negative control or specificity control . By pre-incubating an apoptotic sample with Ac-DEVD-CHO before adding the (Z-DEVD)2-Rh110 substrate, you can confirm that the measured fluorescence signal is genuinely from the activity of DEVD-cleaving caspases.[3][8] A significant reduction in fluorescence in the presence of the inhibitor validates the specificity of the assay.[8]
Q3: What are the essential controls to include in my experiment?
To ensure the reliability and accuracy of your results, the following controls are recommended for each experiment:
-
Negative Control (Untreated): Lysates or cells from an untreated or vehicle-treated population to establish the basal level of caspase activity.[5]
-
Positive Control (Induced): Lysates or cells treated with a known apoptosis-inducing agent (e.g., staurosporine, etoposide, or anti-Fas antibody) to ensure the assay is working and to serve as a benchmark for caspase activation.[5][9][10]
-
Inhibitor Control (Specificity): An aliquot of the positive control sample that is pre-incubated with Ac-DEVD-CHO. This confirms that the signal is due to specific Caspase-3/7 activity.[5]
-
Blank Control (Reagent Blank): A well containing only the assay buffer and substrate, without any cell lysate. This helps to measure and subtract the background fluorescence of the reagents.[9]
Experimental Protocols and Data
Detailed Experimental Workflow
The following diagram outlines the typical workflow for a cell-based (Z-DEVD)2-Rh110 assay in a 96-well plate format.
Caption: General workflow for the (Z-DEVD)2-Rh110 caspase assay.
Reagent Preparation and Assay Protocol
This protocol is a generalized guideline. Always refer to your specific kit manufacturer's instructions.
1. Reagent Preparation:
-
(Z-DEVD)2-R110 Substrate (10 mM Stock): Dissolve 1 mg of the substrate in ~65 µL of DMSO.[11] Store in single-use aliquots at -20°C, protected from light.[11]
-
Ac-DEVD-CHO Inhibitor (5 mM Stock): Reconstitute in DMSO. Store aliquots at -20°C.
-
2X Reaction Buffer: A typical buffer may contain 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT.[9] Crucially, DTT should be added fresh before each use as it is essential for maintaining the reduced state of the caspase's active site cysteine.[8]
2. Sample Preparation (Cell Lysate):
-
Induce apoptosis in your experimental cell population. Include an untreated control group.
-
Harvest 1-5 million cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 50 µL of chilled Lysis Buffer (e.g., 10 mM Tris pH 7.5, 130 mM NaCl, 1% Triton X-100).[9]
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at >10,000 x g for 1-5 minutes at 4°C to pellet debris.[8]
-
Transfer the supernatant (lysate) to a fresh tube for analysis. Determine the protein concentration.
3. Assay Procedure (96-well Plate):
-
Add 50-200 µg of protein, diluted to 50 µL with Lysis Buffer, to each well.[8]
-
For inhibitor control wells: Pre-incubate the lysate with Ac-DEVD-CHO (e.g., final concentration of 100 nM) for 10-15 minutes at room temperature.[5][9]
-
Prepare the Assay Reagent: Mix the 2X Reaction Buffer with the (Z-DEVD)2-R110 substrate. For example, add 5 µL of 4 mM substrate to 50 µL of 2X Reaction Buffer for a final substrate concentration of 200 µM.[8]
-
Add 50 µL of the Assay Reagent to each well to start the reaction.
-
Incubate the plate, protected from light, for 1-2 hours at 37°C.[9]
-
Measure the fluorescence using a microplate reader.
Summary of Key Parameters
| Parameter | Recommended Value | Source(s) |
| Substrate Name | (Z-DEVD)2-Rhodamine 110 | [1] |
| Target Enzymes | Caspase-3, Caspase-7 | [11][12] |
| Excitation Wavelength | 488 - 496 nm | [3][12] |
| Emission Wavelength | 520 - 530 nm | [11][12] |
| Inhibitor Control | Ac-DEVD-CHO | [3][7] |
| Typical Substrate Conc. | ~100 - 200 µM | [2][8] |
| Typical Inhibitor Conc. | ~100 nM | [9] |
Troubleshooting Guide
Logical Flow for Diagnosing High Background
Caption: A decision tree for troubleshooting high background fluorescence.
Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High signal in negative control (untreated cells) | 1. Substrate Degradation: The (Z-DEVD)2-R110 substrate is light-sensitive and can degrade if not stored properly, leading to free R110 and high background.[11]2. Autofluorescence: Cells, culture media (especially with phenol (B47542) red), or test compounds can be inherently fluorescent.3. High Basal Apoptosis: The cell line may have a high rate of spontaneous apoptosis. | 1. Use fresh aliquots of the substrate for each experiment. Avoid repeated freeze-thaw cycles.[11] Ensure the substrate is highly purified to eliminate free R110.[13]2. Run a "lysate/cells only" control (no substrate) to measure autofluorescence. If high, consider using phenol red-free media.3. Check cell culture conditions and viability before starting the experiment. |
| High signal in Ac-DEVD-CHO inhibitor control | 1. Ineffective Inhibition: The inhibitor concentration may be too low, or the pre-incubation time may be too short.2. Inhibitor Degradation: The inhibitor may have lost activity due to improper storage.3. Non-Caspase Activity: Other proteases in the lysate might be cleaving the substrate, although this is less common for the DEVD sequence. | 1. Perform a dose-response curve to determine the optimal inhibitor concentration. Increase the pre-incubation time with the inhibitor (e.g., to 30 minutes).2. Use a fresh aliquot of Ac-DEVD-CHO.3. Consider using a broad-spectrum protease inhibitor cocktail (cysteine protease inhibitors omitted) during cell lysis.[14] |
| Low or no signal in positive control (induced cells) | 1. Ineffective Apoptosis Induction: The treatment may not have successfully induced apoptosis and caspase activation.2. Incorrect Timing: Caspase-3/7 activity is transient. The measurement might be too early or too late in the apoptotic process.[15]3. Assay Buffer Issues: The absence of a reducing agent like DTT can lead to caspase inactivation.[8]4. Insufficient Cell Number/Protein: The amount of active caspase may be below the detection limit. | 1. Confirm apoptosis induction using an orthogonal method (e.g., Annexin V staining, PARP cleavage by Western blot).2. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours post-induction) to find the peak of caspase activity.3. Always add DTT fresh to the reaction buffer immediately before use.4. Increase the amount of cell lysate used per reaction.[8] |
| High well-to-well variability | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of cells, lysates, or reagents.2. Inconsistent Cell Seeding: Uneven cell density across the plate.3. Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate reagents. | 1. Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents to add to all wells.2. Ensure a homogenous single-cell suspension before plating.3. Avoid using the outermost wells of the plate for samples; instead, fill them with PBS or media to minimize evaporation from inner wells. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genecopoeia.com [genecopoeia.com]
- 3. abpbio.com [abpbio.com]
- 4. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. abpbio.com [abpbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. biotium.com [biotium.com]
- 8. benchchem.com [benchchem.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. (Z-DEVD)2-R110 | AAT Bioquest [aatbio.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. abcam.com [abcam.com]
preventing (Z-DEVD)2-Rh110 degradation during storage
This guide provides troubleshooting and technical support for the proper storage, handling, and use of (Z-DEVD)2-Rh110, a fluorogenic substrate for caspase-3 and caspase-7.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for (Z-DEVD)2-Rh110?
A1: Proper storage is critical to prevent degradation and ensure assay reliability. Both lyophilized powder and reconstituted stock solutions must be stored correctly. Lyophilized powder should be stored at ≤–20°C, desiccated, and protected from light.[1] Upon receipt, it is stable for at least 6 to 12 months under these conditions.[1][2] Reconstituted stock solutions in DMSO should be aliquoted into single-use volumes and stored at -20°C to avoid repeated freeze-thaw cycles.[2]
Q2: My negative control (no enzyme) shows high background fluorescence. Is the substrate degraded?
A2: High background fluorescence is a common indicator of substrate degradation. (Z-DEVD)2-Rh110 is a non-fluorescent bisamide compound.[3] Spontaneous hydrolysis or degradation can release the highly fluorescent Rhodamine 110 (R110) molecule, leading to elevated background signals.[4] This can result from:
-
Improper Storage: Exposure to light, moisture, or elevated temperatures.
-
Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is essential to prevent this.[2][5]
-
Contamination: Trace amounts of free R110 in lower-purity preparations can cause significant background.[2][4]
-
Extended Incubation: Very long incubation times at room temperature during the assay can lead to non-enzymatic hydrolysis.
Refer to the troubleshooting workflow below to diagnose the issue.
Q3: What is the best solvent for reconstituting and storing (Z-DEVD)2-Rh110?
A3: High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for reconstituting and storing (Z-DEVD)2-Rh110.[1][4][6] A common stock solution concentration is 10 mM.[2][6] Ensure the DMSO is anhydrous, as moisture can contribute to the hydrolysis of the substrate over time.
Q4: How many times can I freeze and thaw my (Z-DEVD)2-Rh110 stock solution?
A4: You should avoid repeated freeze-thaw cycles entirely.[2][5] The best practice is to divide the initial stock solution into smaller, single-use aliquots immediately after preparation. This ensures that you only thaw the amount needed for a single experiment, preserving the integrity of the remaining stock.
Q5: Is the (Z-DEVD)2-Rh110 substrate sensitive to light?
A5: Yes. Like many fluorophores, Rhodamine 110 and its derivatives are light-sensitive. Both the lyophilized powder and solutions should be protected from light during storage and handling to prevent photobleaching and degradation.[1][3] It is recommended to work with the substrate in a dimly lit environment and store it in amber vials or tubes wrapped in foil.
Storage and Handling Summary
The following table summarizes the recommended conditions for storing and handling (Z-DEVD)2-Rh110.
| Form | Storage Temperature | Recommended Solvent | Shelf Life | Key Handling Considerations |
| Lyophilized Powder | ≤ -15°C to -20°C[2][4] | N/A | ≥ 12 months[2] | Store desiccated and protected from light.[1] |
| Reconstituted Stock | -20°C[2][5][6] | Anhydrous DMSO[1][6] | Up to 6 months[1] | Aliquot into single-use volumes. Avoid freeze-thaw cycles.[2] Protect from light.[3] |
Visual Guides and Workflows
Caspase-3/7 Cleavage Pathway
The (Z-DEVD)2-Rh110 substrate is a non-fluorescent molecule that becomes fluorescent upon cleavage by active caspase-3 or caspase-7. The process occurs in two steps, yielding a massive increase in signal. Cleavage of the first DEVD peptide results in a fluorescent monoamide intermediate, and subsequent cleavage of the second peptide releases the highly fluorescent Rhodamine 110 (R110) dye.[7][8][9]
Troubleshooting Workflow: High Background Fluorescence
If you are experiencing high fluorescence in your negative controls, follow this logical workflow to identify the potential source of substrate degradation.
Experimental Protocols
Protocol 1: Preparation of 10 mM (Z-DEVD)2-Rh110 Stock Solution
This protocol is based on a starting vial containing 1 mg of lyophilized powder. The molecular weight of (Z-DEVD)2-Rh110 is ~1515.44 g/mol .[6]
Materials:
-
1 mg vial of (Z-DEVD)2-Rh110
-
High-quality, anhydrous DMSO
-
Microcentrifuge tubes (amber or wrapped in foil)
Procedure:
-
Briefly centrifuge the vial of lyophilized (Z-DEVD)2-Rh110 to ensure all powder is at the bottom.
-
To prepare a 10 mM stock solution, add 65 µL of anhydrous DMSO to the 1 mg vial.[2][6]
-
Vortex gently until the substrate is fully dissolved. The solution should be colorless.[2]
-
Immediately divide the solution into single-use aliquots (e.g., 5-10 µL) in light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C until use.
Protocol 2: Preparation of 2X Caspase-3/7 Assay Working Solution
This protocol provides a general recipe for a 2X working solution that can be mixed with an equal volume of cell lysate or sample.[2][6]
Materials:
-
10 mM (Z-DEVD)2-Rh110 stock solution in DMSO
-
1 M Dithiothreitol (DTT)
-
100 mM EDTA
-
20 mM Tris Buffer, pH 7.4
Procedure:
-
On the day of the experiment, thaw a single aliquot of the 10 mM (Z-DEVD)2-Rh110 stock solution.
-
To prepare 10 mL of 2X Caspase 3/7 Assay Solution, combine the following reagents:[2][6]
-
50 µL of 10 mM (Z-DEVD)2-Rh110 stock solution
-
100 µL of 1 M DTT
-
400 µL of 100 mM EDTA
-
10 mL of 20 mM Tris Buffer (pH 7.4)
-
-
Mix thoroughly. This solution is now ready to be added to samples for the caspase activity assay.
-
For the assay, mix equal volumes of the sample (e.g., cell lysate) and the 2X assay solution and incubate at room temperature for at least 1 hour, protected from light.[2]
-
Monitor the increase in fluorescence at Ex/Em = ~490-500 nm / ~520-530 nm.[4][6]
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. abpbio.com [abpbio.com]
- 4. (Z-DEVD)2-R110 | AAT Bioquest [aatbio.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. biotium.com [biotium.com]
- 8. media.iris-biotech.de [media.iris-biotech.de]
- 9. abpbio.com [abpbio.com]
Technical Support Center: Spectral Overlap between (Z-DEVD)2-Rh110 and GFP
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the spectral overlap between the caspase-3/7 substrate (Z-DEVD)2-Rh110 and Green Fluorescent Protein (GFP) in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the spectral characteristics of (Z-DEVD)2-Rh110 and GFP?
A1: Upon cleavage by active caspase-3 or -7, the (Z-DEVD)2-Rh110 substrate releases the fluorophore Rhodamine 110 (Rh110). GFP, particularly the commonly used enhanced GFP (EGFP), is a naturally fluorescent protein. Their spectral properties are summarized below. A significant overlap exists between their emission spectra, which can lead to crosstalk between detection channels.[1][2][3][4]
Data Presentation: Spectral Properties
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Laser Line |
| Rhodamine 110 (from Z-DEVD)2-Rh110) | ~496 | ~520 | 488 nm (Blue) |
| Enhanced GFP (EGFP) | ~488 | ~509 | 488 nm (Blue) |
Q2: What is spectral overlap and why is it a problem for my experiment?
A2: Spectral overlap occurs when the emission spectrum of one fluorophore extends into the detection range of another.[5] In the case of Rh110 and GFP, both are excited by the 488 nm laser and their emission peaks are very close. This means that the fluorescence emitted by GFP can be incorrectly detected in the channel intended for Rh110, and vice-versa. This "bleed-through" or "spillover" can lead to false-positive signals and inaccurate quantification of caspase-3/7 activity or GFP expression.[6]
Q3: How can I correct for the spectral overlap between Rh110 and GFP?
A3: The standard method to correct for spectral overlap is called fluorescence compensation .[2][6] This is a mathematical correction applied by flow cytometry software that subtracts the percentage of spectral spillover from one channel into another.[5][7] To perform compensation accurately, you must prepare single-color controls for each fluorophore in your experiment.
Q4: What are single-color compensation controls?
A4: Single-color controls are samples that contain only one of the fluorophores you are using in your experiment.[7] For this specific combination, you would need:
-
A sample of your cells expressing GFP but without the (Z-DEVD)2-Rh110 substrate.
-
A sample of non-GFP-expressing cells that have been treated to induce apoptosis and stained with (Z-DEVD)2-Rh110. It is crucial that the positive control for compensation is at least as bright as the signal you expect in your experimental samples.[5]
Q5: Can I use compensation beads for GFP?
A5: Yes, there are commercially available compensation beads designed specifically for GFP and its variants.[8] These beads can be a convenient alternative to using cells for setting compensation, especially if your GFP expression is low or heterogeneous.[8]
Troubleshooting Guide
This guide addresses common issues encountered when measuring caspase-3/7 activity with (Z-DEVD)2-Rh110 in GFP-expressing cells.
| Issue | Possible Cause | Recommended Solution |
| False-positive caspase-3/7 signal in non-apoptotic GFP-positive cells. | Spectral spillover from the GFP emission into the Rh110 detection channel. | 1. Apply Correct Compensation: Ensure you have accurately set the compensation using single-color controls for both GFP and Rh110. 2. Check Compensation Settings: Verify that the median fluorescence intensity (MFI) of the negative population is the same as the MFI of the positive population in the spillover channel.[9] |
| Difficulty distinguishing between true double-positive (GFP+ and Apoptotic) and single-positive populations. | Inadequate compensation (under- or over-compensation).[9] | 1. Review Compensation Matrix: Check your compensation values. Under-compensation will result in a "swoosh" or diagonal population, while over-compensation can push populations below the axis. 2. Use Fluorescence Minus One (FMO) Controls: FMO controls contain all fluorophores except the one of interest. This helps to accurately set gates for your apoptotic population by showing the spread of the other fluorophores into the channel of interest. |
| Weak Rh110 signal in apoptotic cells. | 1. Inefficient substrate cleavage: Insufficient incubation time or low caspase-3/7 activity. 2. Low substrate concentration: The concentration of (Z-DEVD)2-Rh110 may be too low. | 1. Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation period for substrate cleavage in your cell type. 2. Optimize Substrate Concentration: Titrate the (Z-DEVD)2-Rh110 substrate to find the concentration that gives the best signal-to-noise ratio. |
| High background fluorescence in all samples. | 1. Autofluorescence: Some cell types have high intrinsic fluorescence. 2. Substrate degradation: The (Z-DEVD)2-Rh110 substrate may have degraded, releasing free Rh110. | 1. Include an Unstained Control: Always run an unstained cell sample to determine the level of autofluorescence. 2. Proper Substrate Handling: Store the (Z-DEVD)2-Rh110 substrate protected from light and at the recommended temperature to prevent degradation. |
Experimental Protocols
Protocol: Measuring Caspase-3/7 Activity in GFP-Expressing Cells using Flow Cytometry
This protocol provides a detailed methodology for inducing apoptosis and measuring caspase-3/7 activity with (Z-DEVD)2-Rh110 in a cell line that constitutively expresses GFP.
Materials:
-
GFP-expressing cells
-
Non-GFP-expressing cells (for Rh110 single-color control)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
(Z-DEVD)2-Rh110 substrate
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer with a 488 nm laser and appropriate filters for GFP and Rh110 detection.
Procedure:
-
Cell Culture and Treatment:
-
Seed your GFP-expressing cells and non-GFP-expressing cells in separate plates at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Induce apoptosis in a subset of both cell types by treating them with an appropriate agent and for a duration determined by preliminary experiments. Include untreated control wells.
-
-
Preparation of Compensation Controls:
-
GFP Control: Harvest untreated GFP-expressing cells.
-
Rh110 Control: Harvest the apoptotic non-GFP-expressing cells.
-
Unstained Control: Harvest untreated non-GFP-expressing cells.
-
-
Staining with (Z-DEVD)2-Rh110:
-
Resuspend the apoptotic non-GFP cells (Rh110 control) and your experimental samples (both treated and untreated GFP-expressing cells) in culture medium containing the (Z-DEVD)2-Rh110 substrate at the manufacturer's recommended concentration.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Sample Acquisition:
-
Wash the cells with PBS and resuspend them in flow cytometry buffer.
-
First, run your unstained control to set the forward and side scatter voltages and to assess autofluorescence.
-
Next, run your single-color controls (GFP and Rh110) to set the compensation.
-
Finally, acquire the data for your experimental samples.
-
-
Data Analysis:
-
Apply the calculated compensation matrix to your experimental samples.
-
Gate on the cell population of interest based on forward and side scatter.
-
Create a dot plot of GFP fluorescence versus Rh110 fluorescence.
-
Use your controls to set gates and quantify the percentage of cells in each quadrant (e.g., GFP-positive only, Rh110-positive only, double-positive).
-
Mandatory Visualizations
Caption: Troubleshooting workflow for managing spectral overlap.
Caption: Caspase-3 activation and detection showing spectral overlap.
References
- 1. abpbio.com [abpbio.com]
- 2. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Compensation | FlowJo, LLC [flowjo.com]
- 5. Introduction to Spectral Overlap and Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 8. Flow Cytometry Compensation Tools for a Host of GFP Variants | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. bdbiosciences.com [bdbiosciences.com]
Technical Support Center: (Z-DEVD)2-Rh110 and DAPI Staining
This technical support center provides researchers, scientists, and drug development professionals with guidance on the compatibility and simultaneous use of the caspase-3/7 substrate, (Z-DEVD)2-Rh110, and the nuclear stain, DAPI.
Frequently Asked Questions (FAQs)
Q1: Are (Z-DEVD)2-Rh110 and DAPI spectrally compatible for simultaneous use in fluorescence microscopy?
A1: Yes, (Z-DEVD)2-Rh110 and DAPI are spectrally compatible. The product of (Z-DEVD)2-Rh110 cleavage by caspase-3/7 is Rhodamine 110 (R110), which has an excitation maximum around 485-496 nm and an emission maximum in the green spectrum at approximately 520-535 nm.[1][2][3][4] DAPI, when bound to dsDNA, has an excitation maximum in the ultraviolet range (~358 nm) and emits blue light with a maximum around 461 nm.[5][6][7][8][9] The significant separation between their excitation and emission spectra minimizes the risk of spectral overlap, allowing for clear differentiation of the two signals in the same sample.
Q2: Can I use (Z-DEVD)2-Rh110 and DAPI for staining both live and fixed cells?
A2: (Z-DEVD)2-Rh110 is a cell-permeable substrate designed for measuring caspase-3/7 activity in living cells. While DAPI can also enter live cells, its entry is less efficient compared to fixed cells.[9] Therefore, for live-cell imaging, you may need to use a higher concentration of DAPI and optimize the incubation time. For fixed cells, DAPI staining is a standard and robust procedure. However, fixation will inactivate the enzymes, so the (Z-DEVD)2-Rh110 assay must be performed on live cells before fixation.
Q3: What is the mechanism of action for (Z-DEVD)2-Rh110?
A3: (Z-DEVD)2-Rh110 is a non-fluorescent bisamide substrate. In the presence of active caspase-3 or caspase-7, the DEVD peptide sequences are cleaved. This cleavage releases the highly fluorescent Rhodamine 110 (R110), which can be detected with standard green-fluorescence filter sets.[1][3]
Q4: Can I perform the (Z-DEVD)2-Rh110 assay and DAPI staining simultaneously or should it be sequential?
A4: For live-cell imaging, it is recommended to perform the staining sequentially. First, incubate the live cells with (Z-DEVD)2-Rh110 to detect caspase activity. After the desired incubation period and image acquisition of the green fluorescence, you can then proceed with DAPI staining. For endpoint assays where cells will be fixed, the caspase activity assay with (Z-DEVD)2-Rh110 must be completed on live cells first, followed by fixation and then DAPI staining.
Data Presentation
The spectral properties of DAPI and Rhodamine 110 (the fluorescent product of (Z-DEVD)2-Rh110 cleavage) are summarized below:
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Filter Set |
| DAPI (bound to dsDNA) | ~358-359[5][6][8][9] | ~461[5][9] | DAPI (UV excitation) |
| Rhodamine 110 (R110) | ~485-496[1][2] | ~520-535[1][2][3][4] | FITC/GFP (Blue excitation) |
Experimental Protocols
Protocol for Sequential Staining of Live Cells with (Z-DEVD)2-Rh110 and DAPI for Fluorescence Microscopy
Materials:
-
Live cells cultured on a suitable imaging plate or slide
-
(Z-DEVD)2-Rh110 substrate
-
DAPI solution
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters
Methodology:
Part 1: Caspase-3/7 Activity Staining with (Z-DEVD)2-Rh110
-
Prepare (Z-DEVD)2-Rh110 Working Solution: Prepare the (Z-DEVD)2-Rh110 working solution according to the manufacturer's instructions. This typically involves diluting a stock solution in an appropriate buffer or cell culture medium.
-
Cell Treatment: Induce apoptosis in your cells using the desired experimental conditions. Include a negative control of untreated cells.
-
Incubation: Remove the cell culture medium from the cells and add the (Z-DEVD)2-Rh110 working solution. Incubate the cells at 37°C for the time recommended by the manufacturer (typically 30-60 minutes), protected from light.
-
Washing: Gently wash the cells once with pre-warmed cell culture medium or PBS.
-
Image Acquisition (Green Channel): Image the cells using a fluorescence microscope equipped with a filter set appropriate for Rhodamine 110 (e.g., FITC/GFP filter set).
Part 2: Nuclear Staining with DAPI
-
Prepare DAPI Working Solution: Dilute the DAPI stock solution to the desired final concentration in PBS or cell culture medium. A typical starting concentration for live-cell staining is 1-5 µg/mL.
-
Incubation: Add the DAPI working solution to the cells and incubate at room temperature for 10-20 minutes, protected from light.
-
Washing: Gently wash the cells two to three times with PBS to remove excess DAPI.
-
Image Acquisition (Blue Channel): Image the cells using a fluorescence microscope with a DAPI filter set (UV excitation).
-
Image Analysis: Merge the images from the green and blue channels to visualize caspase-3/7 activity in relation to the cell nuclei.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak green fluorescence in apoptotic cells | Inactive (Z-DEVD)2-Rh110 substrate. | Ensure the substrate has been stored correctly and has not expired. Prepare fresh working solutions. |
| Insufficient caspase-3/7 activation. | Verify the effectiveness of your apoptosis-inducing agent and optimize the treatment time. | |
| Incorrect filter set. | Use a filter set appropriate for Rhodamine 110 (e.g., FITC/GFP). | |
| High background fluorescence in the green channel | Autofluorescence of cells or medium. | Use a phenol (B47542) red-free medium for imaging. Acquire a background image from a cell-free region and subtract it from your sample images. |
| Excess (Z-DEVD)2-Rh110. | Ensure proper washing steps after incubation with the substrate. | |
| Weak DAPI staining in live cells | Low cell permeability of DAPI. | Increase the DAPI concentration or extend the incubation time. |
| Phototoxicity or photobleaching | Excessive light exposure. | Minimize the exposure time and intensity of the excitation light. Use an anti-fade mounting medium if fixing cells after staining. |
| Spectral bleed-through | Although unlikely with this pair, improper filter selection could be a cause. | Use narrow-bandpass filters and perform sequential image acquisition to minimize any potential bleed-through. |
Visualizations
Caption: Sequential workflow for caspase-3/7 activity and DAPI nuclear staining.
Caption: Activation of (Z-DEVD)2-Rh110 by active caspase-3/7 to produce a fluorescent signal.
References
- 1. Caspase 3/7 and DAPI Double Staining Kit - Elabscience® [elabscience.com]
- 2. (Z-DEVD)2-R110 | AAT Bioquest [aatbio.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Guidelines for the use and interpretation of assays for monitoring cell death in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. docs.aatbio.com [docs.aatbio.com]
impact of cell lysis buffer on (Z-DEVD)2-Rh110 assay performance
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of cell lysis buffer on the performance of the (Z-DEVD)2-Rh110 assay for caspase-3 and -7 activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the (Z-DEVD)2-Rh110 assay?
The (Z-DEVD)2-Rh110 assay is a fluorometric method for detecting the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway. The substrate, (Z-DEVD)2-Rh110, is a non-fluorescent molecule that contains two DEVD tetrapeptides linked to a rhodamine 110 (Rh110) molecule.[1] In the presence of active caspase-3 or -7, the DEVD sequence is cleaved, releasing the highly fluorescent Rh110. The resulting fluorescence intensity, typically measured at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm, is directly proportional to the caspase-3/7 activity in the sample.[1][2]
Q2: Why is the choice of cell lysis buffer critical for this assay?
The cell lysis buffer is crucial as it must efficiently release intracellular contents, including active caspases, without inhibiting their enzymatic activity. An inappropriate lysis buffer can lead to incomplete cell lysis, denaturation of caspases, or interference with the fluorescent signal, all of which can significantly impact the accuracy and reliability of the assay results.
Q3: What are the key components of a cell lysis buffer for a caspase-3/7 assay?
A typical cell lysis buffer for a caspase assay includes a buffering agent to maintain a stable pH (e.g., HEPES or Tris), a detergent to solubilize cell membranes (e.g., CHAPS, Triton X-100, or NP-40), salts to maintain ionic strength (e.g., NaCl), and a reducing agent to prevent oxidation of the caspase's active site cysteine residue (e.g., DTT).[3][4] Some formulations may also include chelating agents like EDTA or EGTA to inhibit metalloproteases.[3][5]
Q4: Can I use a lysis buffer containing protease inhibitors?
Caution should be exercised when using broad-spectrum protease inhibitor cocktails, as some may contain inhibitors of cysteine proteases, which could inhibit caspase activity. If protease inhibitors are necessary, it is advisable to use a cocktail that specifically omits cysteine protease inhibitors.
Troubleshooting Guide
Problem 1: Low or No Caspase-3/7 Activity Detected in Induced Samples
| Potential Cause | Recommended Solution |
| Inefficient Cell Lysis | The chosen lysis buffer may not be effectively disrupting the cell membrane. Ensure the buffer contains an appropriate detergent concentration. Consider freeze-thaw cycles to enhance lysis.[4] |
| Inactive Caspases | Caspases may have been denatured during sample preparation. Keep samples on ice at all times. Avoid harsh lysis conditions. Ensure the lysis buffer has a pH between 7.2 and 7.5. |
| Oxidized Caspases | The active site cysteine of caspases can be oxidized and inactivated. Ensure a sufficient concentration of a reducing agent like DTT (typically 1-10 mM) is freshly added to the lysis buffer before use.[6][7] |
| Insufficient Protein Concentration | The amount of protein in the lysate may be too low. Increase the number of cells used for lysate preparation (typically 1-5 x 10^6 cells per sample). |
Problem 2: High Background Fluorescence in Control (Non-Induced) Samples
| Potential Cause | Recommended Solution |
| Spontaneous Apoptosis | High cell density or nutrient deprivation can lead to apoptosis in control cells. Ensure cells are healthy and harvested at an optimal density. |
| Contamination of Reagents | Buffers or the substrate may be contaminated with proteases. Use sterile, high-quality reagents and maintain aseptic technique. |
| Lysis Buffer-Induced Fluorescence | Some lysis buffer components might be autofluorescent or cause the release of endogenous fluorescent compounds. Run a "lysis buffer blank" control (lysis buffer without cell lysate) to check for background fluorescence. |
| Sub-optimal Detergent Choice | Harsher detergents might expose non-specific protease activity. Consider using a milder detergent like CHAPS. |
Problem 3: High Variability Between Replicate Samples
| Potential Cause | Recommended Solution |
| Inconsistent Cell Lysis | Ensure uniform treatment of all samples during the lysis step, including the same buffer volume per cell number and consistent incubation times.[4] |
| Inaccurate Pipetting | Use calibrated pipettes and careful technique, especially when handling small volumes of lysate and reagents. |
| Incomplete Mixing | Thoroughly mix the cell lysate with the assay buffer and substrate in each well. |
| Temperature Fluctuations | Ensure all samples and reagents are maintained at the correct temperature throughout the experiment. |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape cells in PBS. For suspension cells, pellet by centrifugation at 500 x g for 5 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 50 µL per 1-2 x 10^6 cells).
-
Incubation: Incubate the cell suspension on ice for 10-30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 10,000-14,000 x g for 10-15 minutes at 4°C.
-
Lysate Collection: Carefully transfer the supernatant (cytosolic extract) to a pre-chilled microfuge tube. This is your cell lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a detergent-compatible method (e.g., BCA assay).
Protocol 2: (Z-DEVD)2-Rh110 Caspase-3/7 Activity Assay
-
Prepare Assay Plate: Add 50-100 µg of protein lysate to each well of a black, flat-bottom 96-well plate. Adjust the volume in each well to be equal with the lysis buffer.
-
Prepare Reaction Buffer: Prepare a 2X reaction buffer containing the (Z-DEVD)2-Rh110 substrate. A typical 2X reaction buffer is 100 mM HEPES (pH 7.2), 20% (w/v) glycerol, and 4 mM DTT. The final substrate concentration is typically 10-50 µM.
-
Initiate Reaction: Add an equal volume of the 2X reaction buffer with substrate to each well containing cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
Data Presentation
Table 1: Comparison of Common Lysis Buffer Components for Caspase Assays
| Component | Example Reagent | Typical Concentration | Function |
| Buffering Agent | HEPES | 20-50 mM | Maintains a stable pH (typically 7.2-7.5) for optimal caspase activity.[4][8] |
| Tris-HCl | 10-50 mM | An alternative buffering agent, also maintaining a stable pH in the neutral range.[4][9] | |
| Detergent | CHAPS | 0.1-1% (w/v) | A zwitterionic detergent that is effective at solubilizing membranes while often being milder on enzyme activity.[3] |
| Triton X-100 | 0.1-1% (v/v) | A non-ionic detergent commonly used for cell lysis. | |
| NP-40 | 0.1-0.5% (v/v) | A non-ionic detergent similar to Triton X-100. | |
| Reducing Agent | Dithiothreitol (B142953) (DTT) | 1-10 mM | Prevents oxidation of the caspase active site cysteine residue.[6][7] |
| Chelating Agent | EDTA / EGTA | 1-5 mM | Inhibits metalloproteases that could degrade caspases.[5][10] |
| Salt | NaCl | 100-150 mM | Maintains ionic strength of the buffer. |
Table 2: Example Data from a (Z-DEVD)2-Rh110 Assay
| Sample | Treatment | Protein Conc. (µ g/well ) | Raw Fluorescence (RFU) | Background Subtracted (RFU) | Fold Change vs. Control |
| 1 | Untreated Control | 50 | 1500 | 500 | 1.0 |
| 2 | Apoptosis Inducer | 50 | 8500 | 7500 | 15.0 |
| 3 | Lysis Buffer Blank | 0 | 1000 | - | - |
Note: This is example data. Actual results will vary depending on the cell type, treatment, and specific assay conditions.
Visualizations
Caption: Overview of the extrinsic and intrinsic pathways leading to caspase-3 activation and apoptosis.
Caption: Step-by-step workflow for the (Z-DEVD)2-Rh110 caspase-3/7 assay.
References
- 1. abpbio.com [abpbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Why is EDTA used in lysis buffer? | AAT Bioquest [aatbio.com]
- 6. Apoptosis induced by dithiothreitol in HL-60 cells shows early activation of caspase 3 and is independent of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 9. What are the differences between HEPES (7365-45-9) and Tris (77-86-1) buffer? [yacooscience.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
A Comparative Guide: Correlating (Z-DEVD)2-Rh110 Fluorescence with Cleaved PARP Western Blot for Apoptosis Detection
For Researchers, Scientists, and Drug Development Professionals
In the study of apoptosis, or programmed cell death, the activation of executioner caspases, particularly caspase-3 and caspase-7, is a pivotal event. Two widely accepted methods for monitoring this phase of apoptosis are the (Z-DEVD)2-Rh110 fluorescence assay, which measures caspase-3/7 activity, and the western blot for cleaved Poly (ADP-ribose) polymerase (PARP), a key substrate of these caspases. This guide provides a detailed comparison of these two techniques, supported by experimental data, to aid researchers in selecting and interpreting these assays.
Principle of the Assays
The (Z-DEVD)2-Rh110 assay and the cleaved PARP western blot are intrinsically linked through the apoptotic signaling cascade. The fluorescence assay directly measures the enzymatic activity of caspase-3 and caspase-7, while the western blot detects the downstream consequence of this activity—the cleavage of a critical cellular protein.
-
(Z-DEVD)2-Rh110 Fluorescence Assay: This assay utilizes a non-fluorescent substrate, (Z-DEVD)2-Rh110, which contains the caspase-3/7 recognition sequence (DEVD). In the presence of active caspase-3 or caspase-7, the substrate is cleaved, releasing the highly fluorescent Rhodamine 110 (Rh110). The resulting fluorescence intensity is directly proportional to the level of caspase-3/7 activity in the sample.
-
Cleaved PARP Western Blot: PARP is a 116 kDa nuclear protein involved in DNA repair. During apoptosis, activated caspase-3 and caspase-7 cleave PARP at the DEVD sequence, generating an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding domain.[1] The detection of the 89 kDa cleaved PARP fragment by western blotting is a hallmark of apoptosis.
Apoptotic Signaling Pathway
The activation of caspase-3 and subsequent cleavage of PARP are central events in the apoptotic pathway. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.
Experimental Data and Correlation
A strong positive correlation exists between the enzymatic activity of caspase-3/7 and the extent of PARP cleavage. Studies have demonstrated that as caspase-3/7 activity increases, so does the abundance of the 89 kDa cleaved PARP fragment.
The following table summarizes hypothetical data illustrating the expected correlation between the two assays after treating a cell line (e.g., Jurkat) with an apoptosis-inducing agent (e.g., Staurosporine) over a time course.
| Treatment Time (hours) | (Z-DEVD)2-Rh110 Fluorescence (RFU) | Cleaved PARP / Total PARP (Densitometry Ratio) |
| 0 | 150 ± 25 | 0.05 ± 0.02 |
| 2 | 850 ± 75 | 0.35 ± 0.08 |
| 4 | 2500 ± 210 | 0.85 ± 0.15 |
| 6 | 1800 ± 150 | 0.60 ± 0.10 |
RFU: Relative Fluorescence Units
Research data often shows a direct relationship between the dose of an apoptosis-inducing agent and the corresponding increases in both caspase-3/7 activity and cleaved PARP levels. For instance, in a study on LS174T colonic epithelial cells, treatment with unconjugated bilirubin (B190676) (UCB) led to a dose-dependent increase in both PARP cleavage, as quantified by western blot, and caspase 3/7 activity, measured by a fluorometric assay.[2] Similarly, another study demonstrated that with increasing concentrations of the drug AZD-1152-HQPA, there was a corresponding increase in both caspase-3/7 activity and the levels of cleaved PARP and cleaved caspase-3 detected by western blot.[3]
Experimental Protocols
Detailed methodologies for both assays are crucial for obtaining reliable and reproducible results.
(Z-DEVD)2-Rh110 Fluorescence Assay Protocol
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
References
A Researcher's Guide to Alternative Fluorogenic Substrates for Caspase-3 Detection
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of caspase-3 activity is a cornerstone of apoptosis research. While traditional colorimetric and early-generation fluorogenic substrates have been widely used, a new generation of alternative substrates offers significant advantages for live-cell imaging and high-throughput screening. This guide provides an objective comparison of these alternatives, supported by available experimental data, to aid in the selection of the most appropriate tool for your research needs.
The ideal fluorogenic substrate for caspase-3 should be highly sensitive, specific, cell-permeable for live-cell applications, and exhibit a strong fluorescence signal upon cleavage. Traditional substrates, while foundational, often face limitations in one or more of these areas. This guide will explore the performance of several key alternative substrates, focusing on their mechanism of action, spectral properties, and reported performance data.
Comparison of Alternative Fluorogenic Caspase-3 Substrates
The selection of a suitable fluorogenic substrate is critical and depends on the specific experimental requirements, such as the desired sensitivity, application (live-cell vs. lysate), and available instrumentation. The following table summarizes the key characteristics of several popular alternative substrates.
| Substrate Class | Specific Substrate Example | Mechanism of Action | Excitation (nm) | Emission (nm) | Key Advantages | Limitations |
| Peptide-Based (Coumarin Derivatives) | Ac-DEVD-AFC | Cleavage of the AFC (7-amino-4-trifluoromethylcoumarin) group from the DEVD peptide by caspase-3 results in a fluorescent signal. | ~400 | ~505 | Higher sensitivity than AMC-based substrates.[1] | Can be cleaved by other caspases like caspase-7.[1] Requires cell lysis for intracellular detection. |
| DNA-Binding Dye-Based | NucView® 488 | A non-fluorescent substrate consisting of a fluorogenic DNA dye linked to the DEVD peptide. Upon cleavage by caspase-3, the dye is released, binds to DNA in the nucleus, and fluoresces.[2][3] | ~500 | ~530 | Enables real-time detection in live, intact cells without inhibiting apoptosis.[2][3] Low background fluorescence.[2] Available in multiple colors. | Primarily detects caspase-3/7 activity. |
| FRET-Based | FAM-Ahx-Asp-Leu-Pro-Asp-Lys(MR)-Ahx | A FRET (Förster Resonance Energy Transfer) pair (e.g., FAM as donor, MR as quencher) is separated upon cleavage of the linking peptide by caspase-3, leading to an increase in donor fluorescence.[4] | ~488 | ~528 | High specificity for caspase-3 over caspase-7 can be engineered.[4] Suitable for live-cell imaging.[4] | Performance is highly dependent on the specific FRET pair and linker sequence. May require cellular delivery enhancement (e.g., peptoid conjugation).[4] |
| Chemiluminescent | Ac-DEVD-CL | Upon cleavage by caspase-3, the substrate undergoes a self-immolative reaction that triggers a chemiluminescent signal. | N/A | N/A | Reported to have a significantly higher signal-to-noise ratio (389-fold higher than Ac-DEVD-AMC) and a 100-fold lower limit of detection.[2] | Requires a luminometer for detection. Newer technology with less extensive validation in the literature compared to fluorescent probes. |
Kinetic Performance of Selected Fluorogenic Substrates
Kinetic parameters such as the Michaelis constant (Km) and catalytic rate (kcat) are crucial for understanding the affinity and efficiency of an enzyme for its substrate. A lower Km indicates higher affinity, while a higher kcat/Km ratio signifies greater catalytic efficiency.
| Substrate | Target Caspase | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Ac-DEVD-pNA (Colorimetric) | Caspase-3 | 9.7 - 11 | 0.026 | 2,400 | [1] |
| Ac-DEVD-AFC | Caspase-3 | 9.7 | 1.6 | 165,000 | [1] |
| FAM-Ahx-Asp-Glu-Val-Asp-Lys(MR)-Ahx | Caspase-3 | 0.6 ± 0.1 | 0.9 ± 0.04 | 1.4 x 103 | [4] |
| FAM-Ahx-Asp-Leu-Pro-Asp-Lys(MR)-Ahx | Caspase-3 | 0.2 ± 0.1 | 1.4 ± 0.2 | 5.8 x 103 | [4] |
Note: Kinetic parameters can vary depending on experimental conditions. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
Understanding the context in which these substrates are used is essential. Below are diagrams illustrating the caspase-3 signaling pathway and a general experimental workflow for comparing substrate performance.
Caption: Intrinsic and extrinsic pathways leading to the activation of Caspase-3.
Caption: General workflow for comparing the performance of different caspase-3 substrates.
Experimental Protocols
Protocol 1: Caspase-3 Activity Assay in Cell Lysates using a Peptide-Based Fluorogenic Substrate (e.g., Ac-DEVD-AFC)
This protocol is adapted for a 96-well plate format and is suitable for comparing substrates that require cell lysis.
Materials:
-
Cells induced to undergo apoptosis and untreated control cells.
-
Ice-cold Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT).
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT).
-
Ac-DEVD-AFC substrate (1 mM stock in DMSO).
-
96-well black, flat-bottom plate.
-
Fluorescence microplate reader.
Procedure:
-
Cell Lysate Preparation:
-
Harvest 1-5 x 106 cells per sample by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 50 µL of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a Bradford assay).
-
-
Assay Reaction:
-
In a 96-well black plate, add 20-50 µg of protein lysate to each well.
-
Adjust the volume in each well to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 1 mM Ac-DEVD-AFC substrate to each well for a final concentration of 50 µM.
-
Include a blank control with Cell Lysis Buffer and substrate but no lysate.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the apoptotic sample to the non-induced control.
-
Protocol 2: Live-Cell Caspase-3/7 Activity Assay using NucView® 488
This protocol is a general guideline for using NucView® substrates for real-time imaging of caspase activity in live cells.
Materials:
-
Cells cultured in a suitable imaging vessel (e.g., glass-bottom dish or chamber slide).
-
Apoptosis-inducing agent.
-
NucView® 488 Caspase-3 Substrate (e.g., 1 mM stock in DMSO or PBS).
-
Live-cell imaging microscope equipped with appropriate filters for FITC/GFP.
Procedure:
-
Cell Preparation:
-
Seed cells at an appropriate density in the imaging vessel and allow them to adhere overnight.
-
-
Induction of Apoptosis:
-
Treat cells with the desired apoptosis-inducing agent. Include an untreated control.
-
-
Substrate Addition:
-
Prepare a working solution of NucView® 488 substrate in your cell culture medium. A final concentration of 2-5 µM is a good starting point, but this should be optimized for your cell type.
-
Gently replace the medium in the imaging vessel with the medium containing the NucView® 488 substrate.
-
-
Live-Cell Imaging:
-
Place the imaging vessel on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.
-
Acquire images at desired time points using the FITC/GFP channel to monitor the green fluorescence in the nucleus of apoptotic cells.
-
-
Data Analysis:
-
Quantify the number of fluorescent cells or the fluorescence intensity per cell over time to determine the kinetics of caspase-3/7 activation.
-
Conclusion
The field of caspase-3 detection has evolved significantly, offering researchers a diverse toolkit of fluorogenic substrates. While traditional peptide-based substrates like Ac-DEVD-AFC provide enhanced sensitivity over colorimetric methods for lysate-based assays, newer alternatives such as the NucView® series and advanced FRET-based probes are enabling robust real-time analysis of caspase-3/7 activity in live cells. The emergence of highly sensitive chemiluminescent substrates further expands the possibilities for quantitative analysis.
The choice of substrate should be guided by the specific experimental goals. For endpoint assays with cell lysates where high sensitivity is required, fluorometric peptide substrates are a reliable choice. For dynamic studies of apoptosis in living cells, substrates like NucView® offer a powerful and non-invasive approach. As research demands greater specificity and quantitative accuracy, engineered FRET-based substrates and novel chemiluminescent probes represent the cutting edge of caspase-3 detection. It is important to note that direct, comprehensive comparative studies across all major classes of these newer substrates are still emerging. Therefore, researchers are encouraged to consult the primary literature and perform pilot experiments to determine the optimal substrate for their specific model system and application.
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. DEVD-NucView488: a novel class of enzyme substrates for real-time detection of caspase-3 activity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Single-Step vs. Two-Step Cleavage of Rhodamine 110 Substrates in Protease Assays
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of high-throughput screening and kinetic analysis of proteases, the choice of fluorogenic substrate is paramount to the accuracy and efficiency of the assay. Rhodamine 110 (Rh110), a highly fluorescent dye, serves as the backbone for a variety of protease substrates. These substrates are broadly categorized into two classes based on their enzymatic cleavage mechanism: single-step and two-step. This guide provides an in-depth, objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the optimal substrate for their specific needs.
The Fundamental Difference: One vs. Two Enzymatic Events
The core distinction between these substrate classes lies in the number of enzymatic steps required to generate a fully fluorescent product. This difference stems from the bifunctional nature of the rhodamine 110 molecule, which possesses two amino groups that can be conjugated to peptide sequences.
Two-Step (Symmetric) Substrates: In this configuration, identical peptide sequences are attached to both amino groups of the rhodamine 110 core, forming a bisamide. This substrate is essentially non-fluorescent. Upon introduction of the target protease, a two-step cleavage process occurs. The first cleavage removes one peptide chain, yielding a monoamide intermediate that is highly fluorescent.[1] The second, slower cleavage event removes the remaining peptide to produce the fully de-substituted rhodamine 110, which results in a further, more moderate increase in fluorescence.[2] This two-step process introduces complexity into the kinetic analysis.[3]
Single-Step (Asymmetric) Substrates: To simplify the reaction kinetics, single-step substrates were developed. In this design, one of the amino groups of rhodamine 110 is blocked by a non-cleavable group, such as D-proline or γ-glutamate.[3][4] The other amino group is conjugated to the protease-specific peptide sequence. Consequently, only a single enzymatic cleavage event is possible, leading directly to a highly fluorescent mono-substituted rhodamine 110 product. This streamlined mechanism allows for more straightforward and accurate determination of kinetic parameters.[2][3]
Visualizing the Cleavage Pathways
The distinct mechanisms of single-step and two-step cleavage can be visualized as follows:
Performance Comparison: A Quantitative Look
The choice between single-step and two-step substrates has significant implications for the quantitative output of a protease assay. The following table summarizes a direct comparison of the kinetic parameters for a single-step and a two-step substrate for the enzyme α-chymotrypsin.
| Parameter | Single-Step Substrate (suc-AAPF-Rh110-MC) | Two-Step Substrate ((suc-AAPF)₂-Rh110) | Reference |
| Michaelis Constant (Km) | 28 µM | 1.8 µM (Apparent) | [5] |
| Catalytic Constant (kcat) | 11 s⁻¹ | 0.8 s⁻¹ (Apparent) | [5] |
| Catalytic Efficiency (kcat/Km) | 0.39 µM⁻¹s⁻¹ | 0.44 µM⁻¹s⁻¹ (Apparent) | [5] |
Key Observations:
-
Apparent vs. True Kinetics: The kinetic parameters obtained with the two-step substrate are "apparent" values. This is because the assay signal is a composite of the fluorescence from both the monoamide intermediate and the final rhodamine 110 product, each with different formation rates and potentially different quantum yields. This complexity can lead to an underestimation of the true catalytic efficiency.
-
Higher Turnover Rate: The single-step substrate exhibits a significantly higher catalytic constant (kcat), indicating a much faster turnover rate by the enzyme. This can translate to a more sensitive assay, especially for detecting low enzyme concentrations or for high-throughput screening applications where rapid signal generation is desirable.
-
Affinity Considerations: The apparent Km for the two-step substrate is lower, which might suggest a higher affinity. However, this value is convoluted by the two-step reaction mechanism. The single-step substrate provides a more direct and reliable measure of the enzyme-substrate affinity.
Experimental Protocols
To provide a practical context, a general experimental protocol for a protease assay using a rhodamine 110 substrate is outlined below. This protocol is based on methodologies described for both single-step and two-step substrates.
General Protocol for in vitro Protease Assay
Materials:
-
Protease of interest
-
Rhodamine 110 substrate (single-step or two-step)
-
Assay buffer (e.g., Phosphate-buffered saline (PBS), Tris-HCl)
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
Microplate reader with fluorescence detection capabilities (Excitation: ~488 nm, Emission: ~520 nm)
-
Black, flat-bottom microplates
Procedure:
-
Prepare Substrate Stock Solution: Dissolve the rhodamine 110 substrate in DMSO to a stock concentration of 1-10 mM.
-
Prepare Working Solutions:
-
Dilute the protease to the desired concentration in assay buffer.
-
Prepare a series of substrate dilutions in assay buffer. The final concentrations should typically span a range from 0.1 to 10 times the expected Km.
-
-
Assay Setup:
-
Pipette the diluted enzyme solution into the wells of the microplate.
-
To initiate the reaction, add the substrate dilutions to the wells. The final volume in each well should be consistent (e.g., 100-200 µL).
-
Include appropriate controls:
-
No-enzyme control: Substrate in assay buffer to measure background fluorescence.
-
No-substrate control: Enzyme in assay buffer.
-
-
-
Fluorescence Measurement:
-
Immediately place the microplate in the plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the initial reaction velocity (V₀) for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Experimental Workflow Diagram
Conclusion and Recommendations
The choice between single-step and two-step rhodamine 110 substrates should be guided by the specific goals of the research.
-
For accurate determination of enzyme kinetics (Km, kcat) and for high-throughput screening of inhibitors, single-step (asymmetric) substrates are the superior choice. Their simple, direct cleavage mechanism provides cleaner data, avoids the complexities of analyzing a two-step reaction, and offers a higher turnover rate, which can lead to a more sensitive and robust assay.
-
Two-step (symmetric) substrates can still be valuable for general activity screening, especially when a single-step version of a particular peptide sequence is not available. However, researchers must be aware that the kinetic parameters derived from these assays are apparent and may not reflect the true enzymatic efficiency.
References
A Head-to-Head Comparison: The Superior Sensitivity of (Z-DEVD)2-Rh110 in Caspase-3/7 Detection
For researchers, scientists, and drug development professionals engaged in apoptosis research, the accurate quantification of caspase activity is paramount. As a key executioner of apoptosis, caspase-3 activity serves as a reliable indicator of programmed cell death. The choice of assay for its detection can significantly impact experimental outcomes. This guide provides an objective comparison of the fluorogenic substrate (Z-DEVD)2-Rh110 and conventional colorimetric caspase assays, supported by experimental principles and protocols.
The detection of caspase-3 and -7 activity is a cornerstone of apoptosis research, providing critical insights into cellular fate in fields ranging from oncology to neurodegenerative diseases. While colorimetric assays utilizing substrates like DEVD-pNA have been a longstanding method, fluorogenic substrates, particularly (Z-DEVD)2-Rh110, offer significant advantages in sensitivity and dynamic range.
Principle of Detection: A Tale of Two Substrates
Colorimetric and fluorogenic caspase assays operate on a similar principle: the cleavage of a specific peptide substrate by active caspases. However, the nature of the reporter molecule dictates the sensitivity and detection method.
Colorimetric Caspase Assays: These assays typically employ a caspase-specific peptide, such as DEVD for caspase-3/7, conjugated to a chromophore, most commonly p-nitroanilide (pNA).[1][2][3] When active caspase-3 cleaves the DEVD peptide, it liberates free pNA. This release results in a yellow color change that can be quantified by measuring the absorbance of light at approximately 405 nm.[1][3][4] The amount of pNA produced is directly proportional to the caspase activity in the sample.[1][3]
(Z-DEVD)2-Rh110 Fluorogenic Assay: This assay utilizes a substrate in which two DEVD peptides are linked to a rhodamine 110 (Rh110) molecule.[5] In its intact form, the (Z-DEVD)2-Rh110 substrate is non-fluorescent. Upon apoptosis induction, active caspase-3 cleaves the DEVD sequences, releasing the highly fluorescent Rh110.[6][7] The fluorescence can then be measured with an excitation wavelength of around 498 nm and an emission wavelength of approximately 521 nm.[6] This enzymatic amplification results in a strong fluorescent signal, directly proportional to the caspase-3/7 activity.
The Apoptotic Pathway: Caspase-3 Activation
Understanding the mechanism of caspase-3 activation is crucial for interpreting assay results. Caspase-3 is an executioner caspase, meaning it is activated by initiator caspases (like caspase-8 and caspase-9) in response to pro-apoptotic signals. These signals can originate from either the extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathways.
Quantitative Performance Comparison
While direct head-to-head comparisons in single studies are limited, the inherent properties of fluorogenic and colorimetric detection methods, along with data from various sources, clearly indicate the superior performance of (Z-DEVD)2-Rh110. Fluorometric assays are generally acknowledged to be significantly more sensitive than their colorimetric counterparts.[8]
| Feature | (Z-DEVD)2-Rh110 (Fluorogenic) | DEVD-pNA (Colorimetric) |
| Principle | Enzymatic cleavage releases fluorescent Rhodamine 110. | Enzymatic cleavage releases chromogenic p-nitroanilide (pNA). |
| Detection Method | Fluorescence (Ex/Em ~498/521 nm) | Absorbance (~405 nm) |
| Sensitivity | High; capable of detecting picomolar to nanomolar levels of active caspase. | Lower; typically detects nanomolar to micromolar levels of active caspase. |
| Signal Amplification | Inherent to fluorescence, leading to a high signal-to-background ratio. | Limited signal amplification. |
| Dynamic Range | Wide | Narrow |
| Sample Requirement | Less sample (fewer cells or lower protein concentration) is typically needed. | More sample is often required to generate a detectable signal. |
| Instrumentation | Requires a fluorescence plate reader or fluorometer. | Requires a standard absorbance microplate reader. |
Experimental Protocols
Below are generalized protocols for performing caspase-3/7 activity assays using both (Z-DEVD)2-Rh110 and a colorimetric substrate. It is important to note that these are example protocols and should be optimized for specific cell types and experimental conditions.
Experimental Workflow: A Comparative Overview
Protocol 1: (Z-DEVD)2-Rh110 Fluorogenic Caspase-3/7 Assay
Materials:
-
Cells induced to undergo apoptosis and control cells
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)
-
(Z-DEVD)2-Rh110 substrate (stock solution in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM DTT)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare Cell Lysates:
-
Induce apoptosis in your chosen cell line.
-
Harvest 1-2 x 10^6 cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
-
Dilute the lysates to a final concentration of 10-50 µg of protein per 50 µL of Cell Lysis Buffer.
-
-
Assay Reaction:
-
In a black 96-well plate, add 50 µL of cell lysate per well.
-
Prepare a reaction mix containing Assay Buffer and the (Z-DEVD)2-Rh110 substrate (final concentration typically 10-50 µM).
-
Add 50 µL of the reaction mix to each well.
-
Include appropriate controls (e.g., lysate without substrate, buffer only).
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Detection:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~498 nm and an emission wavelength of ~521 nm.
-
The fold-increase in caspase-3/7 activity can be determined by comparing the fluorescence of the apoptotic sample to the non-induced control.
-
Protocol 2: Colorimetric Caspase-3/7 Assay (DEVD-pNA)
Materials:
-
Cells induced to undergo apoptosis and control cells
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
DEVD-pNA substrate (4 mM stock in DMSO)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)
-
Clear, flat-bottom 96-well plates
-
Absorbance microplate reader
Procedure:
-
Prepare Cell Lysates:
-
Follow the same procedure as in Protocol 1, but typically starting with a higher number of cells (2-5 x 10^6).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate.
-
Dilute the lysates to a final concentration of 50-200 µg of protein per 50 µL of Cell Lysis Buffer.[2]
-
-
Assay Reaction:
-
Incubation:
-
Detection:
Conclusion: The Clear Advantage of Fluorogenic Detection
For researchers requiring high sensitivity, a broad dynamic range, and the ability to work with limited sample quantities, the (Z-DEVD)2-Rh110 fluorogenic assay is the superior choice for measuring caspase-3/7 activity.[8] Its inherent signal amplification provides a robust and reliable method for detecting even subtle changes in caspase activation. While colorimetric assays offer a cost-effective and straightforward alternative, their lower sensitivity may not be sufficient for all experimental needs, particularly in high-throughput screening and detailed kinetic studies. The investment in a fluorogenic-based system is often justified by the enhanced quality and reliability of the data obtained.
References
- 1. researchgate.net [researchgate.net]
- 2. File:Extrinsic and intrinsic pathways to caspase-3 activation.jpg - Wikimedia Commons [commons.wikimedia.org]
- 3. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. Caspase assays—colorimetric and fluorescent kits [takarabio.com]
A Head-to-Head Comparison: Cell-Permeable vs. Cell-Impermeable Caspase Substrates in Apoptosis Research
For researchers, scientists, and drug development professionals navigating the complexities of apoptosis, the choice of detection method is paramount. Among the key tools in this endeavor are caspase substrates, which enable the measurement of core enzymatic activity in the apoptotic cascade. These substrates are broadly categorized into two classes: cell-permeable and cell-impermeable. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
The fundamental difference between these two types of substrates lies in their ability to cross the plasma membrane of a cell. Cell-permeable substrates are designed to enter intact, living cells and are acted upon by active caspases, providing a real-time window into the early stages of apoptosis.[1][2] In contrast, cell-impermeable substrates are excluded by healthy cells with intact membranes and are therefore used to identify cells in the later stages of apoptosis or necrosis, where membrane integrity has been compromised.[3][4]
Quantitative Performance Comparison
Direct quantitative comparisons of signal-to-background ratios and kinetic parameters between cell-permeable and cell-impermeable substrates are not always straightforward due to their distinct mechanisms of action. Cell-permeable substrates rely on enzymatic cleavage for signal generation, while cell-impermeable substrates typically function as viability dyes that stain the nucleic acids of dead cells. However, we can summarize their key performance characteristics based on available data.
| Feature | Cell-Permeable Caspase Substrates | Cell-Impermeable Dyes |
| Principle of Detection | Enzymatic cleavage by active caspases in live cells | Entry into cells with compromised membrane integrity and binding to nucleic acids |
| Stage of Apoptosis Detected | Early to mid-stage | Late-stage apoptosis and necrosis |
| Live-Cell Imaging | Yes, enables real-time monitoring of caspase activity | No, primarily stains dead or dying cells |
| Temporal Resolution | High, allows for kinetic studies of apoptosis | Low, provides an endpoint measurement of cell death |
| Example Substrates | NucView® 488, CellEvent™ Caspase-3/7 Green | Propidium Iodide (PI), 7-Aminoactinomycin D (7-AAD) |
| Signal-to-Noise Ratio | Generally high, with specific products like CellEvent™ Caspase-3/7 Green reporting a 4x higher signal-to-noise ratio for better detection.[4] | Can be high, but background from non-specific binding can be a concern |
| Kinetic Parameters (Km, kcat) | Applicable and measurable for specific caspase-substrate interactions | Not applicable, as they do not rely on enzymatic cleavage |
| Toxicity | Some substrates are designed to be non-toxic and non-inhibitory to apoptosis progression.[5] | Can be toxic to cells with prolonged exposure |
Signaling Pathways and Experimental Workflow
To visualize the context in which these substrates are used, the following diagrams illustrate the caspase activation pathway and a general experimental workflow for apoptosis detection.
Logical Comparison of Substrate Types
The choice between a cell-permeable and a cell-impermeable substrate is dictated by the specific experimental question. The following diagram outlines the logical considerations for this selection.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Annexin V Plus Propidium Iodide for Apoptosis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. fishersci.ca [fishersci.ca]
- 5. DEVD-NucView488: a novel class of enzyme substrates for real-time detection of caspase-3 activity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z-DEVD)2-Rh110: A Guide to its Cross-Reactivity with Caspases
For researchers, scientists, and drug development professionals, understanding the specificity of tool compounds is paramount for generating reliable and interpretable data. This guide provides a comprehensive comparison of the fluorogenic caspase substrate, (Z-DEVD)2-Rh110, and its cross-reactivity with various caspase enzymes. The information presented herein is supported by experimental data to aid in the design and interpretation of apoptosis and caspase-related assays.
The (Z-DEVD)2-Rh110 substrate is a widely used tool for detecting the activity of executioner caspases, primarily caspase-3 and caspase-7, which play a central role in the apoptotic signaling cascade. The substrate consists of two DEVD (Asp-Glu-Val-Asp) tetrapeptides linked to a rhodamine 110 (Rh110) fluorophore. In its intact form, the substrate is non-fluorescent. Upon cleavage by an active caspase at the aspartic acid residue, the rhodamine 110 is released, resulting in a quantifiable fluorescent signal. While highly sensitive, the utility of this substrate is dependent on its selectivity for specific caspases.
Comparative Analysis of Caspase Cross-Reactivity
Due to the absence of a publicly available, comprehensive kinetic analysis of (Z-DEVD)2-Rh110 across a wide panel of caspases, a detailed quantitative comparison table cannot be provided at this time. For researchers requiring precise discrimination between different caspase activities, it is recommended to consult studies that have performed such specific selectivity profiling or to conduct in-house validation experiments.
Signaling Pathway and Experimental Workflow
The activation of executioner caspases like caspase-3 is a central event in the apoptotic pathway. The following diagram illustrates a simplified model of the caspase activation cascade leading to the cleavage of a DEVD-containing substrate.
The following diagram outlines a typical experimental workflow for assessing caspase cross-reactivity using a fluorogenic substrate like (Z-DEVD)2-Rh110.
Experimental Protocols
The following is a generalized protocol for determining the cross-reactivity of (Z-DEVD)2-Rh110 with a panel of purified recombinant caspases.
Materials:
-
Purified, active recombinant human caspases (e.g., Caspase-1, -2, -3, -4, -5, -6, -7, -8, -9, -10)
-
(Z-DEVD)2-Rh110 substrate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
Black 96-well microplate
-
Fluorescence microplate reader with excitation and emission wavelengths of approximately 498 nm and 521 nm, respectively.
Procedure:
-
Substrate Preparation: Prepare a stock solution of (Z-DEVD)2-Rh110 in DMSO. A typical stock concentration is 1-10 mM.
-
Enzyme Preparation: Dilute each recombinant caspase to a working concentration in cold assay buffer immediately before use. The optimal concentration for each caspase should be determined empirically to ensure linear reaction kinetics.
-
Assay Reaction: a. To each well of a black 96-well plate, add the diluted recombinant caspase. b. Include a "no enzyme" control for each substrate concentration to measure background fluorescence. c. To initiate the reaction, add the (Z-DEVD)2-Rh110 substrate to each well. A typical final concentration is in the low micromolar range. The final volume in each well should be consistent.
-
Incubation and Measurement: a. Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). b. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Data Analysis: a. Subtract the background fluorescence (from the "no enzyme" control) from the values obtained for each caspase reaction. b. Determine the initial reaction velocity (V₀) for each caspase by calculating the slope of the linear portion of the fluorescence versus time curve. c. To determine kinetic parameters such as Km and kcat, perform the assay with a range of substrate concentrations for each caspase. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation. d. Compare the kinetic parameters or the relative cleavage efficiencies (initial velocities at a fixed substrate concentration) across the different caspases to assess the cross-reactivity of (Z-DEVD)2-Rh110.
Note: It is crucial to include appropriate controls, such as a known potent and specific inhibitor for each caspase, to confirm the specificity of the observed activity.
References
A Head-to-Head Comparison: TUNEL Assay vs. (Z-DEVD)2-Rh110 for Apoptosis Confirmation
For researchers, scientists, and drug development professionals, the accurate detection and quantification of apoptosis is paramount. This guide provides an objective comparison of two widely used methods: the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay and the (Z-DEVD)2-Rh110 caspase-3/7 activity assay. We will delve into their underlying principles, present experimental data, and provide detailed protocols to aid in the selection of the most appropriate method for your research needs.
At a Glance: Key Differences and Applications
The choice between the TUNEL assay and the (Z-DEVD)2-Rh110 assay hinges on the specific stage of apoptosis being investigated and the experimental question at hand. The TUNEL assay identifies a later event in apoptosis—DNA fragmentation—while the (Z-DEVD)2-Rh110 assay detects the activity of key executioner caspases, an earlier hallmark of the apoptotic cascade.
| Feature | TUNEL Assay | (Z-DEVD)2-Rh110 Assay |
| Apoptotic Event Detected | DNA Fragmentation (Late Stage) | Caspase-3/7 Activity (Mid Stage) |
| Principle | Enzymatic labeling of 3'-OH ends of fragmented DNA with labeled dUTPs.[1] | Enzymatic cleavage of the (Z-DEVD)2-Rh110 substrate by active caspase-3/7, releasing the fluorescent Rhodamine 110. |
| Assay Type | Endpoint assay | Kinetic or endpoint assay |
| Sample Type | Fixed cells and tissues (paraffin-embedded or frozen sections).[2] | Live cells, cell lysates, or purified enzyme preparations.[3] |
| Detection Method | Fluorescence microscopy, flow cytometry, colorimetric analysis.[4] | Fluorometer, fluorescence microplate reader.[5] |
| Primary Output | Percentage of TUNEL-positive cells, fluorescence intensity. | Relative fluorescence units (RFU), kinetic rate of substrate cleavage. |
| Correlation with Apoptosis | Good correlation, but can also detect non-apoptotic DNA damage.[6][7] | Strong indicator of apoptosis execution, but caspase activation may not always lead to cell death.[7] |
Signaling Pathways and Assay Principles
Apoptosis proceeds through a cascade of molecular events. Understanding where each assay intervenes in this pathway is crucial for data interpretation.
The Apoptotic Signaling Cascade
Apoptosis is broadly divided into the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[8][9] Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7.[10] These caspases are responsible for cleaving a multitude of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[10]
Caption: Apoptotic pathways showing intervention points for each assay.
TUNEL Assay Workflow
The TUNEL assay is an end-point measurement that identifies DNA breaks. The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to incorporate labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.[1]
Caption: A generalized workflow for the TUNEL assay.
(Z-DEVD)2-Rh110 Assay Workflow
This assay provides a more direct measure of caspase-3 and -7 activity. The substrate, (Z-DEVD)2-Rh110, is a non-fluorescent molecule that, upon cleavage by active caspase-3/7, releases the highly fluorescent Rhodamine 110. The increase in fluorescence is proportional to the caspase activity.
Caption: A generalized workflow for the (Z-DEVD)2-Rh110 assay.
Experimental Protocols
Below are detailed, generalized protocols for performing both assays on cultured cells. Note that specific reagent concentrations and incubation times may need to be optimized for your particular cell type and experimental conditions.
TUNEL Assay Protocol for Cultured Cells
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.1% Triton™ X-100 in PBS)
-
Equilibration Buffer (typically provided in a kit)
-
TdT Reaction Mix (containing TdT enzyme and fluorescently labeled dUTPs, e.g., FITC-dUTP)
-
Stop/Wash Buffer (e.g., Saline-Sodium Citrate buffer)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Sample Preparation:
-
For adherent cells, grow on coverslips. For suspension cells, cytospin onto slides.
-
Wash cells briefly with PBS.
-
Fix the cells with Fixation Solution for 15-30 minutes at room temperature.[1]
-
Wash twice with PBS.
-
-
Permeabilization:
-
Incubate cells with Permeabilization Solution for 5-15 minutes on ice.[1]
-
Wash twice with PBS.
-
-
Equilibration:
-
Incubate the sample with Equilibration Buffer for 10 minutes at room temperature.[1]
-
-
TdT Labeling Reaction:
-
Stopping the Reaction:
-
Add Stop/Wash Buffer and incubate for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash with PBS.
-
Mount the coverslip onto a microscope slide using antifade mounting medium.
-
-
Analysis:
-
Visualize using a fluorescence microscope. Apoptotic cells will exhibit bright green nuclear fluorescence, while all nuclei will be stained blue by DAPI.
-
(Z-DEVD)2-Rh110 Caspase-3/7 Assay Protocol for Cell Lysates
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer
-
Assay Buffer
-
(Z-DEVD)2-Rh110 Substrate
-
Caspase-3 Inhibitor (e.g., Ac-DEVD-CHO, for negative control)
-
96-well black microplate
-
Fluorometer or fluorescence microplate reader (Excitation/Emission ~496/520 nm)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate and treat with apoptosis-inducing and control agents.
-
-
Cell Lysis:
-
Substrate Preparation:
-
Prepare the substrate working solution by diluting the (Z-DEVD)2-Rh110 stock solution in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Reaction:
-
Add 50 µL of the substrate working solution to each well containing cell lysate.[3]
-
For a negative control, pre-incubate some lysate from apoptotic cells with a caspase-3 inhibitor for 10-15 minutes before adding the substrate.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[3]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometer or fluorescence microplate reader with excitation at ~496 nm and emission at ~520 nm.
-
Concluding Remarks
Both the TUNEL and (Z-DEVD)2-Rh110 assays are powerful tools for the investigation of apoptosis. The TUNEL assay is well-suited for the in situ detection of apoptosis in fixed tissues and for identifying the final stages of programmed cell death. However, its lack of absolute specificity for apoptosis necessitates the use of appropriate controls and often complementary assays.
The (Z-DEVD)2-Rh110 assay offers a more specific and quantitative measure of executioner caspase activity, a key event in the apoptotic cascade. It is particularly useful for high-throughput screening and for studying the kinetics of apoptosis induction.
Ultimately, the choice of assay will be dictated by the specific experimental goals. For a comprehensive understanding of apoptosis, a multi-parametric approach, potentially combining an early marker (like caspase activation) with a late-stage marker (like DNA fragmentation), is often the most robust strategy.
References
- 1. clyte.tech [clyte.tech]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. abpbio.com [abpbio.com]
- 4. content.abcam.com [content.abcam.com]
- 5. stemcell.com [stemcell.com]
- 6. Comparison of immunohistochemistry for activated caspase-3 and cleaved cytokeratin 18 with the TUNEL method for quantification of apoptosis in histological sections of PC-3 subcutaneous xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of (Z-Asp-Glu-Val-Asp)2-Rh110
For researchers, scientists, and drug development professionals utilizing (Z-Asp-Glu-Val-Asp)2-Rh110, a fluorogenic substrate for caspase-3, ensuring its safe and proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the effective management and disposal of this compound.
This compound, also known as (Z-DEVD)2-R110, is a chemical reagent used in biochemical assays.[1][2] Due to its composition, which includes the fluorescent dye Rhodamine 110, specific handling and disposal protocols are necessary to mitigate potential hazards. Rhodamine 110 is recognized as being toxic and a biohazard, with the potential to cause serious eye damage and skin irritation upon direct contact.[3] Ingestion or inhalation can also be harmful.[3]
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This includes, but is not limited to:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]
-
Hand Protection: Wear suitable protective gloves.[4]
-
Skin Protection: Wear appropriate protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: In situations where dust may be generated, use a dust respirator.[5]
Always handle the compound in a well-ventilated area.[6] Avoid creating dust and keep the compound away from heat and sources of ignition.[4][5]
Disposal Protocol for this compound
The disposal of this compound and its contaminated materials must be conducted in accordance with federal, state, and local environmental control regulations.[5] It is crucial to remember that rhodamines should not be disposed of with household garbage or discharged into sewer systems.[3][6]
Step-by-Step Disposal Procedure:
-
Segregation: Isolate all waste materials containing this compound. This includes unused product, solutions, contaminated labware (e.g., pipette tips, tubes, plates), and personal protective equipment.
-
Waste Collection:
-
Solid Waste: For the solid form of the compound, carefully sweep it up and place it into a suitable, clearly labeled, and closed container for disposal.[7]
-
Liquid Waste: For solutions containing the compound, absorb the spill with an inert material and place it into an appropriate, labeled container.
-
Contaminated Materials: All contaminated items, such as gloves and labware, must be collected and treated as hazardous waste.[3]
-
-
Labeling: Clearly label the waste container with the chemical name "this compound" and appropriate hazard warnings.
-
Storage: Store the sealed waste container in a dry, cool, and well-ventilated area, away from incompatible materials.[6]
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed professional disposal service or a certified waste disposal plant.[3][6] This is the most critical step to ensure environmental and regulatory compliance.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C72H78N10O27 | [1] |
| Molecular Weight | 1515.48 g/mol | [1] |
| CAS Number | 220846-75-3 | [1][8] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining environmental integrity.
References
- 1. scbt.com [scbt.com]
- 2. (Z-Asp-Glu-Val-Asp)2-Rh110_TargetMol [targetmol.com]
- 3. How should rhodamines be disposed of? | AAT Bioquest [aatbio.com]
- 4. fishersci.com [fishersci.com]
- 5. peptide.com [peptide.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. This compound | CAS#:220846-75-3 | Chemsrc [chemsrc.com]
Essential Safety and Operational Guide for Handling (Z-Asp-Glu-Val-Asp)2-Rh110
This guide provides immediate, essential safety, handling, and disposal information for (Z-Asp-Glu-Val-Asp)2-Rh110, a fluorogenic substrate primarily used for measuring caspase-3 and caspase-7 activity in apoptosis research.[1][2] The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and maintain experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications & Use |
| Eye & Face Protection | Safety Goggles | Chemical splash goggles are required to protect against dust, liquid splashes, and chemical vapors.[3][6] |
| Face Shield | Recommended when there is a significant risk of splashing during reconstitution or handling of larger quantities.[7][8] | |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are essential to prevent skin contact.[9] Gloves should be changed immediately if contaminated.[9] |
| Body Protection | Laboratory Coat | A standard lab coat must be worn to protect skin and clothing from contamination.[6][9] |
| Closed-toe Shoes | Required in all laboratory environments to protect against spills.[6][9] | |
| Respiratory Protection | Face Mask/Respirator | A mask is recommended when handling the solid, powdered form to avoid inhalation.[3][9] Use in a fume hood or powder hood for sensitive compounds or larger quantities.[9] |
Step-by-Step Handling and Operational Plan
Proper handling is crucial for both user safety and to preserve the integrity of this sensitive biomolecule.[9]
Receiving and Storage:
-
Upon receipt, inspect the container for damage.
-
The compound is typically a lyophilized powder.[10]
-
Store the vial tightly closed in a dry, cool, and well-ventilated place, protected from light.[3][11] The recommended storage temperature is typically -20°C.[3][10][12]
Reconstitution and Preparation of Stock Solutions:
-
Equilibration: Before opening, allow the vial to warm to room temperature to prevent moisture condensation, which can degrade the peptide.[9]
-
Solvent Selection: The compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.[10][12]
-
Reconstitution: Work in a well-ventilated area or fume hood.[9] Carefully add the appropriate volume of solvent to the vial. Mix gently by vortexing or pipetting to ensure the powder is fully dissolved. Avoid creating aerosols.
-
Labeling: Clearly label the stock solution container with the compound name, concentration, date, and solvent used.[9]
-
Storage of Stock Solution: Store the stock solution at -20°C, protected from light.[10] It is generally stable for at least six months under these conditions.[10]
Use in Experiments (Caspase Activity Assay):
-
Assays are typically performed at room temperature in a suitable buffer (e.g., HEPES or PIPES, pH 7.2-7.4).[12]
-
The stock solution is diluted to the desired working concentration in the assay buffer immediately before use.[10][12]
-
This substrate is used to measure caspase activity in cell extracts or purified enzyme preparations.[12][13] Upon enzymatic cleavage by active caspases, the highly fluorescent Rhodamine 110 (R110) is released, which can be measured with a fluorescence microplate reader or fluorometer (Excitation/Emission ≈ 498/521 nm).[12][13]
Disposal Plan
Proper disposal is critical to avoid environmental contamination. Rhodamine compounds are noted as being toxic to aquatic life.[5]
Waste Disposal Summary
| Waste Type | Disposal Procedure | | --- | --- | | | Unused Compound | Must be disposed of through a licensed professional waste disposal service.[5] Do not discard with household garbage.[5] One method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber.[3] | | Contaminated Materials | Gloves, pipette tips, vials, and other contaminated disposable materials should be collected in a designated hazardous waste container.[5] | | Liquid Waste | Collect all liquid waste containing the compound in a suitable, closed, and clearly labeled container for chemical waste disposal.[14] Do not discharge into sewer systems or surface water.[7][11][14] | | Empty Containers | Containers can be triple-rinsed with an appropriate solvent, with the rinsate collected as hazardous waste. The rinsed container can then be offered for recycling or disposed of as regular lab waste, depending on local regulations.[14] |
Always adhere to applicable regional, national, and local laws and regulations for chemical waste disposal.[7][11]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a caspase-3/7 activity assay using this compound.
References
- 1. scbt.com [scbt.com]
- 2. Rhodamine 110-linked amino acids and peptides as substrates to measure caspase activity upon apoptosis induction in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.co.jp [peptide.co.jp]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. How should rhodamines be disposed of? | AAT Bioquest [aatbio.com]
- 6. Laboratory Safety | Imaging and Microscopy Facility [imf.ucmerced.edu]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. genecopoeia.com [genecopoeia.com]
- 13. biotium.com [biotium.com]
- 14. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
